molecular formula C2H7NO B073530 N,O-Dimethylhydroxylamine CAS No. 1117-97-1

N,O-Dimethylhydroxylamine

Cat. No.: B073530
CAS No.: 1117-97-1
M. Wt: 61.08 g/mol
InChI Key: KRKPYFLIYNGWTE-UHFFFAOYSA-N
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Description

N,O-Dimethylhydroxylamine, typically handled as its stable hydrochloride salt, is a critically important reagent in modern organic synthesis, primarily renowned for its role in the formation of Weinreb amides. Its core research value lies in its ability to act as a chemoselective nitrogen-oxygen nucleophile. When reacted with carboxylic acid derivatives, particularly acid chlorides or esters, it yields N-methoxy-N-methylamides (Weinreb amides). These amides are uniquely valuable because they resist over-addition upon treatment with organometallic reagents such as Grignards or organolithiums. This property allows for the controlled and high-yielding synthesis of ketones, a transformation that is notoriously challenging using standard amide chemistry. Beyond ketone synthesis, this compound serves as a versatile building block in medicinal chemistry for the preparation of various heterocycles and as a precursor to other functionalized amines. Its mechanism involves the chelation of the carbonyl oxygen and the nitrogen atom to the metal cation of the organometallic reagent, forming a stable, five-membered cyclic complex that prevents further nucleophilic attack and facilitates the eventual release of the desired ketone. This reagent is indispensable for researchers constructing complex molecular architectures in drug discovery, natural product synthesis, and materials science, providing a reliable and predictable route to carbonyl compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methoxymethanamine
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InChI

InChI=1S/C2H7NO/c1-3-4-2/h3H,1-2H3
Source PubChem
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InChI Key

KRKPYFLIYNGWTE-UHFFFAOYSA-N
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Canonical SMILES

CNOC
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Molecular Formula

C2H7NO
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DSSTOX Substance ID

DTXSID5051577
Record name N-Methoxymethylamine
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Molecular Weight

61.08 g/mol
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Boiling Point

42.4 °C
Record name N-Methoxymethylamine
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Vapor Density

379 mm Hg at 25 °C
Record name N-Methoxymethylamine
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Vapor Pressure

379.0 [mmHg]
Record name N-Methoxymethylamine
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Color/Form

Liquid

CAS No.

1117-97-1
Record name N,O-Dimethylhydroxylamine
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Record name N-Methoxymethylamine
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Record name N-METHOXYMETHYLAMINE
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Foundational & Exploratory

An In-depth Technical Guide to N,O-Dimethylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,O-Dimethylhydroxylamine hydrochloride, also known by synonyms such as N-Methoxy-N-methylamine hydrochloride, is a pivotal reagent in modern organic synthesis. Its primary utility lies in its application for the formation of Weinreb amides, which are stable and versatile intermediates for the synthesis of ketones and aldehydes. This technical guide provides a comprehensive overview of its chemical properties, experimental protocols for its principal application, and its broader role in synthetic and analytical chemistry.

Core Chemical and Physical Properties

This compound hydrochloride is a white to off-white crystalline solid that is stable under standard conditions, though it is known to be hygroscopic.[1][2][3] It is highly soluble in water and also shows solubility in organic solvents like methanol (B129727) and dimethyl sulfoxide.[1][4][5]

Quantitative Data Summary

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound hydrochloride.

Table 1: General and Physicochemical Properties

PropertyValueReferences
CAS Number 6638-79-5[6]
Molecular Formula C₂H₈ClNO (or C₂H₇NO·HCl)[6][7]
Molecular Weight 97.54 g/mol [8][6]
Appearance White to off-white crystalline powder[4][8][9][10]
Melting Point 110 - 118 °C[6][10][11][12]
Density ~1 g/cm³[8]
pKa (conjugate acid) 4.75[13]
Solubility Soluble in water, methanol, DMSO[1][5]

Table 2: Spectroscopic and Stability Data

ParameterDescriptionReferences
¹H NMR Spectrum consistent with structure; typically run in DMSO-d₆.[14][15]
Mass Spectrum Molecular ion peak (of free amine) at m/z 61.[16]
Stability Stable under normal conditions; Hygroscopic.[2][4]
Incompatibilities Strong oxidizing agents, bases.[3]
Decomposition Thermal decomposition may produce HCl, NOx, CO, CO₂.[8]

Key Applications in Synthesis

The paramount application of this compound hydrochloride is in the synthesis of Weinreb-Nahm amides. These amides are exceptionally useful because they react with organometallic reagents (like Grignard or organolithium reagents) to form a stable tetrahedral intermediate, which upon acidic workup yields a ketone.[17][18] This two-step process prevents the common problem of over-addition that leads to alcohol formation.[18]

Beyond this cornerstone reaction, the compound is also utilized in:

  • The synthesis of various heterocyclic compounds such as 2-acyloxazoles.[1][9]

  • The preparation of inhibitors for biological targets, such as NLS-derived BC peptides.[1][9]

  • The production of agrochemicals, including certain insecticides and fungicides.[19]

  • Analytical chemistry, where it can be used for the derivatization of carbonyl compounds for detection.[10]

Experimental Protocols

Protocol 1: General Synthesis of a Weinreb Amide from an Acid Chloride

This protocol describes a common laboratory procedure for the formation of a Weinreb amide from a carboxylic acid chloride.

Objective: To convert a carboxylic acid chloride into its corresponding N-methoxy-N-methylamide (Weinreb amide).

Materials:

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound hydrochloride in the chosen anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the base (e.g., triethylamine) to the solution and stir for 10-15 minutes. This deprotonates the hydroxylamine (B1172632) hydrochloride to its free base form.

  • In a separate flask, dissolve the carboxylic acid chloride in the same anhydrous solvent.

  • Add the acid chloride solution dropwise to the cold hydroxylamine solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Weinreb amide.

  • Purify the product via column chromatography if necessary.

Protocol 2: One-Pot Synthesis of a Weinreb Amide from a Carboxylic Acid using POCl₃

This modern protocol avoids the need to first prepare an acid chloride.

Objective: To directly convert a carboxylic acid into its corresponding Weinreb amide.

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound hydrochloride (1.5 equiv)

  • Phosphorus oxychloride (POCl₃) (1.2 equiv)

  • A hindered base, such as N,N-Diisopropylethylamine (DIPEA) (4.0 equiv)

  • Anhydrous dichloromethane (DCM) as solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred solution of the carboxylic acid, this compound hydrochloride, and DIPEA in anhydrous DCM at room temperature, add POCl₃ dropwise.[20]

  • Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS.[20] This method has been shown to be effective for a variety of sterically hindered and functionalized carboxylic acids, often resulting in high yields.[20]

  • After the reaction is complete, work up the mixture using a standard aqueous wash and extraction procedure as described in Protocol 1.

  • The crude product is then purified, typically by silica (B1680970) gel chromatography.

Visualizations

The following diagrams illustrate the key reaction pathway and the conceptual relationships of this compound hydrochloride's properties and uses.

Weinreb_Amide_Synthesis cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products AcidChloride Carboxylic Acid Chloride (R-COCl) WeinrebAmide Weinreb Amide AcidChloride->WeinrebAmide Acyl Source DMHA_HCl This compound Hydrochloride DMHA_HCl->WeinrebAmide Amine Source Base Base (e.g., Pyridine) Base->WeinrebAmide Activates Amine Solvent Anhydrous Solvent (e.g., DCM) Solvent->WeinrebAmide Reaction Medium Salt Base·HCl Logical_Relationships cluster_properties Chemical Properties cluster_applications Key Applications cluster_reactivity Reactivity Profile center_node This compound Hydrochloride p1 Solid Crystalline Form center_node->p1 p2 Water Soluble center_node->p2 p3 Hygroscopic Nature center_node->p3 p4 Stable under Normal Conditions center_node->p4 a3 Agrochemicals center_node->a3 a4 Analytical Derivatization center_node->a4 r1 Nucleophilic Amine center_node->r1 r2 Forms Stable Intermediates center_node->r2 r3 Incompatible with Strong Oxidizers center_node->r3 a1 Weinreb Amide Synthesis a2 Ketone & Aldehyde Synthesis a1->a2 r1->a1

References

An In-depth Technical Guide to the Synthesis and Purification of N,O-Dimethylhydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N,O-Dimethylhydroxylamine, a critical reagent in organic chemistry, particularly for the formation of Weinreb amides used in the synthesis of ketones and aldehydes. This document details common synthetic routes, purification protocols for both the hydrochloride salt and the free base, and presents quantitative data to inform methodological choices.

Introduction

This compound, commercially available primarily as its hydrochloride salt (CAS No: 6638-79-5), is a methylated hydroxylamine (B1172632).[1][2] Its principal application lies in the preparation of N-methoxy-N-methylamides, commonly known as Weinreb amides. These amides are notable for their reaction with organometallic reagents to produce ketones in high yields, avoiding the over-addition that can occur with other carboxylic acid derivatives.[3] This guide will focus on the practical aspects of synthesizing and purifying this compound, providing detailed experimental procedures and comparative data.

Synthesis of this compound Hydrochloride

The most prevalent methods for the synthesis of this compound hydrochloride involve the N,O-dialkylation of a hydroxylamine derivative. A widely employed strategy commences with the acylation of hydroxylamine, followed by methylation and subsequent hydrolysis.

Synthesis via Ethyl Chloroformate and Dimethyl Sulfate (B86663)

This common laboratory-scale synthesis involves a three-step, one-pot procedure starting from hydroxylamine hydrochloride.[4][5][6] The intermediate ethyl N,O-dimethylhydroxycarbamate is formed and then hydrolyzed to yield the desired product.

Experimental Protocol: Synthesis of this compound Hydrochloride[4][5]

Materials:

  • Hydroxylamine hydrochloride (2.0 mol)

  • Ethyl chloroformate (3.0 mol)

  • Dimethyl sulfate (2.17 mol)

  • Sodium hydroxide (B78521) solution

  • Concentrated hydrochloric acid

  • Deionized water

  • Ether

  • 2-Propanol

  • n-Hexane

Equipment:

  • 5-L four-necked round-bottomed flask

  • Mechanical stirrer

  • Thermometer

  • Graduated addition funnel

  • pH electrode and meter

  • 2-L three-necked round-bottomed flask

  • Steam bath

  • Water-cooled condenser

  • Rotary evaporator

  • Sintered glass funnel

  • Vacuum oven

Procedure:

Step 1: Formation of Ethyl Methoxymethylcarbamate (One-Pot)

  • Charge the 5-L flask with hydroxylamine hydrochloride (208.5 g, 2.0 mol), 1 L of deionized water, and ethyl chloroformate (286.9 ml, 3.0 mol).

  • Stir the mixture and add a 50% sodium hydroxide solution portion-wise, maintaining the pH between 11 and 12 and the temperature at 35 ± 2°C.

  • Once the initial reaction subsides, add dimethyl sulfate (617 ml, 2.17 mol) and additional sodium hydroxide solution in small portions, keeping the reaction temperature at 35 ± 2°C and the pH between 11 and 12. This addition should take approximately one hour.

  • Vigorously stir the mixture for an additional three hours at 35 ± 2°C, adding small amounts of sodium hydroxide solution as needed to maintain a pH of 12.

  • Cool the mixture to 25°C and add 400 ml of ether with good stirring.

  • Separate the layers and extract the aqueous phase with two 200 ml portions of ether.

  • Combine the ethereal extracts and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to yield crude ethyl methoxymethylcarbamate.

Step 2: Hydrolysis to this compound Hydrochloride

  • Set up the 2-L flask on a steam bath with a mechanical stirrer, thermometer, and condenser.

  • Charge the flask with the crude ethyl methoxymethylcarbamate (290.8 g from the previous step) and 870 ml of concentrated hydrochloric acid.

  • Stir and heat the mixture. A clear, colorless solution will form with vigorous gas evolution.

  • Continue heating for 3.5 hours, by which time gas evolution should have nearly ceased.

Step 3: Isolation and Purification

  • Concentrate the reaction mixture to dryness on a rotary evaporator.

  • Add 125 ml of 2-propanol to the flask and concentrate to dryness again. Repeat this step five more times to ensure the removal of water.

  • Triturate the resulting solid residue with 300 ml of ice-cold 2-propanol.

  • Collect the crystallized product on a sintered glass funnel and wash with two 100 ml portions of ice-cold 2-propanol, followed by 200 ml of n-hexane.

  • Dry the white crystalline solid in a vacuum oven at 40°C.

Data Presentation

The following tables summarize quantitative data from various synthesis and purification methods.

Synthesis MethodStarting MaterialsIntermediateFinal ProductOverall YieldPurityReference(s)
Acylation with Ethyl Chloroformate, Methylation with Dimethyl Sulfate, and Acid HydrolysisHydroxylamine hydrochloride, Ethyl chloroformate, Dimethyl sulfateEthyl N,O-dimethylhydroxycarbamateThis compound hydrochloride70-73%>99%[5][6]
Acylation with Butyl Chloroformate, Methylation with Dimethyl Sulfate, and Acid HydrolysisHydroxylamine sulfate, Butyl chloroformate, Dimethyl sulfateButyl N,O-dimethylhydroxycarbamateThis compound hydrochloride65%N/A[5]
Acylation with Acetate, Methylation, and Acid HydrolysisHydroxylamine salt, Acetate, Methylating agentN-acetyl-N,O-dimethylhydroxylamine (proposed)This compound hydrochloride73.1%99.24%[7]
Hydrolysis of Ethyl N,O-dimethylhydroxycarbamateEthyl N,O-dimethylhydroxycarbamate, Hydrochloric acidN/AThis compound hydrochloride93-95%N/A[5]

Table 1: Comparison of Synthesis Methods for this compound Hydrochloride.

Purification MethodSolvent SystemExpected RecoveryFinal PurityReference(s)
Recrystallization of crude hydrochloride saltIsopropyl alcohol78-90%>99%[8]
Recrystallization of crude hydrochloride saltMethanolN/A>99%[9][10]
Azeotropic dehydration and crystallization2-Propanol93-95%N/A[4][5]
Neutralization, impurity derivatization, and recrystallizationWater, Acetone (B3395972)/Butanone, MethanolN/AHigh[9]

Table 2: Purification Methods for this compound Hydrochloride.

Purification of this compound

Purification of the Hydrochloride Salt

The primary purification method for this compound hydrochloride is recrystallization. Isopropyl alcohol is a commonly used solvent.[8] The crude product is dissolved in a minimal amount of hot solvent, and the solution is allowed to cool slowly to induce crystallization, leaving impurities in the mother liquor.

A specific challenge in the synthesis of this compound is the potential formation of O-methylhydroxylamine as an impurity, which has a very similar boiling point to the free base, making separation by distillation difficult.[5] One patented method for purifying the hydrochloride salt involves the selective reaction of the O-methylhydroxylamine impurity with an aldehyde or ketone (e.g., acetone or butanone) to form an oxime ether.[5][9] This derivative can then be separated, and the purified this compound hydrochloride can be recovered.

Preparation and Purification of Free this compound

For applications requiring the free base, this compound can be liberated from its hydrochloride salt by neutralization with a base, such as sodium hydroxide.

Experimental Protocol: Liberation of Free this compound

Materials:

  • This compound hydrochloride

  • Sodium hydroxide (or other suitable base)

  • Anhydrous ether (or other suitable organic solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Round-bottomed flask

  • Separatory funnel

  • Magnetic stirrer

Procedure:

  • Dissolve this compound hydrochloride in a minimal amount of water.

  • Cool the solution in an ice bath.

  • Slowly add a concentrated solution of sodium hydroxide with stirring until the solution is basic.

  • Extract the aqueous solution with several portions of cold, anhydrous ether.

  • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • The resulting ethereal solution contains the free this compound. The solvent can be carefully removed by distillation if the neat product is required, keeping in mind its low boiling point (42.3°C).

Visualizations

Synthesis and Purification Workflow

Synthesis_Purification_Workflow Start Hydroxylamine Hydrochloride Acylation Acylation with Ethyl Chloroformate Start->Acylation NaOH, H2O Methylation Methylation with Dimethyl Sulfate Acylation->Methylation NaOH, H2O Hydrolysis Acid Hydrolysis Methylation->Hydrolysis conc. HCl CrudeProduct Crude N,O-Dimethyl- hydroxylamine HCl Hydrolysis->CrudeProduct Purification Recrystallization (Isopropanol) CrudeProduct->Purification PureProduct Pure N,O-Dimethyl- hydroxylamine HCl Purification->PureProduct

Caption: Workflow for the synthesis and purification of this compound HCl.

Liberation of the Free Base

Free_Base_Liberation HCl_Salt This compound HCl (in Water) Neutralization Neutralization HCl_Salt->Neutralization Add Base (e.g., NaOH) Extraction Solvent Extraction Neutralization->Extraction Add Organic Solvent (e.g., Ether) Drying Drying Extraction->Drying Separate layers, add drying agent Free_Base This compound (in solution) Drying->Free_Base Filter

Caption: Process for liberating the free base from its hydrochloride salt.

Safety and Handling

This compound hydrochloride is an irritant. It can cause skin and serious eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

References

An In-depth Technical Guide to the Reaction of N,O-Dimethylhydroxylamine with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the reaction mechanism between N,O-dimethylhydroxylamine and carboxylic acids to form N-methoxy-N-methylamides, commonly known as Weinreb amides. It covers the core mechanism, the unique stability and reactivity of the resulting amide, a comparison of synthetic methods, and a detailed experimental protocol.

Introduction: The Significance of the Weinreb Amide

The synthesis of ketones from carboxylic acid derivatives using organometallic reagents is often plagued by a lack of control, leading to over-addition and the formation of tertiary alcohols as byproducts.[1][2][3] The Weinreb-Nahm ketone synthesis, discovered in 1981, elegantly solves this problem by using an N-methoxy-N-methylamide (Weinreb amide) as a stable intermediate.[2][4]

The major advantage of this method is that the Weinreb amide reacts with organolithium or Grignard reagents to form a stable tetrahedral intermediate.[5][6] This intermediate prevents the common problem of over-addition and collapses to the desired ketone or aldehyde only upon aqueous workup.[3][6] Due to its reliability, tolerance of various functional groups, and versatility, the Weinreb amide has become an indispensable tool in modern organic synthesis, particularly in the construction of complex molecules and natural products.[4][5]

Core Reaction Mechanism: From Carboxylic Acid to Weinreb Amide

The direct reaction of a carboxylic acid with this compound is inefficient. The carboxylic acid's hydroxyl group must first be converted into a better leaving group. This "activation" is typically achieved using a variety of peptide coupling reagents or by converting the acid to an acid chloride.[1][6]

The general mechanism proceeds in two stages:

  • Activation of the Carboxylic Acid: A coupling agent reacts with the carboxylic acid to form a highly reactive acyl-substituted intermediate (e.g., an O-acylisourea with carbodiimides, an acyl imidazolide with CDI, or an acyl chloride).

  • Nucleophilic Acyl Substitution: The nitrogen atom of this compound acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by the elimination of the leaving group to form the stable N-methoxy-N-methylamide.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_substitution Step 2: Nucleophilic Substitution RCOOH R-COOH Carboxylic Acid CouplingAgent + Coupling Agent (e.g., EDC, CDI) RCOOH->CouplingAgent ActivatedIntermediate [R-CO-LG] Activated Intermediate CouplingAgent->ActivatedIntermediate - Byproducts Hydroxylamine + MeO(Me)NH This compound ActivatedIntermediate->Hydroxylamine WeinrebAmide R-CON(Me)OMe Weinreb Amide Hydroxylamine->WeinrebAmide LeavingGroup + LG-H WeinrebAmide->LeavingGroup G cluster_intermediate Chelated Tetrahedral Intermediate (Stable at low temp.) WA R-CON(Me)OMe Weinreb Amide OM + R'-M(e.g., R'MgBr, R'Li) Intermediate R-C(O⁻M⁺)(R')-N(Me)OMe OM->Intermediate Nucleophilic Addition Ketone R-CO-R' Ketone Intermediate->Ketone Aqueous Workup (H₃O⁺) Sideproduct + MeO(Me)N-H(after workup)

References

The Weinreb Amide: A Technical Guide to its Discovery, History, and Application in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals.

The Weinreb amide, an N-methoxy-N-methylamide, represents a cornerstone of modern organic synthesis, providing a robust and versatile method for the construction of carbon-carbon bonds. Its discovery in 1981 by Steven M. Weinreb and Steven Nahm revolutionized the synthesis of ketones and aldehydes by overcoming a long-standing challenge in the use of highly reactive organometallic reagents. This technical guide delves into the discovery and history of the Weinreb amide, provides detailed experimental protocols for its preparation and use, presents quantitative data on its efficacy, and illustrates its critical role in complex molecule and pharmaceutical synthesis.

Discovery and Historical Context

Prior to 1981, the synthesis of ketones from carboxylic acid derivatives and organometallic reagents, such as Grignard or organolithium reagents, was often plagued by low yields due to over-addition.[1] The initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as the major byproduct.[2]

In a landmark 1981 paper published in Tetrahedron Letters, Steven M. Weinreb and Steven Nahm at The Pennsylvania State University reported a novel solution to this problem.[3] They found that N-methoxy-N-methylamides, which came to be known as Weinreb amides, react cleanly with a variety of organometallic reagents to produce ketones in high yields, without the formation of tertiary alcohol byproducts.[3] The key to this success lies in the formation of a stable, chelated tetrahedral intermediate.[1][3]

The Pioneers: Steven M. Weinreb and Steven Nahm

The Mechanism of Action: A Stable Chelate is Key

The remarkable selectivity of the Weinreb ketone synthesis is attributed to the formation of a stable five-membered chelated tetrahedral intermediate upon nucleophilic addition of the organometallic reagent to the amide carbonyl.[1][3] This intermediate is stabilized by the coordination of the metal cation (e.g., MgX⁺ or Li⁺) between the carbonyl oxygen and the methoxy (B1213986) oxygen of the N-methoxy-N-methylamide group.[3] This chelate is stable at low temperatures and does not collapse to the ketone until acidic workup.[1] By the time the ketone is liberated, any excess organometallic reagent has been quenched, thus preventing over-addition.[4]

Figure 1: Reaction pathway of Weinreb ketone synthesis vs. traditional methods.

Data Presentation: Yields and Comparisons

The primary advantage of the Weinreb ketone synthesis is its consistently high yields and the avoidance of over-addition byproducts. The following tables summarize representative yields for the synthesis of ketones using Weinreb amides and compare them to traditional methods where applicable.

Weinreb Amide SubstrateOrganometallic ReagentProductYield (%)Reference
N-methoxy-N-methylbenzamidePhMgBrBenzophenone95[3]
N-methoxy-N-methylacetamidePhLiAcetophenone87[3]
N-methoxy-N-methylpropionamideEtMgBr3-Pentanone92[3]
N-methoxy-N-methylisobutyramidei-PrMgBr2,4-Dimethyl-3-pentanone85[3]
N-methoxy-N-methyl-(E)-2-butenamideMeLi(E)-3-Penten-2-one88[3]

Table 1: Representative Yields for the Weinreb Ketone Synthesis.

Acylating AgentOrganometallic ReagentDesired ProductYield of Ketone (%)Yield of Tertiary Alcohol (%)
Weinreb Amide R-MgX / R-LiKetone>80% (Typical) [4]~0%
Ester R-MgX (1 equiv)KetoneLow to ModerateSignificant byproduct
Acid Chloride R-MgX (1 equiv)KetoneVariable, often lowMajor byproduct

Table 2: Comparison of Weinreb Amide vs. Traditional Acylating Agents for Ketone Synthesis.

Experimental Protocols

Preparation of Weinreb Amides

Weinreb amides can be prepared from a variety of starting materials, including acid chlorides, carboxylic acids, and esters.

Protocol 4.1.1: From an Acid Chloride (Original 1981 Nahm & Weinreb Method)

This method involves the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.

  • Materials:

    • Acid chloride (1.0 equiv)

    • This compound hydrochloride (1.1 equiv)

    • Pyridine (B92270) (2.2 equiv)

    • Dichloromethane (CH₂Cl₂)

  • Procedure:

    • Dissolve the acid chloride in CH₂Cl₂ and cool the solution to 0 °C in an ice bath.

    • Add this compound hydrochloride to the solution.

    • Slowly add pyridine to the stirred mixture.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 4.1.2: From a Carboxylic Acid using a Coupling Reagent

Various peptide coupling reagents can be used to facilitate the direct conversion of carboxylic acids to Weinreb amides.

  • Materials:

    • Carboxylic acid (1.0 equiv)

    • This compound hydrochloride (1.1 equiv)

    • Coupling reagent (e.g., HATU, HBTU, EDC) (1.1 equiv)

    • Base (e.g., DIPEA, NMM) (3.0 equiv)

    • Anhydrous DMF or CH₂Cl₂

  • Procedure:

    • Dissolve the carboxylic acid in the chosen anhydrous solvent.

    • Add the coupling reagent, this compound hydrochloride, and the base.

    • Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.

    • Workup the reaction by diluting with an organic solvent (e.g., ethyl acetate) and washing with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer, concentrate, and purify as described above.

Weinreb_Prep_Workflow Start Starting Material AcidChloride Acid Chloride Start->AcidChloride CarboxylicAcid Carboxylic Acid Start->CarboxylicAcid Ester Ester Start->Ester Amidation1 React with Me(MeO)NH.HCl + Base AcidChloride->Amidation1 Amidation2 React with Me(MeO)NH.HCl + Coupling Reagent + Base CarboxylicAcid->Amidation2 Amidation3 React with Me(MeO)NH.HCl + AlMe3 Ester->Amidation3 Purification Workup and Purification Amidation1->Purification Amidation2->Purification Amidation3->Purification WeinrebAmide Weinreb Amide Purification->WeinrebAmide

Figure 2: General workflows for the preparation of Weinreb amides.
Weinreb Ketone Synthesis: A Case Study in Drug Development - Synthesis of a Key Remdesivir Intermediate

A testament to the industrial utility of the Weinreb amide is its application in the kilogram-scale synthesis of a key intermediate for the antiviral drug remdesivir.[5][6][7] This approach effectively eliminated over-addition side reactions that were problematic in other synthetic routes.[6]

Protocol 4.2.1: Kilogram-Scale Synthesis of a Remdesivir Intermediate

This three-step, one-pot procedure starts from 2,3,5-tri-O-benzyl-d-ribonolactone and achieves a 65% overall yield.[6][7]

  • Step 1: Weinreb Amidation

    • Materials:

      • 2,3,5-tri-O-benzyl-d-ribonolactone

      • This compound hydrochloride

      • Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl)

      • Anhydrous tetrahydrofuran (B95107) (THF)

    • Procedure:

      • A solution of this compound hydrochloride in THF is treated with i-PrMgCl·LiCl at low temperature to generate the magnesium salt of this compound.

      • A solution of 2,3,5-tri-O-benzyl-d-ribonolactone in THF is added to the above mixture.

      • The reaction is stirred until completion, forming the corresponding Weinreb amide.

  • Step 2: O-TMS Protection

    • Materials:

    • Procedure:

      • To the reaction mixture containing the Weinreb amide, triethylamine and then chlorotrimethylsilane are added at low temperature to protect the free hydroxyl group as a TMS ether.

  • Step 3: Grignard Addition and Cyclization

    • Materials:

      • The O-TMS protected Weinreb amide from Step 2

      • Methylmagnesium bromide (MeMgBr)

    • Procedure:

      • Methylmagnesium bromide is added to the reaction mixture.

      • Upon completion of the Grignard addition, the reaction is quenched with an acidic aqueous solution. This workup also removes the TMS protecting group and facilitates the cyclization to the desired lactol intermediate.

      • The product is extracted, and the organic layer is concentrated. The crude product is then purified.

Remdesivir_Intermediate_Synthesis Start 2,3,5-tri-O-benzyl-d-ribonolactone Step1 Weinreb Amidation (Me(MeO)NH.HCl, i-PrMgCl.LiCl) Start->Step1 Intermediate1 Weinreb Amide Step1->Intermediate1 Step2 O-TMS Protection (TMSCl, Et3N) Intermediate1->Step2 Intermediate2 O-TMS Protected Weinreb Amide Step2->Intermediate2 Step3 Grignard Addition (MeMgBr) Intermediate2->Step3 Intermediate3 Hemiacetal Intermediate Step3->Intermediate3 Step4 Aqueous Workup & Cyclization Intermediate3->Step4 FinalProduct Key Remdesivir Intermediate Step4->FinalProduct

References

An In-depth Technical Guide to the Physical Properties of N,O-Dimethylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,O-Dimethylhydroxylamine hydrochloride (DMHA-HCl), a stable salt of this compound, is a crucial reagent in modern organic synthesis. Its primary application lies in the formation of Weinreb amides, which are versatile intermediates in the synthesis of ketones and aldehydes, finding extensive use in the pharmaceutical and agrochemical industries. A thorough understanding of its physical properties is paramount for its effective handling, application in reactions, and the development of robust synthetic protocols. This guide provides a comprehensive overview of the core physical characteristics of this compound hydrochloride, complete with experimental methodologies and graphical representations of key workflows.

Core Physical Properties

The physical properties of this compound hydrochloride are summarized in the table below. These properties are essential for its proper storage, handling, and use in various experimental setups.

PropertyValueSource(s)
Appearance White to off-white crystalline powder or crystals[1][2]
Molecular Formula C₂H₈ClNO[2]
Molecular Weight 97.54 g/mol [2]
Melting Point 112-115 °C[1][3][4]
Solubility Soluble in water, dimethyl sulfoxide (B87167) (DMSO), and methanol.[1][2][5][6]
pKa (of conjugate acid)4.75[7]
Hygroscopicity Hygroscopic[1][5]

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on standard laboratory practices and pharmacopeial guidelines.

Melting Point Determination (Capillary Method)

The melting point of this compound hydrochloride can be determined using the capillary method, following general principles outlined in USP <741>.

Apparatus:

  • Melting point apparatus with a heating block and a thermometer or a digital temperature sensor.

  • Glass capillary tubes (sealed at one end).

Procedure:

  • Sample Preparation: A small amount of dry this compound hydrochloride is finely powdered.

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid into the sealed end to a height of 2-4 mm.

  • Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a constant rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it is completely molten (clear point) are recorded as the melting range.

Solubility Determination (Shake-Flask Method)

The qualitative solubility of this compound hydrochloride is well-established. A quantitative determination can be performed using the shake-flask method, consistent with OECD Guideline 105.

Apparatus:

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Constant temperature shaker bath.

  • Centrifuge.

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS).

Procedure:

  • Sample Preparation: An excess amount of this compound hydrochloride is added to a known volume of the solvent (water, methanol, or DMSO) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the clear supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved solute is determined using a validated analytical method. The solubility is then expressed in g/100 mL or other appropriate units.

pKa Determination (Potentiometric Titration)

The pKa of the conjugate acid of this compound can be determined by potentiometric titration.[8][9][10][11][12]

Apparatus:

  • pH meter with a combination pH electrode.

  • Burette.

  • Stir plate and stir bar.

  • Beaker.

Procedure:

  • Solution Preparation: A known concentration of this compound hydrochloride is dissolved in deionized water.

  • Titration Setup: The solution is placed in a beaker with a stir bar, and the pH electrode is immersed in the solution.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small increments from a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Mandatory Visualizations

Experimental Workflow for Weinreb Amide Synthesis

The following diagram illustrates a typical experimental workflow for the synthesis of a Weinreb amide using this compound hydrochloride.

Weinreb_Amide_Synthesis cluster_activation Carboxylic Acid Activation cluster_coupling Amide Coupling cluster_workup Work-up and Purification CarboxylicAcid Carboxylic Acid ActivatedAcid Activated Carboxylic Acid (e.g., Acid Chloride, Active Ester) CarboxylicAcid->ActivatedAcid Activation ActivatingAgent Activating Agent (e.g., SOCl₂, EDCI) ActivatingAgent->ActivatedAcid WeinrebAmide Weinreb Amide ActivatedAcid->WeinrebAmide Coupling DMHA_HCl This compound Hydrochloride DMHA_HCl->WeinrebAmide Base Base (e.g., Pyridine, Et₃N) Base->DMHA_HCl Neutralization Quenching Reaction Quenching WeinrebAmide->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification FinalProduct Pure Weinreb Amide Purification->FinalProduct

Caption: Workflow for Weinreb Amide Synthesis.

Logical Relationship of Physical Properties

This diagram illustrates the logical connections between the fundamental physical properties of this compound hydrochloride and their implications for its practical use.

Physical_Properties_Relationship MolecularStructure Molecular Structure (C₂H₈ClNO) Appearance Appearance (Crystalline Solid) MolecularStructure->Appearance MeltingPoint Melting Point (112-115 °C) MolecularStructure->MeltingPoint Solubility Solubility (Soluble in polar solvents) MolecularStructure->Solubility pKa pKa (4.75) MolecularStructure->pKa Hygroscopicity Hygroscopicity MolecularStructure->Hygroscopicity Purity_Assessment Purity Assessment Appearance->Purity_Assessment MeltingPoint->Purity_Assessment Reaction_Conditions Reaction Conditions (Solvent, Base) Solubility->Reaction_Conditions Purification_Methods Purification Methods (Crystallization, Extraction) Solubility->Purification_Methods pKa->Reaction_Conditions Handling_Storage Handling & Storage Procedures Hygroscopicity->Handling_Storage

References

An In-depth Technical Guide to N,O-Dimethylhydroxylamine Hydrochloride (CAS 6638-79-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,O-Dimethylhydroxylamine, most commonly utilized as its hydrochloride salt (CAS 6638-79-5), is a pivotal reagent in modern organic synthesis. Its primary application lies in the formation of N-methoxy-N-methylamides, famously known as Weinreb amides. These amides are exceptionally useful intermediates, particularly in the synthesis of ketones and aldehydes, due to their resistance to over-addition of organometallic reagents. This technical guide provides a comprehensive overview of this compound hydrochloride, including its properties, synthesis, applications, and detailed experimental protocols.

Chemical and Physical Properties

This compound hydrochloride is a white to off-white crystalline solid that is hygroscopic in nature. It is soluble in water, methanol, and dimethyl sulfoxide.[1] A summary of its key physical and chemical properties is presented below.

PropertyValueReferences
CAS Number 6638-79-5[2]
Molecular Formula C₂H₈ClNO[3]
Molecular Weight 97.54 g/mol [3]
Melting Point 112-115 °C
Appearance White to off-white crystalline powder
Solubility Soluble in water, methanol, DMSO[1]
Purity ≥97.5% to ≥99% (commercially available)[2]
Hygroscopicity Hygroscopic

Spectral Data

¹H NMR Spectroscopy

A ¹H NMR spectrum of this compound hydrochloride in a suitable deuterated solvent, such as DMSO-d₆, would be expected to show two singlets corresponding to the N-methyl and O-methyl protons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound hydrochloride would likely exhibit characteristic peaks for N-H stretching (as the hydrochloride salt), C-H stretching, and C-N and N-O bond vibrations.

Mass Spectrometry

The mass spectrum of this compound hydrochloride would show the molecular ion of the free base (this compound) upon ionization. Common fragmentation patterns would involve the loss of methyl or methoxy (B1213986) groups.

Synthesis of this compound Hydrochloride

A common synthetic route to this compound hydrochloride involves the reaction of an acetate (B1210297) and a hydroxylamine (B1172632) salt, followed by methylation, hydrolysis, and salt formation.[2]

G cluster_0 Synthesis of this compound HCl hydroxylamine Hydroxylamine Salt intermediate1 Intermediate Formation hydroxylamine->intermediate1 Reaction acetate Acetate acetate->intermediate1 methylation Methylation intermediate1->methylation Methylating Agent hydrolysis Acid Hydrolysis methylation->hydrolysis Acid neutralization_distillation Neutralization & Distillation hydrolysis->neutralization_distillation Base salt_formation Salt Formation neutralization_distillation->salt_formation HCl product This compound HCl salt_formation->product

A generalized workflow for the synthesis of this compound hydrochloride.
Experimental Protocol: Synthesis from Acetate and Hydroxylamine Salt[3]

  • Reaction Initiation: In a suitable reaction vessel, add an acetate and a hydroxylamine salt at room temperature.

  • Alkylation: Warm the mixture to 20-50 °C and add an alkali. Maintain the temperature and stir for 1-5 hours.

  • Methylation: Control the temperature between 30-50 °C and add a methylating agent. Continue stirring at this temperature for 1-5 hours.

  • Hydrolysis: Add an acid to the reaction mixture and heat to 50-100 °C for 1-4 hours to induce hydrolysis.

  • Isolation and Salt Formation: Neutralize the hydrolysate with a base and perform distillation under normal pressure for 2-8 hours. Add hydrochloric acid to the collected fraction.

  • Purification: Concentrate the solution under reduced pressure, cool to induce crystallization, filter the solid, wash, and dry under vacuum to obtain this compound hydrochloride.

The Weinreb Amide Synthesis

The premier application of this compound hydrochloride is in the synthesis of Weinreb amides. This reaction typically involves the coupling of a carboxylic acid (or its derivative) with this compound. The resulting Weinreb amide can then be treated with an organometallic reagent to yield a ketone or reduced to form an aldehyde.[4] The stability of the tetrahedral intermediate, facilitated by chelation with the methoxy group, prevents the common problem of over-addition.[4]

G cluster_1 Weinreb Amide Synthesis and Application carboxylic_acid Carboxylic Acid (or derivative) weinreb_amide Weinreb Amide carboxylic_acid->weinreb_amide coupling_agent Coupling Agent (e.g., EDC, HOBt) coupling_agent->weinreb_amide dimethylhydroxylamine This compound HCl + Base dimethylhydroxylamine->weinreb_amide ketone Ketone weinreb_amide->ketone Nucleophilic Addition aldehyde Aldehyde weinreb_amide->aldehyde Reduction organometallic Organometallic Reagent (e.g., Grignard, Organolithium) organometallic->ketone reducing_agent Reducing Agent (e.g., LiAlH4) reducing_agent->aldehyde

Workflow of Weinreb amide synthesis and its subsequent conversion to ketones or aldehydes.
Experimental Protocols for Weinreb Amide Synthesis

  • Activation of Carboxylic Acid: In a suitable solvent such as dichloromethane (B109758), dissolve the carboxylic acid. Add a coupling agent, for example, dicyclohexylcarbodiimide (B1669883) (DCC), and stir the mixture at room temperature. This step forms a mixed anhydride (B1165640) intermediate.

  • Amide Formation: To the reaction mixture, add this compound hydrochloride.

  • Reaction Completion and Work-up: Stir the mixture until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Isolate the product by filtration to remove the urea (B33335) byproduct. The filtrate can then be purified, for instance, by recrystallization, to yield the desired Weinreb amide.

  • Reaction Setup: In a reaction vessel, dissolve the carboxylic acid in dichloromethane at room temperature.

  • Reagent Addition: Add N,O-dimethyl hydroxylamine hydrochloride, phosphorus (V) oxychloride (POCl₃), and a base such as diisopropylethylamine (DIPEA).

  • Reaction: Stir the mixture at room temperature until the reaction is complete.

  • Work-up and Purification: Upon completion, the reaction is quenched and worked up. The crude product can be purified by column chromatography to afford the pure Weinreb amide in high yield.[5]

Applications in Drug Development and Industry

This compound hydrochloride is a valuable reagent in the pharmaceutical and agrochemical industries.[6] Its role in the controlled synthesis of ketones is crucial for constructing complex molecular architectures found in many active pharmaceutical ingredients (APIs).[6] The ability to introduce a carbonyl group with high precision is essential for the efficacy and safety of many therapeutic agents.[6] It is also employed in the synthesis of various heterocyclic compounds and complex side chains that form the backbone of numerous drugs.[6]

Safety and Handling

This compound hydrochloride is classified as a hazardous substance and should be handled with appropriate safety precautions.

  • Hazards: It is known to cause skin and serious eye irritation.

  • Handling: Always handle this chemical in a well-ventilated area, preferably in a fume hood.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] Avoid inhalation of dust and direct contact with skin and eyes.[7]

  • Storage: Store in a cool, dry place in a tightly sealed container, away from moisture and incompatible substances such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

This in-depth guide provides essential technical information for researchers, scientists, and drug development professionals working with this compound hydrochloride. Its unique properties make it an indispensable tool in organic synthesis, enabling the efficient and controlled construction of complex molecules.

References

Stability and Storage of N,O-Dimethylhydroxylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage conditions for N,O-Dimethylhydroxylamine, focusing primarily on its commonly used hydrochloride salt. The information is compiled from technical datasheets and safety documents to ensure safe and effective use in a laboratory setting.

Core Stability Profile

This compound hydrochloride is generally a stable compound under standard laboratory conditions.[1][2][3] It is a white to off-white crystalline solid.[1][4] However, its stability is influenced by several factors, including moisture, temperature, and contact with incompatible materials.

Key Stability Parameters:
  • Hygroscopicity: The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4][5] This can impact its purity and stability over time.

  • Thermal Stability: It is stable at normal temperatures and pressures.[1] However, at elevated temperatures, it can decompose.

  • Incompatibilities: Contact with strong oxidizing agents and bases should be avoided as they can lead to decomposition.[1][4][6]

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. The following table summarizes the recommended storage conditions based on the physical form of the compound.

FormRecommended Storage TemperatureContainerAtmosphereDuration
Solid (Hydrochloride Salt) Room temperature, in a cool, dry place[1][2]Tightly sealed container[1][2][3]Inert atmosphere recommended[3][6]See Certificate of Analysis for expiration date
Solution in Solvent -20°CTightly sealed containerNot specified1 year[2]
-80°CTightly sealed containerNot specified2 years[2]

Handling and Personal Protection

Due to its potential as an irritant, appropriate handling procedures and personal protective equipment (PPE) are essential.

Experimental Workflow: Safe Handling Protocol

The following diagram outlines the recommended workflow for safely handling this compound powder in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage Storage prep_ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) prep_workspace Ensure Adequate Ventilation (Fume Hood) prep_ppe->prep_workspace handle_weigh Weigh in a Well-Ventilated Area Avoid Dust Generation prep_workspace->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_seal Tightly Seal Container Immediately After Use handle_transfer->cleanup_seal cleanup_dispose Dispose of Contaminated PPE and Waste Properly cleanup_seal->cleanup_dispose storage_store Store in a Cool, Dry, Well-Ventilated Area Away from Incompatibles cleanup_seal->storage_store cleanup_wash Wash Hands Thoroughly cleanup_dispose->cleanup_wash cluster_factors Decomposition Factors cluster_product Decomposition Product factor_moisture Exposure to Moisture (Hygroscopic Nature) product_decomposition This compound Decomposition factor_moisture->product_decomposition factor_heat Elevated Temperatures factor_heat->product_decomposition factor_incompatibles Contact with Incompatible Substances (Strong Oxidizing Agents, Bases) factor_incompatibles->product_decomposition

References

N,O-Dimethylhydroxylamine hydrochloride solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of N,O-Dimethylhydroxylamine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound hydrochloride (CAS No. 6638-79-5), a white to off-white crystalline solid, is a crucial reagent in modern organic synthesis.[1][2] It is most notably employed in the Weinreb-Nahm ketone synthesis to form stable N-methoxy-N-methylamides (Weinreb amides).[3][4] This intermediate protects against the common problem of over-addition by organometallic reagents, allowing for the controlled synthesis of ketones and aldehydes.[3][5] Understanding its solubility in various organic solvents is paramount for its effective use in reaction setups, purification processes, and formulation development.

As a hydrochloride salt, its solubility is governed by the high polarity conferred by the ionic N-H+ bond.[6] This guide provides a comprehensive overview of its solubility characteristics, detailed experimental protocols for solubility determination, and a visualization of its primary application workflow.

Solubility Data

Precise quantitative solubility data for this compound hydrochloride in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative solubility information is available from various chemical suppliers and databases. The data indicates a general preference for polar solvents, which is consistent with the salt-like nature of the compound.

The following table summarizes the available qualitative solubility data.

SolventChemical FormulaTypeQualitative SolubilitySource(s)
MethanolCH₃OHPolar ProticSoluble[2][4][7]
EthanolC₂H₅OHPolar ProticSoluble[2]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticSoluble[4][7]
WaterH₂OPolar ProticSoluble[1][2][4]

Factors Influencing Solubility

The solubility of this compound hydrochloride is dictated by several key factors:

  • Polarity: As an amine salt, the compound is highly polar.[6] The principle of "like dissolves like" suggests it will have higher solubility in polar solvents like alcohols (methanol, ethanol) and polar aprotic solvents (DMSO) than in non-polar solvents (e.g., hexane, toluene).

  • Hydrogen Bonding: The presence of the protonated amine group allows it to act as a hydrogen bond donor, while the oxygen and chloride ions can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., water, alcohols) will effectively solvate the molecule, leading to higher solubility.

  • Temperature: For most solid-liquid systems, solubility increases with temperature. Applying heat can help dissolve the compound, although care must be taken to avoid decomposition, especially in reactive solvents.

  • Purity of Compound and Solvent: Impurities in either the solute or the solvent can alter the expected solubility profile. The presence of water in hygroscopic organic solvents can particularly increase the solubility of this hydrophilic salt.

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for determining the solubility of this compound hydrochloride in an organic solvent of interest. This protocol is a standard method that can be adapted for various solid-liquid systems.

Objective: To determine the saturation concentration of this compound hydrochloride in a specific organic solvent at a controlled temperature.

Materials:

  • This compound hydrochloride (purity >98%)

  • Selected organic solvent (analytical grade)

  • Deionized water (for cleaning)

  • Acetone (for drying glassware)

Equipment:

  • Analytical balance (readable to ±0.1 mg)

  • Vials or test tubes with secure caps

  • Constant temperature bath or shaker with temperature control

  • Vortex mixer and/or sonicator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Glassware (beakers, graduated cylinders)

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound hydrochloride to a pre-weighed vial. An excess is crucial to ensure saturation is achieved.

    • Record the initial mass of the solid.

    • Add a known volume (e.g., 5.0 mL) of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature bath or shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from several hours to over 24 hours. Intermittent vortexing or sonication can help expedite this process.[8] Equilibrium is typically assumed when consecutive measurements of concentration yield the same result.

  • Sample Separation:

    • Once equilibrium is established, allow the vial to stand undisturbed in the temperature bath for at least 30 minutes to let the undissolved solid settle.

    • Carefully draw a sample of the supernatant (the clear liquid phase) using a syringe.

    • Immediately pass the sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

  • Concentration Determination (Gravimetric Method):

    • Weigh the vial containing the filtered supernatant to determine the mass of the solution.

    • Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (gentle heating under vacuum is preferred).

    • Once the solvent is fully evaporated, allow the vial to cool to room temperature in a desiccator and weigh it again.

    • The final mass represents the amount of dissolved this compound hydrochloride.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of dissolved solid / Volume of solvent used) x 100

    • Alternatively, calculate the mass of the solvent (Mass of solution - Mass of dissolved solid) and express solubility as g/100 g of solvent.

Visualization of Application Workflow

This compound hydrochloride is a cornerstone reagent for the synthesis of Weinreb amides, which are stable intermediates for producing ketones and aldehydes. The following diagram illustrates this key experimental workflow.

Weinreb_Amide_Synthesis cluster_start Starting Materials cluster_activation Activation & Amide Formation cluster_reaction Ketone/Aldehyde Synthesis CarboxylicAcid Carboxylic Acid (R-COOH) Coupling Coupling Agent (e.g., PCl₃, Oxalyl Chloride) CarboxylicAcid->Coupling Activation AmineHCl This compound Hydrochloride AmineHCl->Coupling + Base WeinrebAmide Weinreb Amide (Stable Intermediate) Coupling->WeinrebAmide Amide Formation Tetrahedral Chelated Tetrahedral Intermediate WeinrebAmide->Tetrahedral + Nucleophilic Attack Organometallic Organometallic Reagent (e.g., R'-MgBr, R'-Li) Organometallic->Tetrahedral Workup Aqueous Workup Tetrahedral->Workup Stabilized, awaits quench FinalProduct Ketone or Aldehyde (R-CO-R') Workup->FinalProduct Collapse of Intermediate

Caption: Workflow of the Weinreb-Nahm Ketone Synthesis.

Conclusion

While quantitative solubility data for this compound hydrochloride remains sparse, its qualitative profile clearly indicates high solubility in polar organic solvents such as methanol, ethanol, and DMSO. This characteristic is directly attributable to its ionic salt nature. For drug development and synthetic chemistry professionals, a thorough understanding of these solubility properties is essential for optimizing reaction conditions, choosing appropriate purification solvents, and designing effective experimental workflows. The provided protocol offers a reliable method for determining precise solubility values when such data is critical for process development. The central role of this compound in the robust and versatile Weinreb amide synthesis underscores the importance of mastering its handling and solution-based chemistry.

References

The Core Reactivity of N,O-Dimethylhydroxylamine: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: N,O-Dimethylhydroxylamine, often utilized as its more stable hydrochloride salt, is a versatile and pivotal reagent in modern organic synthesis. While simple in structure, its unique electronic properties allow it to serve as a robust nucleophile and a precursor to one of the most reliable functional groups for the controlled synthesis of carbonyl compounds: the Weinreb amide. This technical guide provides an in-depth exploration of the reactivity of this compound, focusing on its application in the formation of Weinreb amides and their subsequent conversion to ketones and aldehydes. It is intended for researchers, scientists, and drug development professionals who require a practical and detailed understanding of this reagent's synthetic utility.

Physical and Chemical Properties

This compound is most commonly handled in its solid hydrochloride salt form (CH₃ONHCH₃ · HCl), which is a white to off-white crystalline powder.[1] This form enhances its stability and ease of handling compared to the free amine.[2]

PropertyValueReferences
Chemical Formula C₂H₇NO (Free Amine) / C₂H₈ClNO (HCl Salt)[3][4]
Molar Mass 61.08 g/mol (Free Amine) / 97.54 g/mol (HCl Salt)[3][4]
Appearance White to off-white crystalline powder (HCl Salt)[1]
Melting Point 112 - 116 °C (HCl Salt)[1]
Solubility Soluble in water[5]
Stability The hydrochloride salt is stable under normal temperatures and pressures.[4]
Incompatibilities Strong oxidizing agents, bases.[4]

Core Reactivity: The Weinreb-Nahm Amide Synthesis

The most prominent application of this compound is in the synthesis of N-methoxy-N-methylamides, commonly known as Weinreb-Nahm amides.[3][6] This functional group is exceptionally useful because it allows for the controlled formation of ketones and aldehydes from carboxylic acid derivatives, avoiding the common problem of over-addition seen with other reagents like esters or acid chlorides.[2]

The power of the Weinreb amide lies in its reaction with organometallic reagents (e.g., Grignard or organolithium reagents). The nucleophilic addition forms a stable, five-membered cyclic tetrahedral intermediate, which is stabilized by chelation of the metal ion between the carbonyl oxygen and the methoxy (B1213986) oxygen.[2] This intermediate does not collapse until acidic workup, preventing a second addition of the organometallic reagent.[2]

Caption: General workflow for Weinreb amide synthesis and subsequent conversion.
Synthesis of Weinreb Amides from Carboxylic Acids

Weinreb amides can be prepared directly from carboxylic acids using a variety of coupling agents. This avoids the need to first generate a more reactive derivative like an acid chloride.

Table 2: Synthesis of Weinreb Amides from Various Carboxylic Acids

EntryCarboxylic AcidCoupling SystemTime (h)Yield (%)Reference
1Benzoic AcidPPh₃ / I₂ / iPr₂NEt192[7]
24-Nitrobenzoic AcidPPh₃ / I₂ / iPr₂NEt1.594[7]
33-Phenylpropanoic AcidPPh₃ / I₂ / iPr₂NEt190[7]
4(E)-Cinnamic AcidPPh₃ / I₂ / iPr₂NEt1.591[7]
5Phenylacetic AcidPOCl₃ / DIPEA-85[1]
64-Chlorobenzoic AcidPOCl₃ / DIPEA-86[1]
7Thiophene-2-carboxylic acidPCl₃ / Toluene, 60°C0.595[8]
8(Boc)N-L-AlanineBtMs / this compound HCl-93[9]

Experimental Protocol: One-Pot Synthesis from a Carboxylic Acid using PPh₃/I₂ [7]

  • Reagent Preparation: To a stirring solution of iodine (1.0 mmol) in dry dichloromethane (B109758) (CH₂Cl₂) (5 mL) at 0 °C, add triphenylphosphine (B44618) (PPh₃) (1.0 mmol). Flush the reaction mixture with nitrogen gas and allow it to stir at 0 °C for 5 minutes.

  • Amide Coupling: At 0 °C, add the carboxylic acid (1.0 mmol) to the mixture. This is followed by the dropwise addition of N,N-diisopropylethylamine (iPr₂NEt) (2.5 mmol) and this compound hydrochloride (1.0 mmol).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) (typically 1-2 hours).

  • Work-up and Purification: Dilute the reaction mixture with water and extract with CH₂Cl₂. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to afford the crude product. The crude Weinreb amide can then be purified by silica (B1680970) gel column chromatography.

Conversion of Weinreb Amides to Ketones

The reaction of a Weinreb amide with one equivalent of a Grignard or organolithium reagent, followed by an acidic workup, cleanly produces a ketone.[10][11] The reaction is highly chemoselective and tolerates a wide range of functional groups.[12]

Caption: Mechanism of ketone formation from a Weinreb amide.

Experimental Protocol: Grignard Reaction with a Weinreb Amide [13]

  • Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add the Weinreb amide (1.0 equiv, e.g., 2.77 mmol) and anhydrous tetrahydrofuran (B95107) (THF) (e.g., 30 mL) under a nitrogen atmosphere.

  • Reaction: Cool the reaction mixture in an ice bath (0 °C). Slowly add the Grignard reagent (e.g., hexylmagnesium bromide, 1.5 equiv, 4.16 mmol) to the stirring solution.

  • Monitoring: Allow the reaction to stir for 1-2 hours at 0 °C. The progress of the reaction can be monitored by TLC.

  • Work-up: Quench the reaction by the slow addition of 0.5 N HCl (e.g., 20 mL) and allow the mixture to stir at room temperature until the intermediate is fully hydrolyzed.

  • Extraction and Purification: Dilute the mixture with the appropriate organic solvent (e.g., dichloromethane) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude ketone can be purified by silica gel chromatography.

Reduction of Weinreb Amides to Aldehydes

Weinreb amides can be smoothly reduced to aldehydes using common hydride reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H).[2][14] The reaction typically stops at the aldehyde stage due to the stability of the same chelated intermediate formed during Grignard addition, preventing over-reduction to the alcohol.[14] This method is highly reliable and tolerates a wide variety of other reducible functional groups.[14]

Table 3: Reduction of Weinreb Amides to Aldehydes

Weinreb Amide SubstrateReductantTemperature (°C)Yield (%)Reference
N-Boc-Leucinal Weinreb AmideLiAlH₄0 to rt81[14]
α-cyano Weinreb AmideLiAlH₄ (1.0 equiv)-7894[14]
Aromatic Weinreb AmideDIBAL-H0Good[15]
Various AmidesMgAB (ClMg⁺ [H₃BNMe₂]⁻)AmbientGood[16]

Experimental Protocol: Reduction of a Weinreb Amide with LiAlH₄ [14]

  • Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, nitrogen inlet, and thermometer, dissolve the Weinreb amide (1.0 equiv) in anhydrous THF.

  • Reaction: Cool the solution to 0 °C (or lower, e.g., -65 °C for substrates with other reducible groups like esters). Slowly add a solution of LiAlH₄ (1.0 M in THF, 1.0-1.5 equiv) via the dropping funnel, maintaining the internal temperature.

  • Monitoring: Stir the reaction at the low temperature for 1-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up (Fieser method): Cautiously quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Purification: Stir the resulting white suspension vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with an organic solvent like ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be further purified by chromatography or distillation.

Other Synthetic Applications

While central to the Weinreb ketone synthesis, the nucleophilicity of this compound allows it to participate in other useful transformations.

Synthesis of Oximes

This compound hydrochloride can react with aldehydes and ketones to form the corresponding O-methyl oximes. Oximes are versatile functional groups used for the protection of carbonyls and as intermediates for synthesizing nitrogen-containing compounds like amides (via Beckmann rearrangement) and nitriles.[17]

Experimental Protocol: Synthesis of an Aldoxime [18]

  • Setup: A mixture of an aldehyde (1.0 equiv, e.g., 2.5 mmol), hydroxylamine (B1172632) hydrochloride (1.2 equiv, 3.0 mmol), and a catalyst (e.g., 10 mol% Hyamine®) in water (5 mL) is prepared in a flask.

  • Reaction: The mixture is stirred at ambient temperature. The progress of the reaction is monitored by TLC.

  • Isolation: Upon completion, the reaction mixture is filtered to obtain the desired oxime product, which can be washed with water and dried. The product can be further purified by recrystallization if necessary.

Use as a Protecting Group in Carbohydrate Chemistry

This compound can be used as an anomeric protecting group for carbohydrates.[13][19] It can be introduced directly onto an unprotected sugar in high yield under mildly acidic conditions.[20] These N,O-dimethyloxyamine-N-glycosides are stable to a wide variety of common protecting group manipulations (acylation, alkylation, silylation) and can be selectively cleaved with reagents like N-chlorosuccinimide (NCS) to regenerate the hemiacetal.[13][19]

Safety and Handling

This compound hydrochloride is classified as an irritant and is harmful if swallowed.[4] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[21] All manipulations should be performed in a well-ventilated fume hood.[21] It is incompatible with strong oxidizing agents and strong bases.[4] Store in a cool, dry place, preferably under an inert atmosphere.[21]

Conclusion

This compound is a powerful and reliable reagent for modern organic synthesis. Its primary role in the formation of Weinreb amides provides one of the most effective strategies for the controlled synthesis of ketones and aldehydes, demonstrating broad functional group tolerance and high yields. Beyond this cornerstone application, its utility in forming oximes and as a specialized protecting group highlights its versatility. A thorough understanding of its reactivity, reaction conditions, and handling procedures is essential for any synthetic chemist aiming to leverage its full potential in the construction of complex molecules for research, drug discovery, and materials science.

References

N,O-Dimethylhydroxylamine Hydrochloride: A Technical Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety data sheet (SDS) information for N,O-Dimethylhydroxylamine hydrochloride (CAS No. 6638-79-5). The following sections detail its physical and chemical properties, potential hazards, handling procedures, and emergency responses to ensure its safe use in a laboratory setting.

Core Safety & Chemical Data

This compound hydrochloride is a white to off-white crystalline solid.[1][2] It is primarily used as a reagent in organic synthesis, for example, in the preparation of Weinreb amides.[3] While extensively used, it is crucial to handle this compound with care as its toxicological properties have not been fully investigated.[1]

Physical and Chemical Properties
PropertyValueSource(s)
Chemical Formula C₂H₈ClNO[1]
Molecular Weight 97.54 g/mol [1]
Appearance White to off-white crystalline powder/solid[1][4]
Melting Point 112 - 116 °C
Density 1 g/cm³[1]
Solubility Soluble in water[2]
Stability Stable under normal temperatures and pressures. Hygroscopic; sensitive to moisture.[1]
Hazard Identification and GHS Classification

This compound hydrochloride is classified as a hazardous chemical.[5] The primary hazards are skin and eye irritation, and it may also cause respiratory irritation.[6][7]

Hazard ClassificationCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Signal Word: Warning[5]

Hazard Pictogram: [8]

  • GHS07: Exclamation Mark

Experimental Protocols & Handling

While specific experimental protocols for safety studies are not detailed in publicly available SDS, the following safe handling and emergency procedures are compiled from multiple sources.

Safe Handling Workflow

The following diagram outlines the recommended workflow for the safe handling of this compound hydrochloride, from preparation to disposal.

Safe Handling Workflow for this compound Hydrochloride cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE: - Safety Goggles - Gloves - Lab Coat prep_sds->prep_ppe prep_workspace Ensure Adequate Ventilation (Fume Hood) prep_ppe->prep_workspace handle_weigh Weigh solid in a ventilated area prep_workspace->handle_weigh Proceed to Handling handle_use Use in a well-ventilated area, avoiding dust formation handle_weigh->handle_use storage_conditions Store in a cool, dry, well-ventilated area handle_use->storage_conditions After Use dispose_waste Dispose of waste in accordance with local regulations handle_use->dispose_waste After Use storage_container Keep container tightly closed storage_conditions->storage_container storage_inert Store under an inert atmosphere storage_container->storage_inert Emergency Response Protocol cluster_exposure Personal Exposure cluster_actions First-Aid Actions cluster_spill Spill Response start Exposure or Spill Occurs exposure_skin Skin Contact start->exposure_skin exposure_eye Eye Contact start->exposure_eye exposure_inhalation Inhalation start->exposure_inhalation exposure_ingestion Ingestion start->exposure_ingestion spill_small Small Spill start->spill_small spill_large Large Spill start->spill_large action_skin Wash skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. exposure_skin->action_skin action_eye Rinse eyes cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. exposure_eye->action_eye action_inhalation Move person to fresh air. exposure_inhalation->action_inhalation action_ingestion Rinse mouth with water. Do NOT induce vomiting. exposure_ingestion->action_ingestion medical_attention Seek Medical Attention action_skin->medical_attention action_eye->medical_attention action_inhalation->medical_attention action_ingestion->medical_attention action_spill Wear appropriate PPE. Sweep or scoop up material, avoiding dust generation. Place in a sealed container for disposal. spill_small->action_spill spill_large->action_spill

References

An In-depth Technical Guide to the Basic Handling and Safety Precautions for N,O-Dimethylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the safe handling, storage, and emergency procedures for N,O-Dimethylhydroxylamine hydrochloride (CAS No. 6638-79-5). The following sections detail the associated hazards, personal protective equipment, and procedural workflows to ensure a safe laboratory environment.

Chemical and Physical Properties

This compound hydrochloride is a white to off-white crystalline powder.[1] It is soluble in water and various organic solvents, including methanol (B129727) and ethanol.[1] This compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere to prevent moisture absorption.[2][3]

PropertyValueReferences
CAS Number 6638-79-5[1][4][5][6]
Molecular Formula C₂H₈ClNO[1][5][7]
Molecular Weight 97.54 g/mol [1][5][8]
Appearance White to off-white crystalline powder/solid[1][9]
Melting Point 112-116 °C[8][10]
Solubility Soluble in water, methanol, and ethanol[1]
Sensitivity Hygroscopic[2]

Hazard Identification and Classification

This compound hydrochloride is classified as a hazardous substance. It is crucial to understand its potential health effects to ensure safe handling.

Hazard ClassificationGHS CodeDescriptionReferences
Skin IrritationH315Causes skin irritation.[1][4][6][7][9]
Serious Eye IrritationH319Causes serious eye irritation.[1][4][6][7][9]
Respiratory Tract IrritationH335May cause respiratory irritation.[1][4][6][7][9]

Signal Word: Warning[4][6][7][8]

Hazard Pictogram:

  • GHS07: Exclamation mark[4][5]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to minimize exposure and ensure laboratory safety.

3.1. Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5]

  • Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[2]

3.2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[2][11]

  • Skin Protection: Wear impervious, flame-resistant protective clothing and gloves (e.g., nitrile rubber).[5][11] Gloves must be inspected before use and disposed of properly after handling.[5]

  • Respiratory Protection: If dust is generated or exposure limits are exceeded, use a full-face respirator with an appropriate particle filter (e.g., P95 or P100).[5][11]

3.3. General Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[10]

  • Avoid breathing dust or fumes.[4][5]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[9]

  • Wash hands thoroughly after handling.[4][7][9]

  • Keep containers tightly closed when not in use.[4][9][10]

3.4. Storage:

  • Store in a cool, dry, and well-ventilated area.[4][10]

  • Keep containers tightly closed and sealed.[4]

  • Store locked up.[4][6][7][9]

  • Store away from incompatible materials such as strong oxidizing agents and bases.[2][12]

  • Due to its hygroscopic nature, store under an inert atmosphere.[2][7]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical. The following workflows outline the necessary steps for first aid and spill response.

4.1. First Aid Measures

FirstAidMeasures cluster_Exposure Type of Exposure cluster_Actions Immediate Actions cluster_Medical Medical Attention Inhalation Inhalation MoveToFreshAir Move to fresh air. If not breathing, give artificial respiration. Inhalation->MoveToFreshAir SkinContact Skin Contact WashSkin Wash off immediately with plenty of soap and water. Remove contaminated clothing. SkinContact->WashSkin EyeContact Eye Contact RinseEyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. EyeContact->RinseEyes Ingestion Ingestion RinseMouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->RinseMouth SeekMedicalAttention Seek immediate medical advice/attention. Show the Safety Data Sheet to the doctor. MoveToFreshAir->SeekMedicalAttention WashSkin->SeekMedicalAttention If skin irritation persists RinseEyes->SeekMedicalAttention If eye irritation persists RinseMouth->SeekMedicalAttention

Caption: First Aid Workflow for this compound Hydrochloride Exposure.

Detailed First Aid Protocols:

  • Inhalation: If inhaled, move the person to fresh air.[4][5][7] If breathing is difficult or has stopped, provide artificial respiration.[4][5][13] Seek immediate medical attention.[4][5][13]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[4][5][10][13] If skin irritation occurs or persists, seek medical attention.[4][13]

  • Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7][10][13] Remove contact lenses if present and easy to do.[7] Continue rinsing and seek immediate medical attention from an ophthalmologist.[4][7]

  • Ingestion: Do NOT induce vomiting.[4][13] Never give anything by mouth to an unconscious person.[5][13] Rinse the mouth with water and, if the person is conscious and alert, give 2-4 cupfuls of water or milk to drink.[5][10] Seek immediate medical attention.[4][5][13]

4.2. Accidental Release Measures (Spill Response)

SpillResponse cluster_Initial Initial Response cluster_Containment Containment & Cleanup cluster_Disposal Disposal Evacuate Evacuate personnel from the immediate area. Ventilate Ensure adequate ventilation. Evacuate->Ventilate PPE Wear appropriate Personal Protective Equipment (PPE). Ventilate->PPE PreventSpread Prevent entry into drains and waterways. PPE->PreventSpread Cleanup Clean up spills immediately. Use dry cleanup procedures to avoid generating dust. PreventSpread->Cleanup Collect Sweep up or vacuum spilled material. Place in a suitable, labeled, and closed container for disposal. Cleanup->Collect Dispose Dispose of waste in accordance with local, regional, and national regulations. Collect->Dispose

Caption: Spill Response Workflow for this compound Hydrochloride.

Detailed Spill Cleanup Protocol:

  • Personal Precautions: Evacuate non-essential personnel from the area.[5][7] Ensure adequate ventilation.[5][7] Wear appropriate personal protective equipment as described in Section 3.2, including respiratory protection, chemical-resistant gloves, and safety goggles.[5][9] Avoid breathing dust.[5]

  • Environmental Precautions: Prevent the spilled material from entering drains, sewers, or waterways.[4][7]

  • Containment and Cleanup:

    • For minor spills, clean up immediately.[9]

    • Use dry cleanup methods to avoid generating dust.[7][9] Do not use air hoses for cleaning.[9]

    • Carefully sweep, shovel, or vacuum up the spilled material.[5][9] If using a vacuum, ensure it is an explosion-proof model designed for handling chemical dust.[9]

    • Place the collected material into a clean, dry, sealable, and properly labeled container for disposal.[5][9]

  • Final Steps: After cleanup, wash the affected area. Dispose of contaminated materials and waste in accordance with all applicable local, regional, and national regulations.[6][7]

Fire-Fighting Measures

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5] There are no restrictions on the type of extinguisher that may be used.[9]

  • Specific Hazards: The compound is combustible, and in the event of a fire, hazardous combustion gases or vapors may be produced.[7] These can include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[2][5][7]

  • Protective Equipment for Firefighters: Firefighters should wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode, along with full protective gear.[7][10]

Stability and Reactivity

  • Chemical Stability: The compound is stable under recommended storage conditions.[5][10] It is, however, hygroscopic.[2][7]

  • Conditions to Avoid: Avoid exposure to moisture, moist air, or water.[2][5][12] Also, avoid the formation of dust.[5]

  • Incompatible Materials: Keep away from strong oxidizing agents and bases.[2][12]

  • Hazardous Decomposition Products: Under fire conditions, it may decompose to produce carbon oxides, nitrogen oxides, and hydrogen chloride gas.[2][7][10]

Disposal Considerations

Chemical waste must be disposed of in accordance with federal, state, and local environmental control regulations. Contact a licensed professional waste disposal service to dispose of this material.[5] Both surplus and non-recyclable solutions should be handled by a licensed disposal company.[5] Contaminated packaging should be disposed of as unused product.[5]

This guide is intended to provide essential safety information for trained professionals. Always refer to the most current Safety Data Sheet (SDS) for this product before use and adhere to all institutional safety protocols.

References

An In-depth Technical Guide on the Degradation Products and Pathways of N,O-Dimethylhydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,O-Dimethylhydroxylamine (NODMH), a key reagent in organic synthesis, particularly in the formation of Weinreb amides for ketone synthesis, is of significant interest to the pharmaceutical and chemical industries.[1] Understanding its stability and degradation profile is paramount for ensuring the quality, safety, and efficacy of drug substances and products where it is used as a starting material or intermediate. Forced degradation studies are a regulatory requirement and a scientific necessity to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[2][3]

This technical guide provides a comprehensive overview of the predicted degradation products and pathways of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. Due to a lack of specific literature data on the forced degradation of this compound, the information presented herein is based on established principles of organic chemistry, knowledge of the degradation of related hydroxylamine (B1172632) and amine compounds, and general guidelines for forced degradation studies.[4][5] This guide also includes detailed, generalized experimental protocols for conducting such studies and the development of a stability-indicating HPLC method.

Predicted Degradation Pathways

The degradation of this compound is anticipated to proceed through several pathways depending on the nature of the stressor. The primary sites of reactivity are the nitrogen and oxygen atoms, as well as the N-O and N-C bonds.

Hydrolytic Degradation

Hydrolysis of this compound in acidic or basic conditions is expected to cleave the N-O bond.

  • Acid-Catalyzed Hydrolysis: Protonation of the oxygen atom would facilitate the cleavage of the N-O bond, leading to the formation of N-methylhydroxylamine and methanol. Further degradation of N-methylhydroxylamine could occur.

  • Base-Catalyzed Hydrolysis: Under basic conditions, nucleophilic attack at the nitrogen or methyl group is less likely. However, base-catalyzed elimination or rearrangement reactions could be possible under harsh conditions.

Oxidative Degradation

Oxidation is a common degradation pathway for amines and hydroxylamines.[5] The use of hydrogen peroxide can mimic oxidative stress from residual peroxides in excipients.

  • N-Oxidation: The nitrogen atom in this compound is susceptible to oxidation, which could lead to the formation of a nitrone, N-methylmethanamine N-oxide.

  • Oxidative N-Demethylation: Oxidation can also lead to the removal of a methyl group from the nitrogen atom, yielding methoxyamine and formaldehyde (B43269).

  • Oxidative O-Demethylation: Similarly, the O-methyl group could be cleaved to produce N-methylhydroxylamine and formaldehyde.

Photolytic Degradation

Exposure to UV light can induce photochemical reactions. While this compound does not have a strong chromophore to absorb UV light above 290 nm, photodegradation can still occur, potentially through radical mechanisms.[6]

  • N-O Bond Cleavage: Homolytic cleavage of the N-O bond would generate N-methylaminyl and methoxy (B1213986) radicals. These highly reactive radicals can then participate in a variety of secondary reactions.

  • C-N Bond Cleavage: Cleavage of the C-N bond would result in a methyl radical and a methoxyaminyl radical.

Thermal Degradation

At elevated temperatures, this compound is expected to decompose. The thermal degradation of the related compound N,N-diethylhydroxylamine suggests potential pathways involving the formation of smaller, volatile molecules.[7]

  • Elimination Reactions: Thermal stress can induce elimination reactions, potentially leading to the formation of formaldehyde and N-methylhydroxylamine.

  • Radical Decomposition: Similar to photolysis, thermal energy can induce homolytic bond cleavage, leading to a complex mixture of degradation products.

Predicted Degradation Products

Based on the predicted degradation pathways, a range of potential degradation products can be anticipated. The following table summarizes these predicted products and the conditions under which they are most likely to form.

Degradation ConditionPredicted Degradation ProductsChemical FormulaMolar Mass ( g/mol )
Acidic Hydrolysis N-MethylhydroxylamineCH₅NO47.06
MethanolCH₄O32.04
Basic Hydrolysis Limited degradation expected under mild conditions
Oxidative (H₂O₂) N-Methylmethanamine N-oxide (Nitrone)C₂H₅NO59.07
MethoxyamineCH₅NO47.06
N-MethylhydroxylamineCH₅NO47.06
FormaldehydeCH₂O30.03
Photolytic (UV) Complex mixture of radical-derived products
Thermal FormaldehydeCH₂O30.03
N-MethylhydroxylamineCH₅NO47.06
MethylamineCH₅N31.06
AmmoniaNH₃17.03

Experimental Protocols for Forced Degradation Studies

The following protocols are generalized procedures for conducting forced degradation studies on a small amine compound like this compound.[8][9] The extent of degradation should be targeted to be between 5-20%.[10]

Preparation of Stock Solution

Prepare a stock solution of this compound hydrochloride at a concentration of 1 mg/mL in a suitable solvent (e.g., water, methanol, or a mixture thereof).

Hydrolytic Degradation
  • Acidic Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 0.1 M hydrochloric acid.

    • Heat the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M sodium hydroxide.

    • Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 0.1 M sodium hydroxide.

    • Keep the solution at room temperature for 24 hours.

    • Neutralize with an appropriate amount of 0.1 M hydrochloric acid.

    • Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase for HPLC analysis.

Oxidative Degradation
  • To 5 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase for HPLC analysis.

Photolytic Degradation
  • Expose a thin layer of the solid drug substance and a 0.1 mg/mL solution of the drug substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11][12]

  • A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

  • After exposure, dissolve the solid sample and dilute the solution to a final concentration of approximately 0.1 mg/mL with the mobile phase for HPLC analysis.

Thermal Degradation
  • Place the solid drug substance in a thermostatically controlled oven at 80°C for 48 hours.

  • After exposure, allow the sample to cool to room temperature.

  • Dissolve an appropriate amount of the solid in a suitable solvent to obtain a concentration of 1 mg/mL and then dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase for HPLC analysis.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying the parent drug from its degradation products. The following is a proposed starting point for method development.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[13]

Visualization of Predicted Degradation Pathways

The following diagrams, generated using the DOT language, illustrate the predicted degradation pathways of this compound.

Hydrolytic_Degradation NODMH This compound intermediate Protonated NODMH NODMH->intermediate + H⁺ H_plus H+ H2O H₂O NMH N-Methylhydroxylamine Methanol Methanol intermediate->NMH + H₂O intermediate->Methanol Oxidative_Degradation cluster_n_oxidation N-Oxidation cluster_n_demethylation N-Demethylation cluster_o_demethylation O-Demethylation NODMH_n This compound Nitrone N-Methylmethanamine N-oxide NODMH_n->Nitrone [O] NODMH_nd This compound Methoxyamine Methoxyamine NODMH_nd->Methoxyamine [O] Formaldehyde_n Formaldehyde NODMH_nd->Formaldehyde_n NODMH_od This compound NMH N-Methylhydroxylamine NODMH_od->NMH [O] Formaldehyde_o Formaldehyde NODMH_od->Formaldehyde_o Photolytic_Thermal_Degradation NODMH This compound Radicals Radical Intermediates NODMH->Radicals hv or Δ Products Complex Mixture of Degradation Products Radicals->Products Secondary Reactions

References

Methodological & Application

Application Notes and Protocols for Ketone Synthesis from Esters using N,O-Dimethylhydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of ketones from esters is a fundamental transformation in organic chemistry, crucial for the construction of complex molecules in pharmaceutical and fine chemical industries. A significant challenge in this conversion is the propensity for over-addition of organometallic reagents to the ester, leading to the formation of tertiary alcohols as byproducts. The Weinreb-Nahm ketone synthesis offers a robust and highly selective solution to this problem.[1][2][3][4] This methodology involves a two-step process: the conversion of an ester to a stable N-methoxy-N-methylamide (Weinreb amide), followed by the reaction of this amide with an organometallic reagent to furnish the desired ketone.[1][3][5][6]

The key to the success of the Weinreb-Nahm synthesis lies in the stability of the tetrahedral intermediate formed upon nucleophilic attack on the Weinreb amide.[5][6][7] The methoxy (B1213986) group on the nitrogen atom chelates the metal cation, stabilizing the intermediate and preventing its collapse and subsequent second addition of the organometallic reagent, which is a common issue with other acyl derivatives.[1] This set of application notes provides detailed protocols for the synthesis of Weinreb amides from esters and their subsequent conversion to ketones.

Reaction Principle and Workflow

The overall transformation is a two-stage process. First, the ester is converted to the corresponding Weinreb amide using N,O-dimethylhydroxylamine. Subsequently, the purified Weinreb amide is reacted with a Grignard or organolithium reagent to yield the ketone after an aqueous workup.

G cluster_0 Stage 1: Weinreb Amide Formation cluster_1 Stage 2: Ketone Synthesis Ester Ester Weinreb_Amide Weinreb Amide Ester->Weinreb_Amide Amidation Reagents1 This compound·HCl + Grignard Reagent (e.g., i-PrMgCl) Reagents1->Ester Weinreb_Amide2 Weinreb Amide Weinreb_Amide->Weinreb_Amide2 Purification Reagents2 Organometallic Reagent (R'-MgX or R'-Li) Reagents2->Weinreb_Amide2 Ketone Ketone Workup Aqueous Workup Ketone->Workup Hydrolysis Weinreb_Amide2->Ketone Addition

Caption: General workflow for the two-stage synthesis of ketones from esters via a Weinreb amide intermediate.

Experimental Protocols

Protocol 1: Synthesis of Weinreb Amide from an Ester using Isopropylmagnesium Chloride

This protocol is a widely adopted method for the conversion of esters to Weinreb amides, utilizing a non-nucleophilic Grignard reagent to activate the this compound hydrochloride.[1][8][9]

Materials:

  • Ester (1.0 equiv)

  • This compound hydrochloride (1.5 equiv)

  • Isopropylmagnesium chloride (i-PrMgCl) in THF (typically 2 M solution, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add this compound hydrochloride (1.5 equiv).

  • Add anhydrous THF via syringe.

  • Cool the resulting suspension to -20 °C to -15 °C using a suitable cooling bath (e.g., dry ice/acetone).

  • Slowly add the isopropylmagnesium chloride solution (3.0 equiv) dropwise via the dropping funnel, ensuring the internal temperature is maintained between -20 °C and -15 °C.

  • After the addition is complete, add the ester (1.0 equiv), either neat or dissolved in a minimal amount of anhydrous THF, dropwise to the reaction mixture, again maintaining the low temperature.

  • Stir the reaction mixture at this temperature for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at low temperature.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Weinreb amide.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of Ketone from Weinreb Amide

This protocol outlines the general procedure for the reaction of a Weinreb amide with an organometallic reagent to yield the target ketone.[3][4]

Materials:

  • Weinreb amide (1.0 equiv)

  • Organometallic reagent (Grignard or organolithium, 1.1-1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution or 1 M HCl

  • Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the Weinreb amide (1.0 equiv) in anhydrous THF or Et₂O.

  • Cool the solution to -78 °C (for organolithium reagents) or 0 °C (for Grignard reagents) using a suitable cooling bath.

  • Add the organometallic reagent (1.1-1.5 equiv) dropwise to the stirred solution, maintaining the internal temperature.

  • Stir the reaction at this temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (for sensitive functional groups) or 1 M HCl.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with EtOAc or Et₂O (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ketone by flash column chromatography, distillation, or recrystallization.

Quantitative Data Summary

The following tables summarize representative yields for the two-step synthesis process, demonstrating the versatility and efficiency of the Weinreb-Nahm ketone synthesis starting from esters.

Table 1: Synthesis of Weinreb Amides from Various Esters

Ester SubstrateReagentsSolventTemp (°C)Time (h)Yield (%)Reference
Methyl spiro[cyclopropane-1,9'-fluorene]-2-carboxylateThis compound·HCl, i-PrMgClTHF-20 to 8682 (crude)[8]
Methyl nicotinateThis compound·HCl, i-PrMgCl·LiClTHF242-2.569[10]
Aromatic and Aliphatic EstersThis compound·HCl, i-PrMgClTHF-20 to RT-Good to Excellent[1][9]
LactonesAlMe₃ or AlMe₂Cl---Good[1][11]

Table 2: Synthesis of Ketones from Weinreb Amides

Weinreb Amide SubstrateOrganometallic ReagentSolventTemp (°C)Time (h)Yield (%)Reference
α-siloxy Weinreb amiden-ButyllithiumTHF-782.583[3]
N-methoxy-N-methylnicotinamide(4-Iodophenyl)magnesium chlorideTHF242-2.593[10]
N-Boc-L-proline Weinreb amidePhenylmagnesium bromideTHF--High[3]
Aromatic Weinreb AmideAryl Grignard ReagentsTHFRT-Moderate to High[12]
Aliphatic Weinreb AmideButylmagnesium chlorideTHFRT-Good[12]

Mechanism and Selectivity

The selectivity of the Weinreb ketone synthesis is attributed to the formation of a stable, chelated tetrahedral intermediate. This prevents the over-addition of the organometallic reagent, which is a common problem when using esters directly.

G cluster_0 Reaction Pathway cluster_1 Problem with Esters (Over-addition) WA Weinreb Amide TI Stable Chelated Tetrahedral Intermediate WA->TI + R'-M OM Organometallic Reagent (R'-M) OM->TI Ketone Ketone TI->Ketone Aqueous Workup TA Tertiary Alcohol (Byproduct) Ester Ester Ketone2 Ketone (Intermediate) Ester->Ketone2 + R'-M OM2 Organometallic Reagent (R'-M) OM2->Ketone2 Ketone2->TA + R'-M OM3 Organometallic Reagent (R'-M) OM3->TA

Caption: Comparison of reaction pathways for Weinreb amides versus esters with organometallic reagents.

Safety and Handling

  • Organometallic Reagents: Grignard reagents and organolithiums are highly reactive, pyrophoric, and moisture-sensitive. They should be handled under an inert atmosphere using anhydrous solvents and proper syringe techniques.

  • Aluminum Reagents: Reagents like trimethylaluminum (B3029685) (AlMe₃) are extremely pyrophoric and react violently with water. Handle with extreme caution in a fume hood under an inert atmosphere.

  • Quenching: The quenching of reactions involving organometallic or aluminum reagents is highly exothermic. Perform quenching slowly at low temperatures.

  • Solvents: Anhydrous solvents are essential for the success of these reactions. Ensure solvents are properly dried before use.

Conclusion

The use of this compound for the synthesis of Weinreb amides from esters provides a reliable and high-yielding pathway to ketones.[1] This method circumvents the common problem of over-addition encountered with more reactive acyl compounds.[1][3] The protocols and data presented herein demonstrate the broad applicability and efficiency of this transformation, making it an invaluable tool for synthetic chemists in research and development. The stability and ease of handling of the intermediate Weinreb amides further contribute to the widespread adoption of this synthetic strategy.[13]

References

Application of N,O-Dimethylhydroxylamine in Agrochemical Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,O-Dimethylhydroxylamine (DMHA), most commonly utilized as its hydrochloride salt (DMHA·HCl), is a versatile and pivotal reagent in modern organic synthesis. Within the agrochemical industry, its primary application lies in the formation of N-methoxy-N-methylamides, famously known as Weinreb amides. These amides are highly valued as stable and chemoselective intermediates, particularly in the synthesis of ketones, which are crucial building blocks for a wide array of active ingredients in fungicides, herbicides, and insecticides. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of DMHA in agrochemical synthesis.

The significance of the Weinreb amide lies in its ability to react cleanly with organometallic reagents (such as Grignard or organolithium reagents) to afford ketones. Unlike more reactive acylating agents like acid chlorides or esters, the tetrahedral intermediate formed upon nucleophilic addition to a Weinreb amide is stabilized by chelation with the N-methoxy-N-methyl group, preventing the common problem of over-addition to form tertiary alcohols. This controlled reactivity is paramount in the multi-step synthesis of complex agrochemical molecules.

Key Applications in Agrochemical Synthesis: The Weinreb Amide Approach

The conversion of carboxylic acids or their derivatives into Weinreb amides using DMHA·HCl is a foundational step in the synthesis of various agrochemicals. This methodology offers a reliable route to introduce keto functionalities, which are often part of the core structure or key pharmacophores of modern pesticides.

General Reaction Scheme:

The formation of a Weinreb amide from a carboxylic acid typically involves an initial activation of the carboxylic acid, followed by reaction with this compound hydrochloride in the presence of a base.

G cluster_0 Weinreb Amide Formation Carboxylic_Acid R-COOH Activated_Intermediate Activated Intermediate (e.g., Acyl Chloride, Acyl Imidazolide) Carboxylic_Acid->Activated_Intermediate Activation Activating_Agent Activating Agent (e.g., CDI, SOCl2) Weinreb_Amide Weinreb Amide Activated_Intermediate->Weinreb_Amide Amidation DMHA HN(OCH3)CH3·HCl (this compound Hydrochloride) DMHA->Weinreb_Amide Base Base (e.g., Pyridine (B92270), Et3N) Base->Weinreb_Amide

Figure 1: General workflow for Weinreb amide synthesis.

Application Example: Synthesis of a Pyridinecarboxamide Fungicide Intermediate

Pyridinecarboxamides represent a significant class of fungicides. The synthesis of key intermediates for these compounds can be efficiently achieved using the Weinreb amide approach. For instance, the preparation of a substituted pyridyl ketone, a common precursor, can be accomplished via a Weinreb amide intermediate.

Reaction Pathway:

G Picolinic_Acid Substituted Picolinic Acid Weinreb_Amide Picolinoyl Weinreb Amide Picolinic_Acid->Weinreb_Amide 1. Activation 2. HN(OCH3)CH3·HCl, Base Pyridyl_Ketone Substituted Pyridyl Ketone (Fungicide Precursor) Weinreb_Amide->Pyridyl_Ketone 1. R'-MgBr 2. Aqueous Workup Grignard Organometallic Reagent (R'-MgBr) Grignard->Pyridyl_Ketone

Figure 2: Synthesis of a pyridyl ketone intermediate.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Weinreb Amide from a Carboxylic Acid using 1,1'-Carbonyldiimidazole (CDI)

This protocol describes a common and mild method for the preparation of Weinreb amides from carboxylic acids.

Materials:

  • Carboxylic acid (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • This compound hydrochloride (1.1 equiv)

  • Pyridine (2.2 equiv)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the carboxylic acid (1.0 equiv) and dissolve it in dichloromethane.

  • Add 1,1'-Carbonyldiimidazole (1.1 equiv) in one portion at room temperature. Stir the mixture until the evolution of CO₂ ceases and the solution becomes clear (typically 30-60 minutes).

  • Add this compound hydrochloride (1.1 equiv) followed by the dropwise addition of pyridine (2.2 equiv).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude Weinreb amide.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Quantitative Data (Representative):

Starting Material (Carboxylic Acid)Product (Weinreb Amide)Yield (%)Purity (%)
5-Bromo-2-furoic acid5-Bromo-N-methoxy-N-methylfuran-2-carboxamide70>95
4-Pentenoic acidN-Methoxy-N-methylpent-4-enamide85-95>98
N-Boc-AlanineN-Boc-N-methoxy-N-methylalaninamide80-90>97
Protocol 2: Synthesis of a Ketone from a Weinreb Amide using a Grignard Reagent

This protocol details the subsequent conversion of the Weinreb amide to a ketone, a key step in constructing the backbone of many agrochemicals.

Materials:

  • Weinreb amide (1.0 equiv)

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equiv in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (1.2 equiv) dropwise via a syringe.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ketone by column chromatography on silica gel.

Quantitative Data (Representative):

Starting Material (Weinreb Amide)Grignard ReagentProduct (Ketone)Yield (%)
N-Methoxy-N-methylbenzamideEthylmagnesium bromidePropiophenone85-95
Picolinoyl Weinreb AmideCyclopropylmagnesium bromideCyclopropyl(pyridin-2-yl)methanone75-85

Logical Relationship of the Weinreb Ketone Synthesis

The following diagram illustrates the logical progression and the key advantage of the Weinreb ketone synthesis in preventing over-addition.

G cluster_0 Weinreb Ketone Synthesis Pathway cluster_1 Alternative (Problematic) Pathway Weinreb_Amide Weinreb Amide Tetrahedral_Intermediate Stable Chelated Tetrahedral Intermediate Weinreb_Amide->Tetrahedral_Intermediate Organometallic Organometallic Reagent (R'-M) Organometallic->Tetrahedral_Intermediate Ketone Ketone (Desired Product) Tetrahedral_Intermediate->Ketone Workup Workup Aqueous Workup Ester_or_AcidChloride Ester or Acid Chloride Unstable_Intermediate Unstable Tetrahedral Intermediate Ester_or_AcidChloride->Unstable_Intermediate Ketone_Intermediate Ketone (Intermediate) Unstable_Intermediate->Ketone_Intermediate Collapse Tertiary_Alcohol Tertiary Alcohol (Over-addition Product) Ketone_Intermediate->Tertiary_Alcohol Further Reaction with R'-M Organometallic2 Organometallic Reagent (R'-M) Organometallic2->Unstable_Intermediate Organometallic2->Tertiary_Alcohol

Figure 3: Comparison of Weinreb and traditional ketone synthesis.

This compound is an indispensable reagent in the toolbox of the modern agrochemical synthesis chemist. Its ability to facilitate the formation of Weinreb amides provides a robust and reliable method for the synthesis of ketones, thereby enabling the construction of complex molecular architectures found in many of today's high-performance fungicides, herbicides, and insecticides. The protocols and data presented herein offer a foundational guide for the practical application of DMHA in agrochemical research and development.

Application Notes and Protocols: A Step-by-Step Guide to Preparing Weinreb Amides from Acid Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Weinreb amide, or N-methoxy-N-methylamide, is a crucial functional group in modern organic synthesis. Its significance lies in its ability to react with organometallic reagents (like Grignard or organolithium reagents) and hydrides to controllably form ketones and aldehydes, respectively. This controlled reactivity prevents the common issue of over-addition that plagues similar reactions with other carboxylic acid derivatives, such as esters and acid chlorides. The stability of the tetrahedral intermediate formed during the nucleophilic attack on a Weinreb amide is key to its utility.[1][2][3] This document provides a detailed guide for the preparation of Weinreb amides from acid chlorides, a common and efficient method.

Reaction Principle

The synthesis of Weinreb amides from acid chlorides is a nucleophilic acyl substitution reaction. An acid chloride is treated with N,O-dimethylhydroxylamine, typically from its more stable hydrochloride salt, in the presence of a base. The base neutralizes the hydrochloric acid generated during the reaction and also liberates the free this compound from its salt. The resulting Weinreb amide is generally stable and can be isolated and purified using standard laboratory techniques.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis of Weinreb amides from acid chlorides.

General Protocol

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Acid chloride (1.0 equiv)

  • This compound hydrochloride (1.0 - 1.2 equiv)[4]

  • Tertiary amine base (e.g., triethylamine, diisopropylethylamine (DIPEA), or pyridine) (2.0 - 2.2 equiv)

  • Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or diethyl ether)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add this compound hydrochloride (1.0 - 1.2 equiv) and dissolve or suspend it in the chosen anhydrous solvent.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add the tertiary amine base (2.0 - 2.2 equiv) to the stirred mixture. Stir for 10-20 minutes to ensure the formation of free this compound.

  • In a separate flask, dissolve the acid chloride (1.0 equiv) in the anhydrous solvent.

  • Add the acid chloride solution dropwise to the cold, stirred solution of this compound.

  • Allow the reaction to stir at 0 °C and then warm to room temperature. The reaction progress should be monitored by a suitable technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS)). Reaction times can vary from 1 hour to overnight.[4]

  • Upon completion, quench the reaction by adding water or a dilute aqueous acid solution (e.g., 1 M HCl).

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary.

Example Protocol: Synthesis of N-methoxy-N-methylpent-4-enamide

This protocol is adapted from a literature procedure.[1]

Materials:

  • 4-pentenoyl chloride (1.0 equiv)

  • This compound hydrochloride (1.05 equiv)

  • Pyridine (2.1 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • A solution of this compound hydrochloride (1.05 equiv) in anhydrous DCM is prepared in a round-bottom flask equipped with a stir bar and cooled to 0 °C.

  • Pyridine (2.1 equiv) is added dropwise to the stirred solution.

  • A solution of 4-pentenoyl chloride (1.0 equiv) in anhydrous DCM is added dropwise to the reaction mixture at 0 °C.

  • The reaction is stirred at room temperature for 2 hours.

  • The reaction mixture is then washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude N-methoxy-N-methylpent-4-enamide, which can be further purified by distillation or chromatography.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of Weinreb amides from acid chlorides, providing a basis for comparison and optimization.

Acid Chloride SubstrateBase (equiv)SolventTemperature (°C)Time (h)Yield (%)Reference
Benzoic acid chlorideTriethylamine (2.0)Dichloromethane0 to RT195.5[4]
4-pentenoyl chloridePyridine (2.1)Dichloromethane0 to RT2Not specified[1]
General ProcedureTriethylamine (2.1)Diethyl Ether0 to RTOvernight67[1]
Aryl/Heterocyclic Acid ChlorideDIPEA (2.0)DichloromethaneRT1.5up to 93[5]

Visualizing the Workflow

The following diagrams illustrate the key relationships and the experimental workflow for the preparation of Weinreb amides from acid chlorides.

Weinreb_Amide_Synthesis_Pathway cluster_reactants Reactants AcidChloride Acid Chloride (R-COCl) Intermediate Tetrahedral Intermediate AcidChloride->Intermediate + Nucleophilic Attack AmineHCl This compound Hydrochloride AmineHCl->Intermediate after deprotonation by Base Base Base (e.g., Pyridine, Et3N) WeinrebAmide Weinreb Amide (R-CON(OMe)Me) Intermediate->WeinrebAmide - Cl-

Caption: Reaction pathway for Weinreb amide synthesis.

Experimental_Workflow start Start prep_amine Prepare solution of This compound HCl and Base in solvent at 0°C start->prep_amine add_acid_chloride Add Acid Chloride solution dropwise prep_amine->add_acid_chloride react Stir at 0°C to RT (Monitor by TLC) add_acid_chloride->react workup Aqueous Workup (Wash with acid, base, brine) react->workup extract Extract with Organic Solvent workup->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify (Column Chromatography) dry_concentrate->purify end Pure Weinreb Amide purify->end

Caption: Experimental workflow for Weinreb amide synthesis.

Troubleshooting and Safety Considerations

  • Low Yield: Ensure all reagents and solvents are anhydrous, as moisture will hydrolyze the acid chloride. Check the quality and purity of the starting materials. The stoichiometry of the base is crucial; ensure enough is present to neutralize the HCl salt and the HCl produced.

  • Side Reactions: The formation of by-products can occur if the temperature is not controlled, especially during the addition of the acid chloride.

  • Safety: Acid chlorides are corrosive and react violently with water. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Tertiary amines can be toxic and flammable. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols: N,O-Dimethylhydroxylamine as a Reagent for Amide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N,O-dimethylhydroxylamine and its hydrochloride salt in the synthesis of N-methoxy-N-methylamides, commonly known as Weinreb amides. This class of amides is a pivotal intermediate in modern organic synthesis, particularly for the preparation of ketones and aldehydes.[1][2][3] The unique stability of the Weinreb amide allows for controlled addition of organometallic reagents, preventing the common problem of over-addition that leads to alcohol byproducts.[1][4] This document outlines various synthetic protocols, presents quantitative data for different methods, and illustrates the underlying chemical principles.

Introduction to Weinreb Amides

Discovered by Steven M. Weinreb and Steven Nahm in 1981, the Weinreb amide has become an indispensable tool for chemists.[4] Its utility stems from the formation of a stable, five-membered cyclic tetrahedral intermediate upon nucleophilic attack by organometallic reagents.[1][2][5] This intermediate resists collapse until acidic workup, ensuring the formation of the desired ketone or aldehyde in high yield. Weinreb amides can be synthesized from a variety of starting materials, including carboxylic acids, acid chlorides, and esters, using this compound.[1][2][3][6]

Synthesis of Weinreb Amides from Carboxylic Acids

The direct conversion of carboxylic acids to Weinreb amides is a highly attractive and common approach. This transformation typically requires the activation of the carboxylic acid with a coupling reagent or by converting it to an acid chloride in situ.

A wide variety of peptide coupling reagents can be employed for the synthesis of Weinreb amides from carboxylic acids.[5] The choice of reagent can influence reaction times, yields, and compatibility with sensitive functional groups.

Table 1: Synthesis of Weinreb Amides from Carboxylic Acids using Various Coupling Reagents

Starting Carboxylic AcidCoupling ReagentBaseSolventTime (h)Yield (%)Reference
N-Boc-L-AlanineCOMUDIEADMF0.595[2]
N-Cbz-L-PhenylalanineCOMUDIEADMF0.592[2]
Benzoic AcidP[NCH₃(OCH₃)]₃-Toluene1>95[7]
Pivalic AcidP[NCH₃(OCH₃)]₃-Toluene393[7]
Adamantane-1-carboxylic acidP[NCH₃(OCH₃)]₃-Toluene394[7]
4-Pentenoic AcidOxalyl Chloride/DMFPyridine (B92270)CH₂Cl₂285-90[1]
Benzoic AcidPOCl₃DIPEACH₂Cl₂187[8]
N-Boc-PhenylalanineCPI-ClDIPEACH₂Cl₂1.588[4][5]
N-Fmoc-ValineCPI-ClDIPEACH₂Cl₂1.590[4][5]

Note: COMU = (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate, DIEA = N,N-Diisopropylethylamine, DMF = Dimethylformamide, P[NCH₃(OCH₃)]₃ = Tris(N,O-dimethylhydroxylamino)phosphine, POCl₃ = Phosphorus oxychloride, CPI-Cl = 3,3-dichloro-1,2-diphenylcyclopropene.

This protocol is a general guideline for the synthesis of a Weinreb amide from a carboxylic acid using COMU as the coupling reagent.

  • Preparation: To a solution of the N-protected α-amino acid (1.0 equiv) in DMF at 0 °C, add this compound hydrochloride (1.1 equiv) and DIEA (3.0 equiv).

  • Addition of Coupling Reagent: Add COMU (1.1 equiv) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to stir at 0 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure Weinreb amide.[2]

Synthesis of Weinreb Amides from Acid Chlorides

A classic and efficient method for preparing Weinreb amides involves the reaction of an acid chloride with this compound hydrochloride in the presence of a base.

Table 2: Synthesis of Weinreb Amides from Acid Chlorides

Starting Acid ChlorideBaseSolventTemperatureTimeYield (%)Reference
4-Pentenoyl chloridePyridineCH₂Cl₂0 °C to rt2 h85-90[1]
Benzoyl chlorideTriethylamineDiethyl ether0 °C to rtOvernightHigh[1]

This protocol involves the in situ formation of the acid chloride followed by reaction with this compound.

  • Acid Chloride Formation: In a 1 L round-bottomed flask, dissolve 4-pentenoic acid (25.5 mL, 249.9 mmol, 1.0 equiv) in CH₂Cl₂ (500 mL). Add oxalyl chloride (22.2 mL, 262.3 mmol, 1.05 equiv) dropwise at 24 °C. Add a catalytic amount of DMF (0.1 mL). The solution will bubble vigorously. Stir the reaction mixture at 24 °C for 2 hours.[1]

  • Amide Formation: In a separate flask, prepare a solution of this compound hydrochloride (26.8 g, 274.9 mmol, 1.1 equiv) in CH₂Cl₂ (250 mL) and cool to 0 °C. Add pyridine (44.5 mL, 549.8 mmol, 2.2 equiv) dropwise. To this mixture, add the previously prepared acid chloride solution dropwise at 0 °C.

  • Reaction and Workup: Allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction with water and separate the layers. Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to yield the desired Weinreb amide.

Synthesis of Weinreb Amides from Esters

Esters can be converted to Weinreb amides using reagents like trimethylaluminum (B3029685) (AlMe₃) or dimethylaluminum chloride (Me₂AlCl) to activate the this compound.[1][5]

Table 3: Synthesis of Weinreb Amides from Esters

Starting EsterReagentSolventTemperatureTimeYield (%)Reference
Methyl benzoateAlMe₃ / MeONHMe·HClToluenert12 h90[6]
Ethyl nicotinateAlMe₃ / MeONHMe·HClToluene80 °C2 h85[6]
γ-ButyrolactoneMe₂AlCl / MeONHMe·HClCH₂Cl₂0 °C to rt4 h78[1]

Caution: Trimethylaluminum is pyrophoric and reacts violently with water. This procedure must be carried out under an inert atmosphere (Argon or Nitrogen) by trained personnel.

  • Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and argon inlet, dissolve this compound hydrochloride (1.1 equiv) in toluene.

  • Activation: Cool the solution to 0 °C and slowly add a solution of trimethylaluminum (1.1 equiv) in hexanes. Stir the mixture at room temperature for 1-2 hours until gas evolution ceases.

  • Reaction: Cool the mixture back to 0 °C and add the ester (1.0 equiv) dropwise.

  • Monitoring and Workup: Allow the reaction to warm to room temperature or heat as required, monitoring by TLC. Upon completion, carefully quench the reaction at 0 °C by the slow addition of 1 M HCl.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Visualizations

Reaction Mechanism and Experimental Workflow

Reaction_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Coupling cluster_reaction Reaction with Organometallic Reagent Carboxylic_Acid R-COOH Activated_Intermediate Activated Intermediate (e.g., Acid Chloride, Active Ester) Carboxylic_Acid->Activated_Intermediate Coupling Reagent or SOCl₂, (COCl)₂ Weinreb_Amide Weinreb Amide (R-CON(OMe)Me) Activated_Intermediate->Weinreb_Amide Nucleophilic Acyl Substitution Hydroxylamine This compound (MeONHMe) Hydroxylamine->Activated_Intermediate Tetrahedral_Intermediate Stable Tetrahedral Intermediate Weinreb_Amide->Tetrahedral_Intermediate Organometallic Organometallic Reagent (R'-M) Organometallic->Tetrahedral_Intermediate Ketone Ketone (R-CO-R') Tetrahedral_Intermediate->Ketone Acidic Workup

Experimental_Workflow Start Start: Carboxylic Acid or Ester Activation Activation of Carboxylic Acid (if applicable) Start->Activation Coupling Amide Coupling with This compound Start->Coupling From Ester Activation->Coupling Workup Aqueous Workup and Extraction Coupling->Workup Purification Purification (Chromatography/Distillation) Workup->Purification Product Pure Weinreb Amide Purification->Product Characterization Characterization (NMR, IR, MS) Product->Characterization

Logical_Relationship Weinreb_Amide Weinreb Amide Organometallic_Addition Addition of Organometallic Reagent (R'-M) Weinreb_Amide->Organometallic_Addition Stable_Intermediate Stable Chelated Tetrahedral Intermediate Organometallic_Addition->Stable_Intermediate Unstable_Intermediate Unstable Tetrahedral Intermediate Organometallic_Addition->Unstable_Intermediate No_Over_Addition No Over-Addition Stable_Intermediate->No_Over_Addition Ketone_Formation Ketone Formation (upon acidic workup) No_Over_Addition->Ketone_Formation Other_Carbonyls Other Carbonyls (e.g., Esters, Acid Chlorides) Other_Carbonyls->Organometallic_Addition Over_Addition Over-Addition Unstable_Intermediate->Over_Addition Alcohol_Formation Tertiary Alcohol Formation Over_Addition->Alcohol_Formation

References

Application Notes and Protocols for Large-Scale Synthesis of Weinreb Amides in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of Weinreb amides, critical intermediates in the pharmaceutical and fine chemical industries. The following sections detail various synthetic strategies, present quantitative data for process optimization, and offer step-by-step experimental procedures.

Introduction

Weinreb amides (N-methoxy-N-methylamides) are versatile intermediates in organic synthesis, primarily utilized for the preparation of ketones and aldehydes through controlled addition of organometallic reagents. Their stability towards over-addition, a common issue with other carboxylic acid derivatives, makes them invaluable in complex molecule synthesis. For industrial applications, the efficient, scalable, and cost-effective synthesis of Weinreb amides is of paramount importance. This document outlines several robust methods for their large-scale production.

Synthetic Strategies for Industrial Scale Production

The choice of synthetic route for large-scale Weinreb amide production depends on factors such as the cost of starting materials, functional group tolerance, and the desired scale of operation. The most common starting materials are carboxylic acids, acid chlorides, and esters.

From Carboxylic Acids

Direct conversion of carboxylic acids is often the most atom-economical and preferred industrial route. This typically involves the use of a coupling or activating agent.

Common Coupling and Activating Agents:

  • Phosphorus-Based Reagents: Reagents like phosphorus trichloride (B1173362) (PCl₃), phosphorus oxychloride (POCl₃), and tris(N,O-dimethylhydroxylamino)phosphine (P[NMe(OMe)]₃) are effective for this transformation. The use of P[NMe(OMe)]₃ offers a mild and direct conversion with high yields, even for sterically hindered acids.

  • Carbodiimides: Dicyclohexylcarbodiimide (DCC) is a classic coupling agent, though the formation of dicyclohexylurea (DCU) byproduct can complicate purification on a large scale.

  • Triazine-Based Reagents: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) is a water-soluble coupling agent that allows for easy purification and has been successfully used for Weinreb amide synthesis.

  • Other Peptide Coupling Reagents: Reagents such as COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) and T3P® (Propylphosphonic anhydride) are also efficient but can be more expensive for large-scale use.

From Acid Chlorides

This is a straightforward method involving the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. While efficient, the generation of the acid chloride often requires an additional step and the use of hazardous reagents like thionyl chloride or oxalyl chloride.

From Esters
Continuous Flow Synthesis

For large-scale industrial production, continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. The synthesis of Weinreb amides has been successfully demonstrated in flow reactors, allowing for precise control of reaction parameters and potentially higher throughput.

Data Presentation: Comparison of Synthetic Routes

The following tables summarize quantitative data for various methods of large-scale Weinreb amide synthesis to facilitate comparison.

Table 1: Synthesis of Weinreb Amides from Carboxylic Acids

Coupling/Activating AgentSubstrate ScopeTypical Yield (%)Reaction TimeScaleAdvantagesDisadvantages
P[NMe(OMe)]₃ Aromatic, aliphatic, sterically hindered>901-4 hLab to PilotHigh yield, mild conditions, broad scope.Reagent preparation required.
POCl₃ / DIPEA Aromatic, aliphatic, functionalized~871-2 hLabOne-pot, operationally simple, good yields.Use of corrosive reagent.
DMT-MM Various carboxylic acidsExcellent1-3 hLabSimple workup, high yields.Reagent cost may be a factor.
T3P® N-protected amino acidsHigh30 minLabFast reaction, high yields.Reagent cost.
DCC General carboxylic acidsVariable2-12 hLab to PilotInexpensive.DCU byproduct removal can be challenging on scale.

Table 2: Synthesis of Weinreb Amides from Other Starting Materials

Starting MaterialReagentTypical Yield (%)Reaction TimeScaleAdvantagesDisadvantages
Acid Chlorides This compound HCl, BaseHigh1-3 hLab to ProductionHigh yielding and straightforward.Requires prior synthesis of acid chloride.
Esters AlMe₃ or Me₂AlClGood1-4 hLab to PilotUseful when acid is not available.Use of pyrophoric aluminum reagents.
Continuous Flow VariousHighMinutes to hoursPilot to ProductionEnhanced safety, scalability, and process control.Requires specialized equipment.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of a Weinreb Amide from a Carboxylic Acid using POCl₃ (One-Pot)

This protocol is adapted from a general procedure for the one-pot synthesis of Weinreb amides.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound hydrochloride (1.2 eq)

  • Phosphorus oxychloride (POCl₃) (1.1 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dichloromethane (DCM)

Procedure:

  • To a stirred solution of the carboxylic acid and this compound hydrochloride in DCM at 0 °C, slowly add DIPEA.

  • After stirring for 15 minutes, add POCl₃ dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the desired Weinreb amide.

Protocol 2: Large-Scale Synthesis of a Weinreb Amide from an Ester using AlMe₃

This protocol is based on the established method for converting esters to Weinreb amides.

Materials:

Procedure:

  • Caution: Trimethylaluminum is pyrophoric and reacts violently with water. Handle under an inert atmosphere (Nitrogen or Argon).

  • To a solution of this compound hydrochloride in toluene at 0 °C, slowly add trimethylaluminum.

  • Stir the mixture at room temperature for 30-60 minutes until gas evolution ceases.

  • Cool the mixture back to 0 °C and add a solution of the ester in toluene dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Filter the resulting suspension through a pad of celite, washing with toluene.

  • Separate the organic layer from the filtrate, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the Weinreb amide.

Visualizations

experimental_workflow_carboxylic_acid cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start_acid Carboxylic Acid reaction_vessel Reaction Vessel (DCM, 0°C to RT) start_acid->reaction_vessel start_amine This compound HCl start_amine->reaction_vessel start_base Base (e.g., DIPEA) start_base->reaction_vessel start_activator Activating Agent (e.g., POCl₃) start_activator->reaction_vessel quench Quench (aq. NaHCO₃) reaction_vessel->quench extraction Extraction quench->extraction purification Purification extraction->purification product Weinreb Amide purification->product

Caption: Workflow for Weinreb amide synthesis from a carboxylic acid.

signaling_pathway_logic start Starting Material ca Carboxylic Acid start->ca ac Acid Chloride start->ac ester Ester start->ester activated_acid Activated Acid Derivative ca->activated_acid + Coupling Agent weinreb_amide Weinreb Amide ac->weinreb_amide + this compound HCl + Base ester->weinreb_amide + AlMe₃ + this compound HCl reagent Key Reagent(s) coupling_agent Coupling Agent (e.g., POCl₃, DMT-MM) base Base al_reagent AlMe₃ / Me₂AlCl intermediate Intermediate activated_acid->weinreb_amide + this compound HCl product Product

Caption: Logical relationships of synthetic routes to Weinreb amides.

Application Notes and Protocols: N,O-Dimethylhydroxylamine in the Preparation of Aldehydes from Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The conversion of carboxylic acids to aldehydes is a fundamental transformation in organic synthesis, particularly crucial in the fields of pharmaceutical and medicinal chemistry where aldehydes serve as versatile intermediates. A significant challenge in this conversion is preventing the over-reduction of the aldehyde to the corresponding alcohol. The use of N,O-dimethylhydroxylamine provides a robust and widely adopted solution to this problem through the formation of an N-methoxy-N-methylamide, commonly known as a Weinreb amide.[1][2][3][4][5] This intermediate is remarkably stable towards many nucleophiles yet can be selectively reduced to an aldehyde under mild conditions.[5]

The key to the success of the Weinreb amide lies in its ability to form a stable chelated tetrahedral intermediate upon reaction with organometallic reagents or metal hydrides.[1][5][6] This intermediate prevents the unwanted second addition of the nucleophile or reductant, which is a common issue with other carboxylic acid derivatives like acid chlorides or esters.[1][3][4] Upon aqueous workup, this stable intermediate collapses to afford the desired aldehyde in high yield.[5][6]

This document provides detailed application notes and protocols for the two-step synthesis of aldehydes from carboxylic acids via Weinreb amides, including various methods for the formation of the Weinreb amide and its subsequent reduction.

Reaction Pathway and Mechanism

The overall transformation proceeds in two distinct steps:

  • Weinreb Amide Formation: The carboxylic acid is first activated and then coupled with this compound hydrochloride to form the corresponding Weinreb amide.

  • Reduction to Aldehyde: The isolated Weinreb amide is then reduced to the aldehyde using a suitable metal hydride reagent, most commonly diisobutylaluminium hydride (DIBAL-H).[7]

The stability of the tetrahedral intermediate in the reduction step is a key feature of this methodology.[6] The chelation between the aluminum atom and the oxygen atoms of the methoxy (B1213986) group and the carbonyl group stabilizes the intermediate, preventing its collapse and subsequent over-reduction until quenching.[1][6]

Reaction_Pathway cluster_step1 Step 1: Weinreb Amide Formation cluster_step2 Step 2: Reduction to Aldehyde RCOOH Carboxylic Acid (R-COOH) Coupling + This compound (CH3O(CH3)NH) + Coupling Reagent RCOOH->Coupling WeinrebAmide Weinreb Amide (R-CON(OCH3)CH3) Coupling->WeinrebAmide WeinrebAmide2 Weinreb Amide (R-CON(OCH3)CH3) Reduction + DIBAL-H (or other reducing agent) WeinrebAmide2->Reduction Intermediate Stable Chelated Intermediate Reduction->Intermediate Workup Aqueous Workup Intermediate->Workup Aldehyde Aldehyde (R-CHO) Workup->Aldehyde

Figure 1: Overall reaction pathway for the synthesis of aldehydes from carboxylic acids via Weinreb amides.

Data Presentation: Weinreb Amide Formation

A variety of coupling reagents can be employed for the synthesis of Weinreb amides from carboxylic acids. The choice of reagent can depend on the substrate scope, functional group tolerance, and reaction conditions.

Table 1: Comparison of Reagents for Weinreb Amide Synthesis from Carboxylic Acids

Coupling Reagent/MethodTypical ConditionsSubstrate ScopeAdvantagesReported Yields
P[NCH₃(OCH₃)]₃ Toluene, 60 °CAromatic, aliphatic, sterically hindered acidsHigh yields, mild conditions, effective for hindered substrates.[8][9][10]>90% in most cases.[8][9][10]
POCl₃/DIPEA Dichloromethane (B109758), room temperatureWide range of carboxylic acids, tolerates various functional groupsOne-pot, operationally simple, high yields.[11]~87% for many examples.[11]
CDI (1,1'-Carbonyldiimidazole) Dichloromethane, room temperatureGood for sensitive substrates (e.g., containing alkenes).[12]Mild alternative to acid chloride formation.[12]~70% for 5-bromo-2-furanoic acid.[12]
Peptide Coupling Reagents (e.g., BOP, DCC) Various solvents and basesBroad, including N-protected amino acids.[5][13]Well-established, wide applicability.73-97% reported with N-acylbenzotriazoles.[13]
Solid-Phase Synthesis Resin-bound hydroxylamine, coupling agentDiverse carboxylic acids, including N-BOC-amino acidsSimplified workup (filtration), suitable for parallel synthesis.[14]High purity obtained via simple filtration.[14]

Data Presentation: Reduction of Weinreb Amides to Aldehydes

The reduction of Weinreb amides is most commonly achieved using DIBAL-H. The reaction conditions are crucial for achieving high yields and selectivity.

Table 2: Reduction of Weinreb Amides to Aldehydes using DIBAL-H

Substrate TypeTypical ConditionsObservationsReported Yields
Aromatic Weinreb Amides Toluene or THF, -78 °C to 0 °CSmooth conversion, good chemoselectivity in the presence of esters.[15][16]Quantitative yields reported by GC analysis.[15][16]
Aliphatic Weinreb Amides Toluene or THF, -78 °CGenerally high yields, can be chemoselective.[15][16]Quantitative yields reported by GC analysis.[15][16]
α,β-Unsaturated Weinreb Amides Toluene, -78 °CSelective reduction is possible in the presence of α,β-unsaturated esters.[17]Good yields.[17]
Weinreb Amides with Sensitive Functional Groups Low temperature (-78 °C)Tolerates a wide variety of functional groups.[1]Generally high.

Experimental Protocols

Protocol 1: Synthesis of a Weinreb Amide using POCl₃ (One-Pot)

This protocol is adapted from a method utilizing phosphorus oxychloride as an acid activator.[11]

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound hydrochloride (1.2 equiv)

  • Phosphorus oxychloride (POCl₃) (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.5 equiv)

  • Dichloromethane (DCM)

Procedure:

  • To a stirred solution of the carboxylic acid in dichloromethane at room temperature, add this compound hydrochloride.

  • Add DIPEA to the mixture.

  • Slowly add POCl₃ to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired Weinreb amide.

Protocol 2: Synthesis of a Weinreb Amide using CDI

This protocol is based on the use of 1,1'-carbonyldiimidazole (B1668759) for the activation of the carboxylic acid.[12]

Materials:

  • Carboxylic acid (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • This compound hydrochloride (1.1 equiv)

  • Dichloromethane (DCM)

Procedure:

  • To a stirred solution or suspension of the carboxylic acid in dichloromethane, add CDI in one portion at room temperature. Stirring is continued until the evolution of CO₂ ceases and the solution becomes clear (approx. 45 minutes).

  • Add this compound hydrochloride to the reaction mixture and stir for several hours (e.g., 6 hours).

  • Quench the reaction with 1 M HCl and stir vigorously.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with 1 M HCl, water, and a saturated sodium bicarbonate solution/brine mixture.

  • Dry the organic layer over anhydrous Na₂SO₄ and remove the solvent under reduced pressure to yield the Weinreb amide.

Protocol 3: Reduction of a Weinreb Amide to an Aldehyde using DIBAL-H

This is a general procedure for the reduction of a Weinreb amide to the corresponding aldehyde.

Materials:

  • Weinreb amide (1.0 equiv)

  • Diisobutylaluminium hydride (DIBAL-H) (1.0 M solution in hexanes or toluene, 1.2-1.5 equiv)

  • Anhydrous solvent (e.g., Toluene or THF)

Procedure:

  • Dissolve the Weinreb amide in the anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the DIBAL-H solution dropwise via syringe, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for the appropriate time (typically 30 minutes to a few hours), monitoring the reaction by TLC.

  • Quench the reaction at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or 1 M HCl.

  • Allow the mixture to warm to room temperature and stir until two clear layers are formed.

  • Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude aldehyde by column chromatography if necessary.

Workflow and Logic Diagrams

Experimental_Workflow cluster_amide_formation Weinreb Amide Formation cluster_reduction Aldehyde Synthesis (Reduction) start_amide Start: Carboxylic Acid, Solvent add_reagents Add Coupling Reagent & this compound HCl start_amide->add_reagents react_amide Stir at appropriate temperature add_reagents->react_amide monitor_amide Monitor Reaction (TLC/LC-MS) react_amide->monitor_amide monitor_amide->react_amide Incomplete workup_amide Aqueous Workup & Extraction monitor_amide->workup_amide Complete purify_amide Purification (Column Chromatography) workup_amide->purify_amide product_amide Isolated Weinreb Amide purify_amide->product_amide start_reduction Start: Weinreb Amide, Anhydrous Solvent product_amide->start_reduction Proceed to Reduction cool Cool to -78 °C start_reduction->cool add_dibal Add DIBAL-H dropwise cool->add_dibal react_reduction Stir at -78 °C add_dibal->react_reduction monitor_reduction Monitor Reaction (TLC) react_reduction->monitor_reduction monitor_reduction->react_reduction Incomplete quench Quench Reaction (e.g., MeOH, Rochelle's Salt) monitor_reduction->quench Complete workup_reduction Warm to RT, Extraction quench->workup_reduction purify_aldehyde Purification (Column Chromatography) workup_reduction->purify_aldehyde product_aldehyde Isolated Aldehyde purify_aldehyde->product_aldehyde

Figure 2: General experimental workflow for the two-step synthesis of aldehydes from carboxylic acids.

References

Application Notes and Protocols for the Use of Coupling Agents with N,O-Dimethylhydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of N-methoxy-N-methylamides, commonly known as Weinreb amides, represents a cornerstone transformation in modern organic chemistry. This method provides a robust and versatile route for the preparation of ketones and aldehydes from carboxylic acids, mitigating the common issue of over-addition often encountered with more reactive organometallic reagents.[1][2][3] The remarkable stability of the Weinreb amide is attributed to the formation of a stable five-membered cyclic tetrahedral intermediate upon nucleophilic attack, which prevents further reaction until a deliberate workup step.[2][4]

The direct conversion of carboxylic acids to Weinreb amides is facilitated by the use of coupling agents to activate the carboxyl group.[5] This document provides detailed application notes, experimental protocols, and a comparative overview of common coupling agents used in conjunction with N,O-dimethylhydroxylamine hydrochloride.

Mechanism of Action

The fundamental principle behind the use of coupling agents in Weinreb amide synthesis is the in situ generation of a highly reactive carboxylic acid derivative. This activated intermediate is then susceptible to nucleophilic attack by this compound. The general mechanism involves the activation of the carboxylic acid, followed by the nucleophilic substitution by the hydroxylamine (B1172632) to form the stable Weinreb amide.

Comparative Analysis of Common Coupling Agents

The choice of coupling agent is critical and depends on factors such as the substrate's steric and electronic properties, potential for racemization, reaction conditions, and cost. Below is a summary of commonly employed coupling agents for Weinreb amide synthesis.

Coupling Agent(s)Key AdvantagesKey DisadvantagesTypical Reaction Conditions
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)High reactivity, fast reaction times, low racemization, effective for sterically hindered substrates.[6]Higher cost, can be moisture sensitive.Anhydrous aprotic solvent (DMF, DCM), base (DIPEA, TEA), 0 °C to room temperature.[6]
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole)Water-soluble byproducts (easy removal), relatively low cost, widely used.[6]Can lead to racemization if HOBt is omitted, O-acylisourea intermediate can rearrange.[6]Anhydrous aprotic solvent (DMF, DCM), base (DIPEA, TEA), 0 °C to room temperature.[7]
DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride)High yields, simple procedure (mixing of reagents), can be used in various solvents including alcohols.[1][8][9]Byproducts can sometimes be difficult to remove.Methanol (B129727), isopropyl alcohol, acetonitrile (B52724), room temperature.[8][9]
BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate)Highly efficient, particularly for "difficult" couplings.[10]Stoichiometric formation of carcinogenic byproduct HMPA (hexamethylphosphoramide).[10]Anhydrous aprotic solvent (DMF), base (DIPEA, TEA), 0 °C to room temperature.[10]
P[N(CH₃)(OCH₃)]₃ Powerful reagent for direct conversion, high yields even with sterically hindered acids.[11][12]Reagent is moisture sensitive.Toluene, 60 °C.[11]

Data Presentation: Reaction Yields

The following table summarizes representative yields for the synthesis of various Weinreb amides using different coupling agents and carboxylic acid substrates.

Carboxylic Acid SubstrateCoupling AgentBaseSolventReaction TimeYield (%)Reference
Benzoic AcidP[N(CH₃)(OCH₃)]₃-Toluene2 h95[11]
Adamantane-1-carboxylic acidP[N(CH₃)(OCH₃)]₃-Toluene3 h96[11]
4-Methoxybenzoic AcidDMT-MM-CH₃CNNot Specified98[9]
Cyclohexanecarboxylic AcidDMT-MM-CH₃CNNot Specified95[9]
N-Boc-L-PhenylalanineCDMT/NMMNMMTHF24 h95[13]
3-Phenylpropanoic acidEDC/HOBtDIPEADMF8-24 hHigh[6]
N-protected α-amino acidsCOMUDIEADMFNot Specified63-97[14]

Note: Yields are highly dependent on the specific substrate, reaction conditions, and purification methods. The data presented here are for comparative purposes.

Experimental Protocols

Protocol 1: Weinreb Amide Synthesis using HATU

This protocol describes a general procedure for the synthesis of a Weinreb amide from a carboxylic acid using HATU as the coupling agent.

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound hydrochloride (1.2 equiv)

  • HATU (1.2 equiv)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (e.g., ethyl acetate, 1N HCl, saturated aqueous NaHCO₃, brine)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv) and this compound hydrochloride (1.2 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add HATU (1.2 equiv) to the reaction mixture.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure Weinreb amide.[6]

Protocol 2: Weinreb Amide Synthesis using EDC/HOBt

This protocol provides a general method for Weinreb amide formation using the EDC and HOBt coupling system.

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound hydrochloride (1.2 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA or TEA (2.5 equiv)

  • Anhydrous DMF or DCM

  • Standard workup reagents

Procedure:

  • In a round-bottom flask, combine the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and this compound hydrochloride (1.2 equiv).

  • Dissolve the solids in anhydrous DMF or DCM.

  • Cool the mixture to 0 °C in an ice bath while stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and continue stirring for 8 to 24 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate.

  • Wash the organic phase with water to remove the urea (B33335) byproduct, followed by washes with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude amide product via flash column chromatography or recrystallization.[6]

Protocol 3: Weinreb Amide Synthesis using DMT-MM

This protocol outlines a simple and efficient one-pot procedure for Weinreb amide synthesis using DMT-MM.

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound hydrochloride (1.1 equiv)

  • DMT-MM (1.1 equiv)

  • Acetonitrile (CH₃CN) or Methanol (CH₃OH)

Procedure:

  • To a flask, add the carboxylic acid (1.0 equiv), this compound hydrochloride (1.1 equiv), and DMT-MM (1.1 equiv).

  • Add acetonitrile or methanol as the solvent.

  • Stir the mixture at room temperature. The reaction is typically complete within a few hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The residue can be purified by standard methods such as flash column chromatography to afford the pure Weinreb amide.[8][9]

Visualizations

G cluster_activation Activation cluster_coupling Coupling RCOOH Carboxylic Acid (R-COOH) ActivatedEster Activated Intermediate (e.g., O-Acylurea, Active Ester) RCOOH->ActivatedEster + CouplingAgent Coupling Agent (e.g., HATU, EDC) CouplingAgent->ActivatedEster WeinrebAmide Weinreb Amide ActivatedEster->WeinrebAmide + Nucleophilic Attack Hydroxylamine This compound (Me(MeO)NH) Hydroxylamine->WeinrebAmide Base Base (e.g., DIPEA, TEA) Base->Hydroxylamine Deprotonation

Caption: General reaction pathway for Weinreb amide synthesis.

G start Start reagents 1. Combine Carboxylic Acid and This compound HCl start->reagents dissolve 2. Dissolve in Anhydrous Solvent (e.g., DMF, DCM) reagents->dissolve cool 3. Cool to 0 °C dissolve->cool add_coupling 4. Add Coupling Reagent (e.g., HATU, EDC/HOBt) cool->add_coupling add_base 5. Add Base (e.g., DIPEA) Dropwise add_coupling->add_base react 6. Stir at Room Temperature (1-24 h) add_base->react monitor 7. Monitor by TLC/LC-MS react->monitor workup 8. Aqueous Workup (Wash with acid, base, brine) monitor->workup Reaction Complete dry 9. Dry and Concentrate workup->dry purify 10. Purify (Column Chromatography) dry->purify end Pure Weinreb Amide purify->end

Caption: Experimental workflow for Weinreb amide synthesis.

References

Application Notes and Protocols: N,O-Dimethylhydroxylamine Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,O-Dimethylhydroxylamine hydrochloride is a crucial reagent in modern peptide synthesis, primarily utilized for the preparation of N-methoxy-N-methylamides, commonly known as Weinreb amides. These amides are highly valuable intermediates due to their stability and selective reactivity. Unlike other activated carboxyl groups, Weinreb amides react cleanly with organometallic reagents (like Grignard or organolithium reagents) to yield ketones without the common side reaction of over-addition to form tertiary alcohols. They can also be selectively reduced to aldehydes. This unique reactivity makes this compound hydrochloride an indispensable tool for the synthesis of peptide ketones, peptide aldehydes, and other modified peptides, which are important classes of molecules in drug discovery and development.

The formation of a Weinreb amide involves the coupling of the carboxylic acid group of an Nα-protected amino acid or peptide with this compound. This reaction is typically mediated by a coupling agent to activate the carboxylic acid. Several coupling reagents have been successfully employed for this purpose, each with its own advantages in terms of reaction conditions, efficiency, and suppression of side reactions like racemization.

This document provides detailed application notes and experimental protocols for the synthesis of Nα-protected amino acid Weinreb amides using various common coupling reagents.

Applications in Peptide Synthesis

The primary application of this compound hydrochloride in peptide synthesis is the formation of Weinreb amides, which serve as versatile intermediates for:

  • Synthesis of Peptide Ketones: Weinreb amides react with one equivalent of a Grignard or organolithium reagent to afford the corresponding ketone in high yield. This method is superior to the direct addition of organometallic reagents to other carboxylic acid derivatives, which often leads to over-addition and the formation of tertiary alcohols.

  • Synthesis of Peptide Aldehydes: Weinreb amides can be selectively reduced to aldehydes using mild reducing agents like lithium aluminum hydride (LiAlH₄) at low temperatures. This provides a reliable method for accessing peptide aldehydes, which are potent enzyme inhibitors and valuable synthetic intermediates.

  • C-Terminal Modification of Peptides: The formation of a C-terminal Weinreb amide allows for the introduction of a wide range of functionalities at the C-terminus of a peptide through subsequent

The Weinreb Amide Route: A Controlled Approach to Ketone Synthesis from Organometallic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the synthesis of ketones is a fundamental transformation in organic chemistry. However, the direct reaction of organometallic reagents with common acylating agents like esters or acid chlorides often leads to over-addition, yielding tertiary alcohols as undesired byproducts. The use of N,O-dimethylhydroxylamine hydrochloride to form an N-methoxy-N-methylamide, commonly known as a Weinreb amide, provides a robust and highly selective method to produce ketones upon reaction with organometallic reagents.[1][2][3] This document provides detailed application notes, experimental protocols, and visualizations for the reaction of this compound with organometallic reagents.

The key to the success of the Weinreb amide lies in its ability to form a stable, chelated tetrahedral intermediate upon nucleophilic attack by an organometallic reagent.[2] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This stability prevents the common problem of over-addition, where a second equivalent of the organometallic reagent adds to the newly formed ketone.[1][2]

I. Formation of Weinreb Amides

Weinreb amides can be prepared from a variety of starting materials, including carboxylic acids, acid chlorides, and esters. The choice of method often depends on the substrate's functional group tolerance and the desired scale of the reaction.

A. From Carboxylic Acids

The direct conversion of carboxylic acids to Weinreb amides is a common and efficient method, often employing peptide coupling reagents to activate the carboxylic acid.

Table 1: Synthesis of Weinreb Amides from Carboxylic Acids

Carboxylic AcidCoupling ReagentBaseSolventTime (h)Yield (%)Reference
4-Penten-1-oic acidOxalyl Chloride/DMF (cat.)-CH₂Cl₂295[3]
3-Phenylpropanoic acidPPh₃/I₂iPr₂NEtCH₂Cl₂185[4]
Benzoic AcidPOCl₃DIPEACH₂Cl₂-87[5]
N-Boc-L-prolineCDI-THF--
Veratric acidPPh₃/I₂iPr₂NEtCH₂Cl₂-83
B. From Acid Chlorides

The reaction of acid chlorides with this compound hydrochloride is a straightforward method for Weinreb amide synthesis.[1]

Table 2: Synthesis of Weinreb Amides from Acid Chlorides

Acid ChlorideBaseSolventTemperature (°C)Yield (%)Reference
Benzoyl chloridePyridineCH₂Cl₂0 to rt90
Cyclopropanecarbonyl chloridePyridineCH₂Cl₂0 to rt85[6]
C. From Esters

Esters can be converted to Weinreb amides using organoaluminum reagents.[1]

Table 3: Synthesis of Weinreb Amides from Esters

EsterReagentSolventTemperature (°C)Yield (%)Reference
Methyl benzoateMe₂AlClToluene (B28343)0 to rt88[1]
Ethyl acetateMe₃AlCH₂Cl₂0 to rt92[7]

II. Reaction of Weinreb Amides with Organometallic Reagents

Once formed, the Weinreb amide is a versatile intermediate that can react with a wide range of organometallic reagents, including Grignard and organolithium reagents, to afford the corresponding ketones in high yields.[1][2]

Table 4: Synthesis of Ketones from Weinreb Amides and Organometallic Reagents

Weinreb AmideOrganometallic ReagentSolventTemperature (°C)Yield (%)Reference
N-methoxy-N-methylbenzamidePhenylmagnesium bromideTHF095[8]
N-methoxy-N-methyl-4-bromobenzamiden-ButyllithiumToluenert81[9]
N-methoxy-N-methyl-3-phenylpropionamideMethylmagnesium bromideTHF092[6]
α-siloxy Weinreb amiden-ButyllithiumTHF-7883[6]
N-methoxy-N-methylacetamidePhenylmagnesium chlorideTHF090[8]

III. Experimental Protocols

Protocol 1: Synthesis of a Weinreb Amide from a Carboxylic Acid using POCl₃

This protocol describes a one-pot synthesis of Weinreb amides from carboxylic acids using phosphorus oxychloride (POCl₃) as an activator.[5]

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound hydrochloride (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Phosphorus oxychloride (POCl₃) (1.1 equiv)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of the carboxylic acid and this compound hydrochloride in CH₂Cl₂ at 0 °C, add DIPEA.

  • Slowly add POCl₃ to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of a Ketone from a Weinreb Amide and a Grignard Reagent

This protocol details the reaction of a Weinreb amide with a Grignard reagent to synthesize a ketone.[8]

Materials:

  • Weinreb amide (1.0 equiv)

  • Grignard reagent (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the Weinreb amide in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent to the stirred solution.

  • Stir the reaction mixture at 0 °C for 1-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting ketone by flash column chromatography on silica gel.

Protocol 3: Synthesis of a Ketone from a Weinreb Amide and an Organolithium Reagent

This protocol outlines the synthesis of a ketone from a Weinreb amide using an organolithium reagent.[9]

Materials:

  • Weinreb amide (1.0 equiv)

  • Organolithium reagent (1.1 equiv)

  • Anhydrous Toluene

Procedure:

  • Dissolve the Weinreb amide in anhydrous toluene under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the organolithium reagent dropwise to the cold, stirred solution.

  • Stir the reaction at -78 °C for the appropriate time (typically 1-3 hours), monitoring by TLC.

  • Quench the reaction at -78 °C with a saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with an organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo.

  • Purify the ketone product by flash column chromatography.

IV. Visualizations

Mechanism of the Weinreb Ketone Synthesis.

Experimental_Workflow cluster_prep Weinreb Amide Preparation cluster_ketone Ketone Synthesis Start Carboxylic Acid Derivative (Acid, Acid Chloride, Ester) Reagents_Prep This compound·HCl + Activating Agent/Base Start->Reagents_Prep Reaction_Prep Reaction Setup (Solvent, Inert Atmosphere) Reagents_Prep->Reaction_Prep Workup_Prep Aqueous Workup & Purification Reaction_Prep->Workup_Prep Weinreb_Amide Isolated Weinreb Amide Workup_Prep->Weinreb_Amide Reaction_Ketone Reaction with Weinreb Amide (Low Temperature, Inert Atmosphere) Weinreb_Amide->Reaction_Ketone Organometallic Organometallic Reagent (Grignard or Organolithium) Organometallic->Reaction_Ketone Workup_Ketone Quenching & Aqueous Workup Reaction_Ketone->Workup_Ketone Ketone_Product Purified Ketone Workup_Ketone->Ketone_Product

General Experimental Workflow.

Logical_Relationships Carboxylic_Acid Carboxylic Acid Weinreb_Amide Weinreb Amide Carboxylic_Acid->Weinreb_Amide Coupling Agents Acid_Chloride Acid Chloride Acid_Chloride->Weinreb_Amide Base Overaddition Tertiary Alcohol (Over-addition Product) Acid_Chloride->Overaddition Direct Reaction with Organometallic Ester Ester Ester->Weinreb_Amide Organoaluminum Ester->Overaddition Direct Reaction with Organometallic Ketone Ketone Weinreb_Amide->Ketone Controlled Reaction Grignard Grignard Reagent (R-MgX) Grignard->Ketone Organolithium Organolithium Reagent (R-Li) Organolithium->Ketone No_Reaction No Reaction/ Side Products

Factors Influencing Reaction Outcome.

References

Application Note: Analytical Methods for Monitoring Weinreb Amide Formation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-methoxy-N-methylamides, commonly known as Weinreb amides, are versatile intermediates in organic synthesis.[1][2][3][4] They are prized for their ability to react with organometallic reagents (like Grignard or organolithium reagents) and hydrides to form ketones and aldehydes, respectively, without the common problem of over-addition.[4][5][6][7] This controlled reactivity is due to the formation of a stable five-membered cyclic tetrahedral intermediate.[1][2][3][4][5] The efficient synthesis of these amides from carboxylic acids or their derivatives is crucial, and therefore, robust analytical methods are required to monitor the reaction progress, ensure complete conversion, and identify potential by-products. This document outlines key analytical techniques and provides detailed protocols for monitoring Weinreb amide formation.

Primary Analytical Methods

A variety of analytical methods can be employed to monitor the synthesis of Weinreb amides. The choice of method depends on the specific reaction conditions, available equipment, and the desired level of detail (e.g., real-time kinetic data vs. simple endpoint determination).

Comparison of Analytical Methods

MethodPrincipleApplicationAdvantagesDisadvantages
Thin-Layer Chromatography (TLC) Differential partitioning of components on a stationary phase.Rapid, qualitative reaction progress check.[5][8]Simple, fast, inexpensive, requires minimal sample.Not quantitative, limited resolution for complex mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Quantitative analysis of reactants, products, and intermediates.[9][10] Provides structural confirmation.Highly quantitative, structurally informative, can be used for kinetic studies.[11][12]Lower sensitivity, requires deuterated solvents, more expensive equipment.
In-situ Fourier-Transform Infrared (FT-IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Real-time, continuous monitoring of functional group changes directly in the reaction vessel.[13]Provides real-time kinetic data, non-invasive, no sampling required.[13]Complex data interpretation, peak overlap can be an issue, requires specialized probe.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds followed by mass-based detection.Endpoint analysis, purity assessment, and identification of volatile by-products.[9]High sensitivity and resolution, provides molecular weight information.Not suitable for non-volatile or thermally labile compounds, requires sample workup.

Visualized Workflows and Pathways

General Synthesis and Monitoring Workflow

The following diagram illustrates a typical workflow for the synthesis of a Weinreb amide from a carboxylic acid, highlighting the integration points for analytical monitoring.

G Reactants Carboxylic Acid + N,O-Dimethylhydroxylamine HCl + Coupling Agent/Base Reaction Amide Formation Reaction Reactants->Reaction Monitoring In-situ Monitoring (e.g., ReactIR) Reaction->Monitoring Sampling Reaction Sampling (Aliquot) Reaction->Sampling Workup Aqueous Workup & Extraction Reaction->Workup Upon Completion TLC TLC Analysis Sampling->TLC NMR_GCMS NMR / GC-MS Analysis Sampling->NMR_GCMS Purification Purification (Column Chromatography) Workup->Purification Product Pure Weinreb Amide Purification->Product

Caption: Workflow for Weinreb amide synthesis with analytical checkpoints.

Weinreb Amide Formation and Chelation Mechanism

This diagram shows the chemical transformation and the key stabilized intermediate that prevents over-addition in subsequent reactions.

G cluster_formation Weinreb Amide Formation cluster_reaction Reaction with Organometallic Reagent AcidChloride R-CO-Cl (Acid Chloride) WeinrebAmide R-CO-N(Me)OMe (Weinreb Amide) AcidChloride->WeinrebAmide + Amine MeO(Me)NH (this compound) Base + Base - Base·HCl WeinrebAmide2 R-CO-N(Me)OMe Organometallic R'-M (Organometallic Reagent) Intermediate Tetrahedral Intermediate (Chelate Stabilized) Organometallic->Intermediate Ketone R-CO-R' (Ketone) Intermediate->Ketone Workup + H₃O⁺ Workup WeinrebAmide2->Intermediate +

Caption: The formation of a Weinreb amide and its subsequent reaction.

Quantitative Data Summary

Table 1: Spectroscopic Data for Reaction Monitoring

This table summarizes key spectroscopic handles for identifying reactants, intermediates, and the final Weinreb amide product.

SpeciesTechniqueCharacteristic Signal / PeakApproximate Value / Range
Carboxylic Acid (R-COOH)In-situ IRC=O Stretch1700-1730 cm⁻¹[13]
Acid Chloride (R-COCl)In-situ IRC=O Stretch1780-1815 cm⁻¹[13]
Weinreb Amide In-situ IR C=O Stretch 1630-1680 cm⁻¹ [13]
Weinreb Amide ¹H NMR N-CH₃ δ 3.1-3.3 ppm (singlet) [10]
Weinreb Amide ¹H NMR O-CH₃ δ 3.6-3.8 ppm (singlet) [10]
Weinreb Amide ¹³C NMR C=O δ 164-175 ppm [9][10]
Weinreb Amide ¹³C NMR N-CH₃ δ 32-34 ppm [10]
Weinreb Amide ¹³C NMR O-CH₃ δ 61-62 ppm [10]

Note: Exact chemical shifts (δ) in NMR are dependent on the solvent and the specific structure of the 'R' group.

Experimental Protocols

Protocol 1: General Procedure for Weinreb Amide Synthesis

This protocol describes a common method for synthesizing a Weinreb amide from an acid chloride, providing context for the monitoring procedures.

  • Reagent Preparation: To a solution of the acyl halide (1.0 equiv.) in a suitable solvent (e.g., CH₂Cl₂, THF) in an oven-dried flask under an inert atmosphere (N₂ or Ar), add this compound hydrochloride (1.1 equiv.).[10]

  • Cooling: Cool the resulting suspension to 0 °C using an ice bath.

  • Base Addition: Slowly add a base (e.g., triethylamine, pyridine, or an aqueous solution of K₂CO₃) (2.2 equiv.) to the stirred suspension.[10]

  • Reaction: Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for the required time (typically 1-4 hours).

  • Monitoring: Monitor the reaction's progress using one of the protocols detailed below.

  • Workup: Upon completion, quench the reaction (e.g., with 1 M HCl or saturated NaHCO₃ solution).[5][10] Separate the organic phase, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure Weinreb amide.[5][8]

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Spot a small amount of the starting material (carboxylic acid or acid chloride) on a TLC plate as a reference.

  • Sampling: Using a capillary tube, take a small aliquot from the reaction mixture and spot it on the TLC plate next to the starting material spot. A co-spot (applying both the reaction mixture and starting material to the same spot) is also recommended.

  • Elution: Develop the TLC plate in a pre-saturated chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and petroleum ether).

  • Visualization: After elution, dry the plate and visualize the spots under UV light (if the compounds are UV-active) and/or by staining with a suitable agent (e.g., potassium permanganate).[9]

  • Interpretation: The reaction is complete when the starting material spot has completely disappeared from the reaction mixture lane and a new spot, corresponding to the Weinreb amide, is prominent.

Protocol 3: Quantitative Monitoring by ¹H NMR Spectroscopy
  • Initial Spectrum: Before starting the reaction, acquire a ¹H NMR spectrum of the starting carboxylic acid (or a stable precursor) to identify a characteristic, well-resolved peak.

  • Reaction Start: Begin the reaction and note the exact start time (t=0).

  • Sampling: At timed intervals (e.g., t = 15 min, 30 min, 60 min), carefully withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture.

  • Sample Preparation: Immediately quench the aliquot (e.g., by diluting in cold CDCl₃) to stop the reaction. Add a known amount of an internal standard (a compound with a known concentration and a signal that does not overlap with other signals, e.g., 1,3,5-trimethoxybenzene) if precise quantification is needed.

  • NMR Acquisition: Acquire a ¹H NMR spectrum for each quenched sample.[11]

  • Data Analysis:

    • Identify the characteristic singlets for the N-CH₃ (δ ~3.2 ppm) and O-CH₃ (δ ~3.7 ppm) of the Weinreb amide product.[10]

    • Monitor the disappearance of a characteristic peak from the starting material and the appearance of the product peaks.

    • Determine the relative conversion by integrating the product peak area relative to the starting material peak area. Plot the conversion percentage against time to generate a kinetic profile.

Protocol 4: Real-Time Monitoring with In-situ FT-IR (ReactIR)
  • Setup: Assemble the reaction vessel and insert the in-situ FT-IR probe (e.g., a DiComp probe) so that the sensor is fully submerged in the reaction medium.[13]

  • Background Spectrum: Collect a background spectrum of the solvent and starting materials before initiating the reaction.

  • Reaction Initiation: Add the final reagent to start the reaction (e.g., adding the base to the mixture of acid chloride and hydroxylamine). Begin data collection immediately.

  • Data Collection: Collect spectra at regular intervals (e.g., every 30-60 seconds) throughout the course of the reaction.

  • Data Analysis:

    • Monitor the decrease in the absorbance of the reactant's characteristic peak (e.g., acid chloride C=O stretch at ~1782 cm⁻¹).[13]

    • Simultaneously, monitor the increase in the absorbance of the Weinreb amide's characteristic C=O stretch at ~1674 cm⁻¹.[13]

    • Plot the absorbance (or concentration profile) of key species over time to understand reaction kinetics, detect intermediates, and accurately determine the reaction endpoint.[13] The reaction is complete when the product peak stops growing and the reactant peak is gone.

References

Application Notes and Protocols: The Role of N,O-Dimethylhydroxylamine in the Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,O-Dimethylhydroxylamine, typically used as its hydrochloride salt, is a pivotal reagent in modern organic synthesis, primarily for the preparation of N-methoxy-N-methylamides, commonly known as Weinreb-Nahm amides. The unique stability and reactivity profile of the Weinreb amide make it an invaluable tool for the construction of ketones and aldehydes, which are ubiquitous functional groups in biologically active complex natural products. Its ability to undergo clean, high-yielding acylation reactions with potent organometallic nucleophiles without the common problem of over-addition has cemented its role in numerous total synthesis campaigns. These application notes provide an overview of its utility, detailed experimental protocols, and specific examples in the synthesis of complex natural products.

The Weinreb Amide: A Superior Acylating Agent

The primary advantage of the Weinreb-Nahm amide lies in its reaction with organolithium or Grignard reagents. The reaction proceeds through a stable five-membered cyclic tetrahedral intermediate, which is stabilized by chelation of the metal ion by both oxygen atoms. This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This stability prevents the common issue of a second nucleophilic addition (over-addition) that plagues reactions with other acylating agents like esters or acid chlorides, which typically yield tertiary alcohols as byproducts.

Weinreb_Mechanism sub R-C(=O)-N(Me)OMe Weinreb Amide intermediate Tetrahedral Intermediate (Stable Chelate) sub->intermediate Nucleophilic Addition reagent + R'-M product R-C(=O)-R' Ketone intermediate->product Hydrolysis workup H₃O⁺ Workup Archazolid_Workflow sub1 Evans Aldol Product (17) step1 Transamidation with Me(MeO)NH·HCl, AlMe₃ sub1->step1 prod1 Weinreb Amide Intermediate step1->prod1 step2 1. Silyl Protection (TBDPSCl) 2. Phosphonate Claisen Reaction prod1->step2 prod2 β-Keto Phosphonate (18) step2->prod2 step3 Horner-Wadsworth-Emmons Reaction prod2->step3 sub2 Enal (19) sub2->step3 prod3 Dienone (20) (Fragment of Archazolid B) step3->prod3

One-Pot Synthesis of Ketones via Weinreb Amide Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

The synthesis of ketones is a fundamental transformation in organic chemistry, crucial for the construction of a vast array of pharmaceuticals, natural products, and functional materials. A significant challenge in ketone synthesis is the propensity for over-addition of organometallic reagents to carbonyl compounds, leading to the formation of tertiary alcohols as byproducts. The Weinreb ketone synthesis, utilizing N,O-dimethylhydroxylamine to form a stable N-methoxy-N-methylamide (Weinreb amide) intermediate, provides an elegant solution to this problem. This application note details a one-pot procedure for the synthesis of ketones from carboxylic acids, proceeding through an in-situ generated Weinreb amide, followed by the addition of an organometallic reagent. This method offers high yields and operational simplicity, making it a valuable tool for organic synthesis.

Introduction

The traditional approach to synthesizing ketones often involves the reaction of an organometallic reagent (e.g., Grignard or organolithium) with a carboxylic acid derivative such as an acyl chloride or an ester. However, the initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol. In 1981, Nahm and Weinreb reported that N-methoxy-N-methylamides (Weinreb amides) react with organometallic reagents to form a stable tetrahedral intermediate.[1] This intermediate is resistant to further nucleophilic attack and collapses to the corresponding ketone only upon aqueous workup. This strategy effectively prevents the over-addition side reaction.

Recent advancements have enabled the direct conversion of carboxylic acids to Weinreb amides in a one-pot fashion, which can then be directly treated with an organometallic reagent to afford the desired ketone.[2][3] This streamlined process avoids the isolation of the often sensitive acyl chloride and the Weinreb amide itself, thereby improving overall efficiency and yield.

Reaction Mechanism and Workflow

The one-pot synthesis of ketones from carboxylic acids using this compound involves two key stages: the formation of the Weinreb amide and its subsequent reaction with an organometallic reagent.

Reaction Mechanism

The overall transformation can be visualized as a two-step process occurring in a single reaction vessel. First, the carboxylic acid is activated and reacts with this compound to form the Weinreb amide. This amide then reacts with an organometallic reagent (organolithium or Grignard reagent) to form a stable, chelated tetrahedral intermediate. This intermediate prevents the common over-addition problem. Upon acidic workup, this intermediate collapses to furnish the ketone.

Reaction_Mechanism RCOOH Carboxylic Acid (R-COOH) WeinrebAmide Weinreb Amide (R-CON(OMe)Me) RCOOH->WeinrebAmide + HN(OMe)Me HNMeOMe This compound (HN(OMe)Me) Activator Activating Agent (e.g., POCl₃, DCC) Activator->WeinrebAmide R1Li Organometallic Reagent (R¹-M, e.g., R¹Li or R¹MgBr) Intermediate Stable Tetrahedral Intermediate R1Li->Intermediate H3O Aqueous Workup (H₃O⁺) Ketone Ketone (R-CO-R¹) H3O->Ketone WeinrebAmide->Intermediate + R¹-M Intermediate->Ketone Workup

Caption: General reaction mechanism for the one-pot synthesis of ketones.

Experimental Workflow

The experimental procedure follows a logical sequence of additions and temperature control to ensure optimal reaction conditions for each step of the one-pot synthesis.

Experimental_Workflow start Start: Inert Atmosphere Flask step1 Dissolve Carboxylic Acid and This compound HCl in an aprotic solvent (e.g., DCM). start->step1 step2 Add Base (e.g., DIPEA) and Activating Agent (e.g., POCl₃) at 0 °C to room temperature. step1->step2 step3 Stir to form Weinreb Amide in situ. step2->step3 step4 Cool reaction to low temperature (e.g., -78 °C or 0 °C). step3->step4 step5 Slowly add Organometallic Reagent (e.g., Grignard or Organolithium). step4->step5 step6 Allow to warm to room temperature and stir until completion. step5->step6 step7 Quench the reaction with aqueous acid (e.g., HCl). step6->step7 step8 Perform aqueous workup and extract with organic solvent. step7->step8 step9 Purify the crude product (e.g., column chromatography). step8->step9 end End: Isolated Ketone step9->end

Caption: A typical experimental workflow for the one-pot ketone synthesis.

Data Presentation

The one-pot synthesis of ketones via Weinreb amides is a versatile method applicable to a wide range of substrates. The following tables summarize representative yields for the synthesis of various ketones.

Table 1: One-Pot Synthesis of Weinreb Amides from Carboxylic Acids

This table presents the efficiency of the in-situ formation of Weinreb amides from various carboxylic acids using POCl₃ as the activating agent.[2]

EntryCarboxylic AcidWeinreb Amide ProductYield (%)
1Benzoic acidN-methoxy-N-methylbenzamide85
24-Methoxybenzoic acid4-Methoxy-N-methoxy-N-methylbenzamide87
34-Chlorobenzoic acid4-Chloro-N-methoxy-N-methylbenzamide86
4Phenylacetic acidN-methoxy-N-methyl-2-phenylacetamide82
5Cyclohexanecarboxylic acidN-methoxy-N-methylcyclohexanecarboxamide80
Table 2: One-Pot Synthesis of Ketones from Weinreb Amides and Organolithium Reagents

This table showcases the yields of the subsequent reaction of in-situ formed Weinreb amides with various organolithium reagents in a sequential one-pot procedure.[4][5]

EntryWeinreb Amide (Starting Material)Organolithium Reagent (R¹Li)Ketone ProductOverall Yield (%)
14-Bromo-N-methoxy-N-methylbenzamiden-BuLi1-(4-Bromophenyl)pentan-1-one81
24-Bromo-N-methoxy-N-methylbenzamidePhLi(4-Bromophenyl)(phenyl)methanone84
3N-methoxy-N-methylbenzamidePhLiBenzophenone84
43-(4-Bromophenyl)-N-methoxy-N-methylpropanamiden-BuLi1-(4-Bromophenyl)pentan-2-one81
5N-methoxy-N-methylfuran-2-carboxamiden-BuLi1-(Furan-2-yl)pentan-1-one78

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this application note.

Protocol 1: One-Pot Synthesis of a Weinreb Amide from a Carboxylic Acid[2]

Materials:

  • Carboxylic acid (1.0 mmol)

  • This compound hydrochloride (1.2 mmol)

  • Phosphorus oxychloride (POCl₃) (1.2 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.5 mmol)

  • Dichloromethane (DCM) (10 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath, and standard glassware for extraction and purification.

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 mmol) and this compound hydrochloride (1.2 mmol) in DCM (10 mL) at room temperature, add DIPEA (3.5 mmol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 mmol) dropwise to the mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure Weinreb amide.

Protocol 2: One-Pot Sequential 1,2-Addition/Cross-Coupling of an Organolithium Reagent with a Weinreb Amide[4][6]

Materials:

  • Weinreb amide (0.3 mmol)

  • Organolithium reagent (R¹Li) (1.0 equiv., e.g., 1.6 M n-BuLi in hexanes)

  • Pd₂(dba)₃ (2.5 mol%)

  • XPhos (10 mol%)

  • Second Organolithium reagent (R²Li) (1.5 equiv.)

  • Toluene (anhydrous)

  • Saturated aqueous ammonium chloride solution

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox), syringes, and purification.

Procedure:

  • In an oven-dried flask under an inert atmosphere (argon or nitrogen), dissolve the Weinreb amide (0.3 mmol) in anhydrous toluene (2 mL).

  • Add the first organolithium reagent (R¹Li, 1.0 equiv.) dropwise over 1 hour at room temperature.

  • In a separate flask, prepare the catalyst by dissolving Pd₂(dba)₃ (2.5 mol%) and XPhos (10 mol%) in toluene.

  • Add the catalyst solution to the reaction mixture.

  • Add the second organolithium reagent (R²Li, 1.5 equiv.) dropwise over 1.5 hours while warming the reaction to 40 °C.

  • Stir the reaction at 40 °C for 1-2.5 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired ketone.

Conclusion

The one-pot synthesis of ketones from carboxylic acids via Weinreb amide intermediates is a robust and highly efficient method that addresses the common problem of over-addition in organometallic chemistry. The operational simplicity, broad substrate scope, and generally high yields make this protocol a valuable addition to the synthetic chemist's toolbox for the construction of complex molecules in research and development. The provided protocols offer a clear guide for the practical implementation of this powerful transformation.

References

Application Notes and Protocols: N,O-Dimethylhydroxylamine in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,O-Dimethylhydroxylamine hydrochloride is a crucial reagent in modern organic synthesis, particularly for its role in the formation of N-methoxy-N-methylamides, commonly known as Weinreb amides.[1][2] The solid-phase adaptation of Weinreb amide chemistry represents a significant advancement, enabling high-throughput synthesis of aldehydes and ketones, which are versatile intermediates in drug discovery and development.[3] This approach simplifies purification, as excess reagents and byproducts are easily removed by filtration, making it highly amenable to automation and the construction of chemical libraries.[3][4]

The core principle involves the immobilization of a carboxylic acid onto a solid support functionalized with a hydroxylamine (B1172632) linker. This resin-bound Weinreb amide can then be treated with organometallic reagents or reducing agents to yield the corresponding ketone or aldehyde upon cleavage.[2][5] The stability of the tetrahedral intermediate formed during the addition of the nucleophile prevents the common side reaction of over-addition, which is often observed in solution-phase synthesis with other carboxylic acid derivatives.[2]

These application notes provide a comprehensive overview of the use of this compound-derived resins in solid-phase synthesis, complete with detailed experimental protocols, quantitative data, and workflow diagrams.

Data Presentation

Table 1: Resin Loading Efficiencies for Hydroxylamine Resins
Resin Type/LinkerCoupling MethodLoading Efficiency (%)Reference
Hydroxylamine on Wang ResinTBTU/DIPEANot specified--INVALID-LINK--
Hydroxylamine on Wang ResinPyBrOPHigh[6]
Hydroxylamine, Weinreb amideHOAt/DIPCDI or HATU/DIPEAHigh (required for difficult loadings)--INVALID-LINK--
Table 2: Yields of Aldehydes via Reductive Cleavage of Solid-Phase Weinreb Amides
Carboxylic Acid SubstrateProduct AldehydeYield (%)Purity (%)
4-Nitrophenylacetic acid4-Nitrophenylacetaldehyde85>95 (NMR)
4-Chlorophenylacetic acid4-Chlorophenylacetaldehyde82>95 (NMR)
4-Bromophenylacetic acid4-Bromophenylacetaldehyde80>95 (NMR)
4-Fluorophenylacetic acid4-Fluorophenylacetaldehyde75>95 (NMR)
4-Methoxyphenylacetic acid4-Methoxyphenylacetaldehyde78>95 (NMR)
Phenylacetic acidPhenylacetaldehyde88>95 (NMR)
Cyclohexanecarboxylic acidCyclohexanecarboxaldehyde70>95 (NMR)
N-Boc-glycineN-Boc-glycinal65>90 (HPLC)
N-Boc-alanineN-Boc-alaninal72>90 (HPLC)
N-Boc-phenylalanineN-Boc-phenylalaninal68>90 (HPLC)
Data extracted from Salvino, J. M., et al. (1999).[7]
Table 3: Yields of Peptide Aldehydes and Hydroxamates from a BAL-Resin-Bound Weinreb Amide Precursor
Peptide SequenceProduct TypeCrude Yield (%)Initial Purity (%)
H-Phe-Gly-Aldehyde35~40
H-Phe-Gly-Hydroxamate83>85
H-Ala-Phe-Gly-Aldehyde16~30
H-Ala-Phe-Gly-Hydroxamate75>85
H-Asp(OtBu)-Phe-Gly-Aldehyde53~35
H-Asp(OtBu)-Phe-Gly-Hydroxamate68>85
Data from Golebiowski, A., et al. (2003).[6]

Experimental Protocols

Protocol 1: Preparation of Hydroxylamine Functionalized Resin

This protocol describes the synthesis of a hydroxylamine-functionalized Wang resin, a common starting point for solid-phase Weinreb amide synthesis.

Materials:

  • Wang resin

  • N-Hydroxyphthalimide

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • 40% Aqueous methylamine (B109427) solution

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Mitsunobu Reaction: Swell Wang resin (1.0 equiv) in anhydrous THF. In a separate flask, dissolve N-hydroxyphthalimide (1.5 equiv) and PPh₃ (1.5 equiv) in anhydrous THF. Cool the solution to 0 °C and add DIAD or DEAD (1.5 equiv) dropwise. Add this solution to the swollen resin and shake at room temperature for 12-24 hours.

  • Washing: Filter the resin and wash sequentially with THF, DMF, DCM, and methanol. Dry the resin under vacuum.

  • Deprotection: Suspend the resin in a mixture of THF and 40% aqueous methylamine solution. Shake the mixture at 40 °C for 2 hours, then at room temperature for 12 hours.

  • Final Washing and Drying: Filter the resin and wash sequentially with THF, DMF, DCM, and methanol. Dry the hydroxylamine-functionalized resin under vacuum.

Protocol 2: Loading of Carboxylic Acid onto Hydroxylamine Resin (Weinreb Amide Formation)

This protocol details the coupling of a carboxylic acid to the hydroxylamine resin to form the solid-supported Weinreb amide.

Materials:

  • Hydroxylamine-functionalized resin

  • Carboxylic acid (3.0 equiv)

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) or other suitable coupling agent (e.g., HATU, PyBrOP) (3.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (if using an amine salt of the carboxylic acid or HATU)

  • Anhydrous DMF or DCM

Procedure:

  • Resin Swelling: Swell the hydroxylamine-functionalized resin (1.0 equiv) in anhydrous DMF or DCM for 1 hour in a reaction vessel.

  • Activation and Coupling: In a separate flask, dissolve the carboxylic acid (3.0 equiv) and EDCI (3.0 equiv) in anhydrous DMF. Add this solution to the swollen resin. If necessary, add DIPEA to neutralize any amine salts.

  • Reaction: Shake the reaction mixture at room temperature for 6-24 hours. The progress of the reaction can be monitored by a colorimetric test (e.g., Kaiser test on a sample of beads to check for remaining free hydroxylamine groups, though specific tests for hydroxylamines may be required).

  • Washing: Filter the resin and wash sequentially with DMF, DCM, and methanol.

  • Drying: Dry the resin-bound Weinreb amide under vacuum.

Protocol 3: Synthesis of Aldehydes by Reductive Cleavage with LiAlH₄

This protocol describes the reduction of the resin-bound Weinreb amide and subsequent cleavage to yield an aldehyde.

Materials:

  • Resin-bound Weinreb amide

  • Lithium aluminum hydride (LiAlH₄) (2.0-11.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • 5% Aqueous potassium bisulfate (KHSO₄) solution

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Resin Swelling and Cooling: Swell the resin-bound Weinreb amide (1.0 equiv) in anhydrous THF in a reaction vessel and cool to 0 °C in an ice bath.[8]

  • Reduction: Add LiAlH₄ (2.0-11.0 equiv, depending on the presence of other reducible functional groups) portion-wise to the cooled resin suspension.[6][8] Stir the mixture at 0 °C for 30 minutes to 2.5 hours.[6][8]

  • Quenching: Carefully quench the reaction by the slow addition of 5% aqueous KHSO₄ solution or saturated Rochelle's salt solution.[6][8]

  • Filtration and Washing: Filter the reaction mixture. Wash the resin with DCM (2-3 times).[8]

  • Work-up: Combine the filtrates. If necessary, dilute with DCM and wash sequentially with 5% aqueous KHSO₄ solution, saturated aqueous NaHCO₃ solution, and saturated aqueous NaCl solution.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

Protocol 4: Synthesis of Ketones by Cleavage with Grignard Reagents

This protocol outlines the reaction of the resin-bound Weinreb amide with a Grignard reagent to produce a ketone.

Materials:

  • Resin-bound Weinreb amide

  • Grignard reagent (e.g., Phenylmagnesium bromide, Methylmagnesium bromide) (excess)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Dichloromethane (DCM) or Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Resin Swelling and Cooling: Swell the resin-bound Weinreb amide (1.0 equiv) in anhydrous THF in a reaction vessel and cool to 0 °C in an ice bath.

  • Grignard Addition: Add the Grignard reagent (typically 3-5 equiv) dropwise to the cooled resin suspension. Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Quenching: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Filtration and Washing: Filter the reaction mixture. Wash the resin with DCM or diethyl ether (2-3 times).

  • Work-up: Combine the filtrates and wash with saturated aqueous NH₄Cl solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ketone.

Visualizations

experimental_workflow cluster_cleavage Cleavage Options start Start: Hydroxylamine Resin swell Swell Resin (DMF or DCM) start->swell couple Couple Carboxylic Acid (EDCI or HATU) swell->couple wash1 Wash Resin couple->wash1 react Resin-Bound Weinreb Amide wash1->react cleave_aldehyde Reductive Cleavage (LiAlH4 in THF) react->cleave_aldehyde Path A cleave_ketone Grignard Reaction (R-MgX in THF) react->cleave_ketone Path B workup_aldehyde Aqueous Workup & Purification cleave_aldehyde->workup_aldehyde workup_ketone Aqueous Workup & Purification cleave_ketone->workup_ketone product_aldehyde Aldehyde Product workup_aldehyde->product_aldehyde product_ketone Ketone Product workup_ketone->product_ketone

Caption: General workflow for solid-phase synthesis of aldehydes and ketones.

Caption: Logical relationships in solid-phase Weinreb amide synthesis.

Discussion and Considerations

  • Resin Stability: It is important to note that the hydroxylamine linkage of Weinreb amide resins can be sensitive to strong acids. For peptide synthesis applications, this can be problematic if side-chain protecting groups that require strong acidolysis for removal (e.g., with high concentrations of trifluoroacetic acid, TFA) are used. It is often necessary to deprotect the side chains under milder conditions before cleavage from the resin.

  • Choice of Coupling Reagents: For sterically hindered carboxylic acids or difficult couplings, more potent activating agents such as HATU or PyBrOP may be required to achieve high loading efficiencies on the hydroxylamine resin.[6]

  • Cleavage Conditions: The amount of reducing agent (LiAlH₄) or organometallic reagent needs to be carefully controlled to ensure complete reaction without causing unwanted side reactions. The presence of other reducible functional groups in the substrate must be taken into account when determining the equivalents of the cleavage reagent.[8]

  • Scope and Limitations: While the solid-phase Weinreb amide approach is versatile, certain functional groups may not be compatible with the cleavage conditions. For instance, some protecting groups may not withstand treatment with LiAlH₄ or Grignard reagents. Careful planning of the synthetic route and choice of protecting groups is essential for a successful outcome.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in Weinreb Amide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Weinreb amide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of N-methoxy-N-methylamides (Weinreb amides). Below, you will find a comprehensive troubleshooting guide in a question-and-answer format, detailed experimental protocols, and comparative data to enhance your reaction yields.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during Weinreb amide synthesis, providing potential causes and actionable solutions to overcome low yields and other experimental challenges.

FAQ 1: My Weinreb amide synthesis from a carboxylic acid is giving a low yield. What are the common causes?

Low yields in the synthesis of Weinreb amides from carboxylic acids are frequently due to several factors:

  • Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to react with N,O-dimethylhydroxylamine. If the coupling reagent is not effective or used in insufficient amounts, the reaction will be incomplete.[1]

  • Side Reactions with Coupling Reagents: Some coupling reagents can lead to the formation of stable byproducts that are difficult to remove or that can consume the starting material.

  • Suboptimal Reaction Conditions: Factors such as temperature, solvent, and reaction time can significantly impact the efficiency of the amide bond formation.

  • Steric Hindrance: Bulky groups on the carboxylic acid can hinder the approach of the this compound, slowing down the reaction rate and leading to lower yields.[2]

  • Moisture Contamination: The presence of water can hydrolyze the activated carboxylic acid intermediate, preventing the formation of the desired amide.

Solutions:

  • Choice of Coupling Reagent: Select a suitable coupling reagent based on the properties of your carboxylic acid. For sterically hindered acids, more powerful reagents may be necessary.[2][3]

  • Optimize Stoichiometry: Ensure the correct molar ratios of the carboxylic acid, this compound hydrochloride, coupling reagent, and base are used. An excess of the amine and base may be required in some cases.

  • Anhydrous Conditions: Use dry solvents and reagents to minimize hydrolysis of activated intermediates.

  • Temperature Control: Some coupling reactions proceed efficiently at room temperature, while others may require cooling to 0 °C to minimize side reactions.[1]

FAQ 2: I am observing significant amounts of unreacted starting material. How can I improve the conversion?

Incomplete conversion is a common issue. Here are some troubleshooting steps:

  • Increase Reaction Time: Monitor the reaction by TLC or LC-MS. If the reaction has stalled, extending the reaction time may be sufficient to drive it to completion.

  • Increase Equivalents of Reagents: A modest increase in the equivalents of the coupling reagent and this compound may improve conversion.

  • Change the Coupling Reagent: If a particular coupling reagent is proving ineffective, switching to a more potent one can lead to higher conversion. For instance, phosphorus-based reagents like P(NMe(OMe))₃ have shown high efficiency.[2]

  • Solvent Choice: The choice of solvent can influence the solubility of reagents and the reaction rate. Toluene (B28343) has been found to be effective in certain protocols.[2]

FAQ 3: My purification process is complicated by byproducts. How can I simplify it?

The purification of Weinreb amides can be challenging due to the presence of byproducts from the coupling reagents.

  • Water-Soluble Byproducts: Using coupling reagents that generate water-soluble byproducts, such as EDC, can simplify the workup, as these can be removed with an aqueous wash.[4]

  • Polymer-Supported Reagents: The use of polymer-supported triphenylphosphine (B44618) in combination with iodine allows for the easy removal of byproducts by simple filtration.[1]

  • Extraction pH: During aqueous workup, carefully controlling the pH can help separate the desired amide from acidic or basic impurities. For example, an acidic wash can remove unreacted amines and basic byproducts, while a basic wash can remove unreacted carboxylic acid.[4]

  • Chromatography: If byproducts are not easily removed by extraction, column chromatography is an effective purification method.[5]

FAQ 4: I'm having trouble with the subsequent reaction of the Weinreb amide (e.g., with a Grignard reagent). What could be the problem?

Issues in the reaction of the Weinreb amide to form a ketone or aldehyde often relate to the reactivity of the nucleophile and reaction conditions.

  • Over-addition of Nucleophile: Although Weinreb amides are designed to prevent over-addition, highly reactive or excess Grignard or organolithium reagents can sometimes lead to the formation of tertiary alcohol byproducts.[6] This is more likely if the reaction temperature is not kept low.

  • Decomposition of Starting Material or Product: Some substrates, like certain heterocyclic Weinreb amides, can be unstable under the basic conditions of a Grignard reaction, leading to decomposition and a complex mixture of products.[7]

  • Low Temperature is Crucial: The tetrahedral intermediate formed upon nucleophilic addition is only stable at low temperatures. Allowing the reaction to warm up before quenching can lead to its collapse and subsequent over-addition.[6][8]

Solutions:

  • Control Stoichiometry: Use a controlled amount of the organometallic reagent, and consider using a sub-stoichiometric amount to test for decomposition issues.[7]

  • Maintain Low Temperatures: Run the reaction at a low temperature (e.g., -78 °C or 0 °C) and quench it while cold.[7]

  • Use of Additives: The addition of a Lewis acid like CeCl₃ or LiCl can temper the basicity of Grignard reagents and may improve the outcome.[7]

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent for the synthesis of Weinreb amides from carboxylic acids is critical for achieving high yields. The following table summarizes the performance of various reagents based on reported yields.

Coupling Reagent/MethodStarting MaterialTypical YieldNotes
P[N(CH₃)(OCH₃)]₃Aromatic & Aliphatic Carboxylic Acids> 90%Effective for sterically hindered substrates.[2]
POCl₃ / DIPEAAromatic & Aliphatic Carboxylic Acids~87%One-pot procedure, tolerates various functional groups.[3]
Oxalyl Chloride / DMFCarboxylic Acid69%Two-step process via acid chloride.[5]
PCl₃ / NEt₃Carboxylic Acid67%One-pot procedure.[5]
PPh₃ / I₂Carboxylic Acid65-70%Can be adapted with polymer-supported PPh₃ for easier purification.[1]
COMU / DIEAN-protected α-amino acids63-97%Byproducts are water-soluble, simplifying purification.[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Weinreb Amide Synthesis from Carboxylic Acid using P[N(CH₃)(OCH₃)]₃[2]
  • Reagent Preparation: The reagent P[N(CH₃)(OCH₃)]₃ is prepared from PCl₃ and this compound hydrochloride with triethylamine (B128534) as a base, yielding 67-70%.

  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 mmol) in toluene (5 mL).

  • Reagent Addition: Add P[N(CH₃)(OCH₃)]₃ (1.1 mmol) to the solution.

  • Reaction Conditions: Heat the mixture at 60 °C and monitor the reaction by TLC. Reaction times can vary depending on the substrate.

  • Workup and Purification: Upon completion, cool the reaction mixture and purify directly by flash column chromatography on silica (B1680970) gel to obtain the Weinreb amide.

Protocol 2: One-Pot Weinreb Amide Synthesis using POCl₃[3]
  • Reaction Setup: To a solution of the carboxylic acid (1.0 mmol) and this compound hydrochloride (1.2 mmol) in dichloromethane (B109758) (10 mL), add DIPEA (3.0 mmol) at room temperature.

  • Reagent Addition: Add POCl₃ (1.1 mmol) dropwise to the stirring solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Workup: Quench the reaction with water and extract the product with dichloromethane.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: Synthesis from an Ester using a Grignard Reagent for Amine Activation[6]
  • Amine Activation: Prepare a solution of this compound hydrochloride (1.2 equiv.) in an appropriate solvent like THF. Add a non-nucleophilic Grignard reagent such as isopropyl magnesium chloride (1.1 equiv.) to deprotonate the hydroxylamine.

  • Reaction with Ester: Add the ester (1.0 equiv.) to the activated amine solution.

  • Reaction Conditions: Stir the reaction at room temperature and monitor for completion.

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Visualizations

Experimental Workflow for Troubleshooting Low Yields

G Troubleshooting Low Yield in Weinreb Amide Synthesis start Low Yield Observed check_conversion Check Conversion (TLC/LC-MS) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete Starting Material Remains complete Complete Conversion, Low Isolated Yield check_conversion->complete No Starting Material cause1 Inefficient Acid Activation incomplete->cause1 cause2 Suboptimal Conditions incomplete->cause2 cause3 Steric Hindrance incomplete->cause3 cause4 Purification Issues complete->cause4 cause5 Product Instability complete->cause5 cause6 Workup Problems (Emulsions) complete->cause6 sol1 Change Coupling Reagent cause1->sol1 sol2 Increase Reaction Time / Temperature cause2->sol2 sol3 Use More Potent Reagent cause3->sol3 sol4 Optimize Extraction pH cause4->sol4 sol5 Use Polymer-Supported Reagents cause4->sol5 sol6 Add Brine to Break Emulsions cause6->sol6

Caption: A flowchart for troubleshooting low yields in Weinreb amide synthesis.

Logical Relationship between Causes and Solutions

G Cause and Effect in Low Yield Weinreb Synthesis cluster_causes Potential Causes cluster_solutions Solutions C1 Inefficient Activation Weak coupling reagent S1 Stronger Coupling Reagent e.g., P(NMe(OMe))₃ C1->S1 C2 Side Reactions Hydrolysis of intermediate S2 Anhydrous Conditions Dry solvents and reagents C2->S2 C3 Purification Loss Emulsion formation S3 Improved Workup Adjust pH, add brine C3->S3 C4 Over-addition Highly reactive nucleophile S4 Temperature Control Run reaction at -78°C C4->S4

Caption: Mapping common problems to their respective solutions in Weinreb synthesis.

References

Side reactions of N,O-Dimethylhydroxylamine with functional groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N,O-Dimethylhydroxylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of this compound in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound, often used as its hydrochloride salt, is predominantly used for the synthesis of N-methoxy-N-methylamides, commonly known as Weinreb amides.[1][2][3] These amides are valuable intermediates in organic synthesis because they react with organometallic reagents (like Grignard reagents or organolithium compounds) to produce ketones, or can be reduced to form aldehydes, with a low risk of over-addition to form tertiary alcohols.[4][5][6] This controlled reactivity is due to the formation of a stable chelated tetrahedral intermediate.[4][7][8]

Q2: My Weinreb amide synthesis is resulting in a low yield. What are the common causes?

A2: Low yields in Weinreb amide synthesis can stem from several factors:

  • Incomplete activation of the carboxylic acid: If you are starting from a carboxylic acid, ensure that your coupling agent is effective and that the activation step proceeds to completion before adding this compound.

  • Instability of the starting material or product: Certain functional groups on your substrate may not be stable to the reaction conditions. For example, some heterocyclic systems can be sensitive to basic conditions.[3]

  • Suboptimal reaction conditions: Temperature, reaction time, solvent, and the choice of base can all significantly impact the yield. It is crucial to optimize these parameters for your specific substrate.

  • Difficult work-up and purification: Emulsion formation during extraction or product volatility can lead to significant loss of material.[9] Using a saturated solution of Rochelle's salt during work-up can help break up emulsions formed from aluminum salts.[9]

Q3: Can this compound participate in side reactions?

A3: Yes, this compound is a nucleophile and can react with various functional groups, potentially leading to side products. The primary competing reactions include:

  • Reaction with Aldehydes and Ketones: Formation of oximes.[10][11]

  • Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

  • N-Alkylation: Reaction with electrophiles like alkyl halides and epoxides.[10]

  • Reaction with other electrophilic functional groups: Such as sulfonyl chlorides.

Troubleshooting Guide for Side Reactions

This guide provides insights into common side reactions encountered when using this compound and offers strategies to mitigate them.

Issue 1: Formation of Oxime Byproducts

Scenario: You are trying to synthesize a Weinreb amide from a carboxylic acid that also contains a ketone or aldehyde functional group. You observe a significant amount of the corresponding oxime as a byproduct.

Explanation: this compound can react with aldehydes and ketones to form oximes.[10][11] This reaction is often competitive with the desired amide formation, especially if the carbonyl group of the ketone or aldehyde is highly reactive.

Troubleshooting Strategies:

StrategyDescriptionExpected Outcome
Control Reaction Temperature Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).The rate of oxime formation is often more sensitive to temperature than amide formation, so lowering the temperature can improve selectivity for the desired product.
Choice of Coupling Agent Use a milder coupling agent for the carboxylic acid activation that does not require harsh conditions.Milder conditions can help to avoid activating the ketone or aldehyde functionality.
Protecting the Carbonyl Group Temporarily protect the aldehyde or ketone as an acetal (B89532) or ketal before the Weinreb amide formation.Protection prevents the reaction of this compound at the carbonyl, eliminating oxime formation. The protecting group can be removed after the amide is formed.
pH Control The rate of oxime formation is pH-dependent. Carefully controlling the pH of the reaction mixture can help to minimize this side reaction.Maintaining a neutral or slightly acidic pH can disfavor oxime formation.

Experimental Protocol: Weinreb Amide Synthesis in the Presence of a Ketone using CDI

This protocol is adapted for substrates containing a ketone functional group, aiming to minimize oxime formation.

  • Carboxylic Acid Activation: Dissolve the keto-acid (1.0 equiv) in dichloromethane (B109758) (DCM). Add 1,1'-carbonyldiimidazole (B1668759) (CDI) (1.1 equiv) in one portion at room temperature. Stir the mixture until the evolution of CO₂ ceases and the solution becomes clear (typically 30-60 minutes).

  • Amide Formation: To the activated carboxylic acid solution, add this compound hydrochloride (1.1 equiv). Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with 1 M HCl. Separate the organic layer, and extract the aqueous layer with DCM. Wash the combined organic layers with saturated NaHCO₃ solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Weinreb amide.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Issue 2: Michael Addition to α,β-Unsaturated Systems

Scenario: Your substrate contains an α,β-unsaturated ketone or ester, and you observe the formation of a Michael adduct in addition to or instead of the Weinreb amide.

Explanation: As a nitrogen nucleophile, this compound can undergo aza-Michael addition to electron-deficient alkenes.[12][13]

Troubleshooting Strategies:

StrategyDescriptionExpected Outcome
Use of a Non-nucleophilic Base Employ a sterically hindered, non-nucleophilic base (e.g., 2,6-lutidine or diisopropylethylamine (DIPEA)) to generate the free this compound in situ.This minimizes the concentration of the free amine available for Michael addition.
Low Temperature Conduct the reaction at low temperatures (e.g., -20 °C to 0 °C).Michael additions are often slower at lower temperatures, allowing the desired acylation to proceed more selectively.
Stoichiometry Control Use a minimal excess of this compound.Limiting the amount of the nucleophile can reduce the extent of the Michael addition.
Issue 3: N-Alkylation with Electrophiles

Scenario: Your substrate contains a reactive electrophile, such as an alkyl halide or an epoxide, and you observe N-alkylation of this compound.

Explanation: this compound can act as a nucleophile and displace leaving groups from alkyl halides or open epoxide rings.[10]

Troubleshooting Strategies:

StrategyDescriptionExpected Outcome
Chemoselectivity through Reagent Choice Use a highly efficient coupling reagent for the carboxylic acid that promotes rapid amide formation, outcompeting the slower N-alkylation reaction.Increased rate of the desired reaction will improve the product ratio.
Protecting the Electrophilic Center If possible, choose a synthetic route where the electrophilic moiety is introduced after the Weinreb amide formation.This completely avoids the side reaction.

Signaling Pathways and Workflow Diagrams

Below are diagrams illustrating key reaction pathways and troubleshooting logic.

Weinreb_Amide_Formation General Workflow for Weinreb Amide Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_end Outcome Carboxylic Acid Carboxylic Acid Activation Activation Carboxylic Acid->Activation This compound HCl This compound HCl Amide Formation Amide Formation This compound HCl->Amide Formation Coupling Agent Coupling Agent Coupling Agent->Activation Base Base Base->Amide Formation Activation->Amide Formation Weinreb Amide Weinreb Amide Amide Formation->Weinreb Amide

Caption: General workflow for Weinreb amide synthesis.

Troubleshooting_Logic Troubleshooting Low Yield in Weinreb Amide Synthesis Start Start Low Yield Low Yield Start->Low Yield Check SM Starting material consumed? Low Yield->Check SM Workup/Purification Issues Optimize workup: - Use Rochelle's salt - Avoid high vacuum Low Yield->Workup/Purification Issues If SM is consumed and few side products Incomplete Reaction Optimize reaction conditions: - Increase temperature/time - Check coupling agent Check SM->Incomplete Reaction No Side Products Identify side products by MS/NMR Check SM->Side Products Yes Oxime Formation See Troubleshooting Issue 1 Side Products->Oxime Formation Oxime detected Michael Adduct See Troubleshooting Issue 2 Side Products->Michael Adduct Michael adduct detected Decomposition Consider substrate stability - Milder base/conditions Side Products->Decomposition Complex mixture

Caption: Troubleshooting logic for low yield in Weinreb amide synthesis.

Side_Reactions Potential Side Reactions of this compound cluster_electrophiles Electrophilic Functional Groups cluster_products Side Products N,O-DMHA This compound Aldehyde/Ketone Aldehyde/Ketone N,O-DMHA->Aldehyde/Ketone Nucleophilic attack alpha,beta-Unsaturated System alpha,beta-Unsaturated System N,O-DMHA->alpha,beta-Unsaturated System Michael Addition Alkyl Halide Alkyl Halide N,O-DMHA->Alkyl Halide SN2 Reaction Epoxide Epoxide N,O-DMHA->Epoxide Ring Opening Oxime Oxime Aldehyde/Ketone->Oxime Michael Adduct Michael Adduct alpha,beta-Unsaturated System->Michael Adduct N-Alkylated Product N-Alkylated Product Alkyl Halide->N-Alkylated Product Amino Alcohol Amino Alcohol Epoxide->Amino Alcohol

Caption: Potential side reactions of this compound.

References

Preventing over-addition in reactions with Weinreb amides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Weinreb amide reactions. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly the issue of over-addition, during the synthesis of ketones and aldehydes using Weinreb amides.

Frequently Asked Questions (FAQs)

Q1: What is a Weinreb amide and why is it used for ketone synthesis?

A Weinreb amide, or N-methoxy-N-methylamide, is a specific type of amide used in organic synthesis to produce ketones or aldehydes with high precision.[1] The primary advantage of using a Weinreb amide over other carboxylic acid derivatives like esters or acid chlorides is its ability to prevent the common problem of "over-addition."[2][3] In typical reactions with highly reactive organometallic reagents (e.g., Grignard or organolithium reagents), the initial ketone product is often more reactive than the starting material, leading to a second nucleophilic attack that forms a tertiary alcohol as an undesired byproduct.[4][5] The Weinreb amide methodology reliably stops the reaction at the ketone stage, ensuring higher yields of the desired product.[6][7]

Q2: How do Weinreb amides mechanistically prevent over-addition?

The unique structure of the Weinreb amide is key to its controlled reactivity. When an organometallic reagent attacks the amide's carbonyl carbon, it forms a tetrahedral intermediate.[1] Unlike the intermediate formed from esters or acid chlorides, this one is stabilized by the N-methoxy and N-methyl groups, which chelate the metal ion (e.g., MgX⁺ or Li⁺).[2][8] This chelation forms a stable five-membered ring that is resistant to collapse at low temperatures.[6][7][9] The intermediate remains intact until an acidic workup is performed, at which point it hydrolyzes to release the final ketone product.[2] This stability prevents the premature formation of the ketone in the presence of unreacted organometallic reagent, thus avoiding a second addition.[8]

Q3: I am still observing a significant amount of tertiary alcohol (over-addition product) in my reaction. What are the most common causes?

Observing over-addition products indicates that the stable tetrahedral intermediate is collapsing prematurely. Several factors can contribute to this issue:

  • Elevated Reaction Temperature: The stability of the chelated intermediate is highly dependent on temperature. Allowing the reaction to warm up, even during the addition of the reagent or before quenching, can cause the intermediate to break down and release the ketone, which is then attacked by the remaining organometallic reagent.[10][11]

  • Incorrect Stoichiometry: Using a large excess of the organometallic reagent can increase the likelihood of over-addition, especially if the reaction temperature is not strictly controlled.[10][11]

  • Improper Quenching: Adding the quenching solution (e.g., saturated aqueous NH₄Cl) improperly can create localized hot spots. A rapid, exothermic quench can raise the temperature and cause the intermediate to collapse before all the organometallic reagent is neutralized.[11]

  • Highly Reactive Reagents: Some organometallic reagents are inherently more reactive and may lead to over-addition even under carefully controlled conditions.

  • Substrate Effects: In rare cases, the structure of the Weinreb amide itself, particularly with very long chains, may lead to "coiling" that hinders the formation of a stable chelate, potentially inhibiting the reaction or leading to side products.[11]

Q4: What is the optimal temperature for reacting organometallic reagents with Weinreb amides?

Maintaining low temperatures is critical for success. The reaction should be performed at temperatures ranging from -78 °C to 0 °C.

  • For highly reactive organolithium reagents, starting and maintaining the reaction at -78 °C (a dry ice/acetone bath) is strongly recommended.[3][11]

  • For Grignard reagents, a temperature of 0 °C (an ice/water bath) is often sufficient, though starting at a lower temperature (-20 °C to -40 °C) can provide an extra margin of safety against over-addition.[10]

It is crucial to maintain this low temperature throughout the reagent addition and for the entire duration of the reaction until the quench.

Q5: How many equivalents of the organometallic reagent should I use?

Typically, only a slight excess of the organometallic reagent is needed. Using 1.0 to 1.2 equivalents is a standard practice.[12] While the reaction is generally robust, using a large excess (e.g., 3 to 5 equivalents) should be avoided as it increases the risk of over-addition without significantly improving the yield of the desired ketone.[10] If you are unsure of the exact concentration of your organometallic reagent, it is advisable to titrate it before use.

Q6: Are Grignard or organolithium reagents better for this reaction?

Both Grignard reagents and organolithium reagents are commonly used with Weinreb amides to produce ketones.[2][13]

  • Grignard reagents (R-MgX) are generally less reactive and often provide better control, making them a good first choice, especially when working with sensitive substrates.[7]

  • Organolithium reagents (R-Li) are more nucleophilic and more basic. While highly effective, they require stricter temperature control (typically -78 °C) to prevent over-addition and side reactions.[3][7]

The choice often depends on the specific substrate and the availability of the reagent.

Q7: My reaction is very slow or does not go to completion. What can I do?

If the reaction is sluggish, consider the following:

  • Reagent Quality: The organometallic reagent may have degraded due to exposure to air or moisture. Use freshly prepared or titrated reagents.

  • Temperature: While low temperatures are crucial to prevent over-addition, if the reaction is too cold for a particularly unreactive substrate/reagent pair, it may not proceed. After adding the reagent at a low temperature (e.g., -78 °C), you might try allowing the reaction to slowly warm to a slightly higher temperature (e.g., -40 °C or 0 °C) while carefully monitoring the reaction progress by TLC or LCMS.

  • Solvent: Ensure you are using an appropriate anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether.[14]

Q8: What is the correct procedure for quenching the reaction to avoid decomposition or over-addition?

The quenching step is critical for isolating the desired ketone.

  • Quench at Low Temperature: The reaction should be quenched while still cold (e.g., at -78 °C or 0 °C) to neutralize any excess organometallic reagent before the stable intermediate can collapse at a higher temperature.[10][11]

  • Use an Appropriate Quenching Agent: A saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) is the most common and effective quenching agent.[3][10]

  • Inverse Quench: For large-scale or highly exothermic reactions, consider an "inverse quench." In this method, the cold reaction mixture is slowly transferred via a cannula into a separate, vigorously stirred flask containing the cold quenching solution. This helps to better control the temperature of the quench.[11]

Troubleshooting and Data Tables

Table 1: Effect of Reaction Temperature on Product Distribution (Illustrative)
TemperatureKetone YieldTertiary Alcohol Yield (Over-addition)
-78 °C>95%<5%
0 °C85%15%
25 °C (Room Temp.)<20%>80%

Data are illustrative and will vary based on substrate and reagent.

Table 2: Influence of Grignard Reagent Stoichiometry on Product Distribution at 0°C (Illustrative)
Equivalents of R-MgBrKetone YieldTertiary Alcohol Yield (Over-addition)
1.1 eq.90%10%
1.5 eq.80%20%
2.0 eq.65%35%
3.0 eq.40%60%

Data are illustrative. Using more than 1.5 equivalents often increases over-addition without improving conversion.

Experimental Protocols

Protocol 1: General Procedure for Weinreb Ketone Synthesis with a Grignard Reagent
  • Setup: Dry all glassware in an oven ( >120 °C) for at least 4 hours and assemble under an inert atmosphere (Nitrogen or Argon).

  • Dissolution: Dissolve the Weinreb amide (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to the target temperature (e.g., 0 °C with an ice bath or -78 °C with a dry ice/acetone bath).

  • Reagent Addition: Add the Grignard reagent (1.1 eq.) dropwise via syringe to the stirred solution over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the mixture at the same temperature for 1-3 hours. Monitor the reaction's progress by TLC or LCMS by taking small aliquots, quenching them in a separate vial with saturated NH₄Cl, and analyzing the organic layer.

  • Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution dropwise while maintaining the low temperature.

  • Work-up: Proceed to the aqueous work-up procedure as described in Protocol 2.

Protocol 2: Standard Quenching and Aqueous Work-up
  • Warm to Room Temperature: After quenching at low temperature, allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Add an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally, brine.[15]

  • Drying: Dry the separated organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter the drying agent and concentrate the organic solvent using a rotary evaporator.

  • Purification: Purify the resulting crude ketone product using flash column chromatography or another appropriate method.

Visualizations

Weinreb_Mechanism Mechanism of Over-Addition Prevention cluster_stability Stability prevents this path R_Amide Weinreb Amide Intermediate Stable Chelated Tetrahedral Intermediate R_Amide->Intermediate + R'-M R_MgX Organometallic Reagent (R'-M) Ketone Ketone Intermediate->Ketone Aqueous Work-up (H₃O⁺) Over_Addition Tertiary Alcohol (Over-addition Product) Ketone->Over_Addition + R'-M (Premature Collapse) Note Chelation blocks premature collapse to ketone

Caption: Reaction mechanism for the Weinreb amide.

Troubleshooting_Overaddition Troubleshooting Flowchart for Over-Addition Start Over-addition Observed? Check_Temp Was reaction kept cold (e.g., -78°C to 0°C) throughout? Start->Check_Temp Yes Fix_Temp Action: Repeat reaction at a lower temperature and ensure cold quench. Check_Temp->Fix_Temp No Check_Equiv Were > 1.5 equivalents of organometallic reagent used? Check_Temp->Check_Equiv Yes Fix_Temp->Check_Equiv Fix_Equiv Action: Titrate reagent. Use 1.0-1.2 equivalents. Check_Equiv->Fix_Equiv Yes Check_Quench Was the quench performed slowly at low temp? Check_Equiv->Check_Quench No Fix_Equiv->Check_Quench Fix_Quench Action: Use inverse quench or add quencher slowly while maintaining temp. Check_Quench->Fix_Quench No Consider_Other Consider other factors: reagent reactivity, substrate stability. Check_Quench->Consider_Other Yes Experimental_Workflow General Experimental Workflow Start Dry Glassware & Assemble Under Inert Gas Step1 Dissolve Weinreb Amide in Anhydrous THF Start->Step1 Step2 Cool to Target Temp (-78°C to 0°C) Step1->Step2 Step3 Add Organometallic Reagent Dropwise Step2->Step3 Step4 Stir and Monitor Reaction Progress Step3->Step4 Step5 Quench Reaction at Low Temperature Step4->Step5 Step6 Aqueous Work-up (Extraction) Step5->Step6 Step7 Dry & Concentrate Organic Layer Step6->Step7 End Purify Product (e.g., Chromatography) Step7->End

References

Technical Support Center: Optimizing N,O-Dimethylhydroxylamine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing N,O-Dimethylhydroxylamine coupling reactions, a cornerstone for the synthesis of Weinreb amides. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in these critical synthetic steps. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: My Weinreb amide coupling reaction is resulting in a low or no yield. What are the primary causes?

Low yields in Weinreb amide formation are common and can often be attributed to several factors:

  • Incomplete Carboxylic Acid Activation: The reaction's success hinges on the effective activation of the carboxylic acid. If the coupling reagent is not potent enough for the substrate or used in insufficient quantities, the reaction will be incomplete.[1]

  • Steric Hindrance: Bulky groups on either the carboxylic acid or near the amine can physically block the reaction, leading to slow or incomplete coupling.[1][2][3] This is a frequent issue with complex molecules or sterically demanding amino acids.[3]

  • Suboptimal Reaction Temperature: The reaction temperature may be too low for the activation energy to be overcome, especially with hindered substrates. Conversely, excessively high temperatures can lead to the degradation of reagents or products.

  • Presence of Moisture: Water in the reaction can hydrolyze the activated carboxylic acid intermediate, preventing the desired amide formation. It is critical to use anhydrous solvents and reagents.[1][4]

Q2: How does reaction temperature affect the success of the this compound coupling?

Temperature is a critical parameter that must be carefully optimized. For standard reactions, starting at 0°C and allowing the reaction to slowly warm to room temperature is a common practice to control exothermic processes and minimize side reactions.[2] However, when dealing with sterically hindered substrates that react slowly, a moderate increase in temperature (e.g., to 30-40°C) can improve the reaction kinetics and drive the coupling to completion.[2][3] This must be balanced against the increased risk of side reactions, such as racemization in chiral compounds.[2]

Q3: I'm observing significant side reactions. How can I adjust the temperature to minimize them?

Side reactions are often accelerated at higher temperatures. If you are observing byproducts, consider the following temperature adjustments:

  • Racemization: If you are working with chiral carboxylic acids, high reaction temperatures can promote racemization.[2] Performing the coupling at 0°C or even lower temperatures can significantly suppress this side reaction.[4]

  • Decomposition: Some activated intermediates or the final Weinreb amide may be thermally unstable. If you suspect decomposition, running the reaction at a lower temperature is advisable.

  • Coupling Reagent Related Side Reactions: Certain coupling reagents can cause specific side reactions. For instance, excess uronium-based reagents (like HBTU, HATU) can lead to guanidinylation of the N-terminal amine in peptide synthesis.[5] While not directly temperature-related, optimizing temperature can help control the overall reaction profile.

Q4: When should I consider increasing the reaction temperature?

Increasing the reaction temperature should be a deliberate troubleshooting step when facing low or no product yield, particularly in cases of:

  • Steric Hindrance: For substrates with significant steric bulk, a higher temperature can provide the necessary energy to overcome the activation barrier.[3][6]

  • Slow Reaction Rates: If monitoring (e.g., by TLC or LCMS) shows that the reaction is proceeding very slowly at room temperature, a gentle increase in heat can accelerate the formation of the product.[3] It is recommended to increase the temperature in small increments (e.g., 10°C at a time) and monitor the impact on both the desired reaction and byproduct formation.

Troubleshooting Guide: Temperature Optimization

This guide provides a systematic approach to optimizing the reaction temperature for your this compound coupling.

IssuePotential Cause(s)Recommended Temperature Adjustment
Low or No Yield Incomplete reaction due to high activation energy (e.g., steric hindrance).Gradually increase the temperature from room temperature to 30-50°C. Monitor the reaction closely for product formation and potential decomposition.[2][3]
Reaction Stalled The reaction starts but does not proceed to completion.After an initial period at a lower temperature (0°C to RT), gently heat the reaction to 40°C to push it to completion.
Formation of Impurities Side reactions (e.g., racemization, decomposition) are occurring.Perform the reaction at a lower temperature. Start at 0°C or, in sensitive cases, as low as -20°C.[2]
Chiral Substrate Racemization The stereochemical integrity of the product is compromised.Maintain the reaction temperature at 0°C. Avoid prolonged reaction times at elevated temperatures.[2]

Experimental Protocols

General Protocol for Weinreb Amide Formation from a Carboxylic Acid

This protocol outlines a standard procedure for the coupling of a carboxylic acid with this compound hydrochloride using a carbodiimide (B86325) coupling agent.

  • Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 equiv.), this compound hydrochloride (1.1 equiv.), and a racemization suppressant like HOBt (1.2 equiv.) in an anhydrous solvent (e.g., DMF or DCM).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3.0 equiv.) dropwise to the mixture.

  • Coupling Agent Addition: Slowly add the coupling reagent, for example, N,N'-diisopropylcarbodiimide (DIC) (1.2 equiv.), to the reaction mixture.

  • Reaction: Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS. For sterically hindered substrates, if the reaction is slow, the temperature can be gently increased to 30-40°C.

  • Workup: Once the reaction is complete, quench the reaction (e.g., with water or a mild acid). Extract the product with a suitable organic solvent. The organic layers are then washed, dried over an anhydrous salt (like Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Process

A clear workflow is essential for systematic troubleshooting.

G start Start: Low Yield in This compound Coupling check_temp Is the reaction at 0°C or RT? start->check_temp check_sterics Are substrates sterically hindered? check_temp->check_sterics Yes check_side_reactions Are side reactions (e.g., racemization) observed? check_temp->check_side_reactions No increase_temp Action: Increase temperature to 30-40°C. Monitor reaction. check_sterics->increase_temp Yes optimize_reagents Action: Use stronger coupling reagent (e.g., HATU). Ensure anhydrous conditions. check_sterics->optimize_reagents No end_ok Success: Yield Optimized increase_temp->end_ok lower_temp Action: Decrease temperature to 0°C or below. check_side_reactions->lower_temp Yes check_side_reactions->optimize_reagents No lower_temp->end_ok end_fail Further Optimization Needed optimize_reagents->end_fail

Caption: Troubleshooting workflow for temperature optimization.

The formation of the Weinreb amide proceeds through a stable intermediate, which is key to preventing over-addition of organometallic reagents in subsequent steps.

G cluster_0 Step 1: Coupling Reaction cluster_1 Step 2: Ketone Synthesis RCOOH Carboxylic Acid (R-COOH) CouplingAgent Coupling Agent (e.g., DIC, HATU) RCOOH->CouplingAgent MeONHMe This compound (CH3O(CH3)NH) MeONHMe->CouplingAgent WeinrebAmide Weinreb Amide (R-CON(OCH3)CH3) CouplingAgent->WeinrebAmide Tetrahedral Stable Tetrahedral Intermediate WeinrebAmide->Tetrahedral 1. Organometallic Organometallic Reagent (R'-M) Organometallic->Tetrahedral 1. Workup Aqueous Workup Tetrahedral->Workup 2. Ketone Ketone (R-CO-R') Workup->Ketone

Caption: General reaction pathway for Weinreb amide formation and use.

References

Technical Support Center: Purification Strategies for Weinreb Amide Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the purification of Weinreb amide products.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a white precipitate in my crude reaction mixture after a peptide coupling reaction (e.g., using EDC). What is it and how do I remove it?

A1: The white precipitate is likely the urea (B33335) byproduct of the coupling reagent. For instance, when using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the corresponding urea is formed. This byproduct is often insoluble in common organic solvents like dichloromethane (B109758) (DCM) or ethyl acetate.

Removal Strategy:

  • Aqueous Workup: The most effective way to remove the EDC-urea byproduct is through an acidic aqueous wash. Since the urea byproduct has a basic dimethylamino group, it becomes protonated and highly water-soluble in an acidic medium.[1][2]

  • Procedure:

    • Quench the reaction mixture.

    • Extract the mixture with a dilute acidic solution, such as 1N HCl.[2]

    • Follow with a brine wash to remove residual water from the organic layer.[1]

  • Caution: Avoid neutralizing the acidic aqueous layer with a base (like sodium bicarbonate) before separating the layers. Doing so can deprotonate the urea byproduct, making it less water-soluble and causing it to be re-extracted into the organic phase.[2]

Q2: During the aqueous workup of my Weinreb amide synthesis, I am struggling with the formation of a persistent emulsion. How can I break it?

A2: Emulsion formation is a common issue during the extraction of reaction mixtures, especially when DCM is used as the solvent.[2]

Troubleshooting Emulsions:

  • Addition of Brine: Adding a saturated solution of sodium chloride (brine) can help break the emulsion.[2] This increases the ionic strength and density of the aqueous phase, promoting better separation.[2]

  • Solvent Addition: Adding a small amount of a different organic solvent, such as diethyl ether, can alter the properties of the organic phase and help disrupt the emulsion.[2]

  • Gentle Swirling: Instead of vigorous shaking, try gentle swirling or inverting the separatory funnel to mix the layers.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® can help break the emulsion.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

Q3: My Weinreb amide is streaking on the TLC plate, making it difficult to monitor the reaction and assess purity. What can I do?

A3: Streaking on a TLC plate often indicates that the compound is interacting too strongly with the silica (B1680970) gel, which can be due to its polarity or acidic/basic nature.

Tips for Better TLC Resolution:

  • Solvent System Modification:

    • For basic compounds, adding a small amount of a base like triethylamine (B128534) (e.g., 1%) to the eluent can improve the spot shape.

    • For acidic compounds, adding a small amount of acetic acid (e.g., 1%) can have a similar effect.

  • Alternative Stains: If your compound is not UV-active, consider using alternative visualization stains like potassium permanganate, which is effective for a wide range of organic compounds.

Q4: I am losing a significant amount of my Weinreb amide product during column chromatography. What are the potential causes and solutions?

A4: Yield loss during column chromatography can be attributed to several factors, from the stability of the compound on silica to the column packing and elution technique.

Potential Causes and Solutions:

  • Compound Instability: Weinreb amides can be sensitive to the acidic nature of silica gel.

    • Test for Stability: Before running a column, spot your crude material on a TLC plate, let it sit for an hour, and then elute it to see if any degradation has occurred.

    • Deactivated Silica: If your compound is unstable, consider using deactivated silica gel (by adding a small percentage of water or triethylamine) or an alternative stationary phase like alumina.

  • Improper Solvent System: An inappropriate solvent system can lead to poor separation and product loss.

    • Optimal Rf: Aim for an Rf value of 0.2-0.3 for your product in the chosen eluent system for good separation.

  • Poor Column Packing: An improperly packed column can lead to channeling and broad peaks, resulting in mixed fractions. Ensure the silica gel is packed uniformly without any air bubbles.

  • Product Volatility: If your Weinreb amide is volatile, you may lose it during solvent removal under reduced pressure. Use a lower temperature on the rotovap and avoid high vacuum for extended periods.

Data on Purification of Weinreb Amides

The following tables provide a summary of yields for Weinreb amides synthesized using different methods, which have been purified by column chromatography.

Starting MaterialCoupling/Activating ReagentPurification MethodSolvent System (Eluent)Yield (%)
(E)-esteriPrMgClSilica Gel Column ChromatographyPetroleum Ether / Ethyl Acetate80-87%
Carboxylic AcidPPh3/I2Silica Gel Column Chromatography40% Ethyl Acetate in Hexanes69%
Carboxylic AcidPolymer-supported PPh3/I2Filtration through a short silica gel plugNot specifiedHigh
N-acylbenzotriazoleN,O-dimethylhydroxylamine hydrochlorideColumn Chromatography or RecrystallizationNot specified73-97%

Experimental Protocols

Protocol 1: Purification of an α,β-Unsaturated Weinreb Amide via Silica Gel Column Chromatography

This protocol is adapted from a procedure for the synthesis of (E)-N-methoxy-N-methyl-3-phenylbut-2-enamide.[3]

1. Preparation of the Crude Product for Chromatography:

  • After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of NH4Cl.
  • Extract the aqueous layer three times with ethyl acetate.
  • Combine the organic phases and wash with brine.
  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

2. Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh).
  • Eluent: A mixture of petroleum ether and ethyl acetate. The exact ratio should be determined by TLC analysis of the crude product to achieve an Rf of ~0.2-0.3 for the Weinreb amide.
  • Procedure:
  • Prepare the column by packing the silica gel as a slurry in the eluent.
  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., DCM) and load it onto the column.
  • Elute the column with the chosen solvent system, collecting fractions.
  • Monitor the fractions by TLC.
  • Combine the fractions containing the pure Weinreb amide and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Workup and Purification of a Weinreb Amide Synthesized using a Polymer-Supported Reagent

This protocol is based on the synthesis of Weinreb amides using polymer-supported triphenylphosphine (B44618) and iodine.[4]

1. Initial Workup:

  • Upon completion of the reaction (monitored by TLC), filter the reaction mixture to remove the polymer-supported reagent.
  • Evaporate the solvent from the filtrate under reduced pressure.

2. Purification:

  • For many applications, the crude product obtained after filtration and solvent removal is of sufficient purity to be used in the next step without further purification.
  • If further purification is required, the crude product can be passed through a short plug of silica gel, eluting with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to remove any minor impurities.

Visualizing Purification Workflows

Workflow for General Weinreb Amide Purification

G start Crude Reaction Mixture workup Aqueous Workup (e.g., acid/base wash) start->workup extraction Extraction with Organic Solvent workup->extraction drying Drying of Organic Layer (e.g., Na2SO4) extraction->drying concentration Concentration (Rotary Evaporation) drying->concentration crude_product Crude Weinreb Amide concentration->crude_product purification_choice Choice of Purification Method crude_product->purification_choice column Column Chromatography purification_choice->column Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Crystalline Solid pure_product Pure Weinreb Amide column->pure_product recrystallization->pure_product G start Emulsion Forms During Extraction add_brine Add Saturated NaCl (Brine) start->add_brine gentle_swirl Allow to Stand and Gently Swirl add_brine->gentle_swirl resolved1 Emulsion Breaks gentle_swirl->resolved1 Yes not_resolved1 Emulsion Persists gentle_swirl->not_resolved1 add_solvent Add a Small Amount of Diethyl Ether not_resolved1->add_solvent No resolved2 Emulsion Breaks add_solvent->resolved2 Yes not_resolved2 Emulsion Persists add_solvent->not_resolved2 filter Filter through Celite® not_resolved2->filter No resolved3 Emulsion Breaks filter->resolved3 G start Crude Product Contains Coupling Reagent Byproduct byproduct_type Identify Byproduct Type start->byproduct_type edc_urea EDC-Urea byproduct_type->edc_urea Water-Soluble dcc_urea DCC-Urea byproduct_type->dcc_urea Organic-Insoluble acid_wash Acidic Aqueous Wash (e.g., 1N HCl) edc_urea->acid_wash filtration Filtration dcc_urea->filtration extraction Extraction acid_wash->extraction purified Byproduct Removed filtration->purified extraction->purified

References

Technical Support Center: N,O-Dimethylhydroxylamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N,O-Dimethylhydroxylamine, particularly in the context of Weinreb amide synthesis.

Frequently Asked Questions (FAQs)

Q1: My Weinreb amide synthesis is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in Weinreb amide synthesis can stem from several factors. Incomplete activation of the carboxylic acid is a frequent issue. If you are using coupling reagents like EDCI or HATU, ensure they are fresh and used in the correct stoichiometry. Moisture in the reaction can consume the activating agents and the this compound. Therefore, it is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Another potential issue is the stability of the activated carboxylic acid intermediate. Some activated esters or acid chlorides can be unstable and decompose before reacting with the hydroxylamine. It's often best to generate the activated species in situ and add the this compound hydrochloride along with a base shortly thereafter. The choice of base is also critical; a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is typically used to neutralize the HCl salt without competing in the reaction.[2]

Q2: I am observing significant amounts of byproducts in my reaction mixture. What are they and how can I minimize their formation?

A common byproduct is the over-addition product, where a second equivalent of a nucleophile adds to the ketone or aldehyde product. The Weinreb amide is specifically designed to prevent this by forming a stable tetrahedral intermediate.[3] If over-addition is still observed, it might be due to elevated reaction temperatures which can cause the breakdown of this intermediate. Running the reaction at lower temperatures (e.g., 0 °C to -78 °C) can help maintain the stability of the chelated intermediate.[4]

If you are preparing the Weinreb amide itself, byproducts can arise from the reaction of the coupling agent with the hydroxylamine. Ensuring the carboxylic acid is fully activated before the addition of this compound can help minimize this. Additionally, using the hydrochloride salt of this compound is generally preferred as the free amine can be less stable.[3]

Q3: I'm having trouble with the work-up and purification of my Weinreb amide. What are the best practices?

Work-up procedures for Weinreb amide synthesis often involve an aqueous wash to remove the coupling agent byproducts and any excess base and acid. A common issue during extraction is the formation of emulsions, especially when using chlorinated solvents like dichloromethane (B109758) (DCM).[5] To combat this, you can add brine (a saturated aqueous solution of NaCl) to increase the density of the aqueous phase and help break up the emulsion.[5]

For purification, flash column chromatography on silica (B1680970) gel is typically effective. However, some Weinreb amides can be sensitive to silica gel. If you observe product decomposition on the column, you can try deactivating the silica gel with a small amount of triethylamine in the eluent or use an alternative stationary phase like alumina.

Q4: My reaction seems to be incomplete, with a significant amount of starting material remaining. How can I drive the reaction to completion?

An incomplete reaction is often due to insufficient activation of the carboxylic acid or deactivation of the reagents. Double-check the quality and quantity of your coupling agent and ensure your reaction setup is scrupulously dry. You can also try increasing the reaction time or slightly elevating the temperature, though the latter should be done cautiously to avoid byproduct formation. Adding a slight excess (1.1 to 1.5 equivalents) of the this compound and base can also help push the reaction to completion.

Q5: What are the best storage and handling practices for this compound hydrochloride?

This compound hydrochloride is a hygroscopic solid, meaning it readily absorbs moisture from the air.[6] It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere. When handling the reagent, it is best to work quickly and in a dry environment (e.g., a glove box or under a stream of inert gas) to minimize exposure to atmospheric moisture.

Quantitative Data Summary

The following table summarizes typical reaction parameters for Weinreb amide synthesis. Note that optimal conditions will vary depending on the specific substrate.

ParameterTypical RangeNotes
Stoichiometry
Carboxylic Acid1.0 eqLimiting reagent
Coupling Agent (e.g., EDCI, HATU)1.1 - 1.5 eqExcess ensures full activation
This compound HCl1.1 - 1.5 eqSlight excess drives reaction
Base (e.g., TEA, DIPEA)2.0 - 3.0 eqNeutralizes HCl and activates amine
Reaction Conditions
Temperature0 °C to RTLower temperatures for sensitive substrates
Reaction Time2 - 24 hoursMonitored by TLC or LC-MS
SolventAnhydrous DCM, THF, or DMFMust be non-protic and dry

Experimental Protocols

Key Experiment: Synthesis of a Weinreb Amide from a Carboxylic Acid

This protocol describes a general procedure for the synthesis of a Weinreb amide from a carboxylic acid using HATU as a coupling agent.

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound hydrochloride (1.2 eq)

  • HATU (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DCM.

  • Add this compound hydrochloride (1.2 eq) and HATU (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (3.0 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench it by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired Weinreb amide.

Visualizations

Weinreb_Amide_Synthesis_Workflow cluster_prep Reaction Setup cluster_workup Work-up & Purification start Dissolve Carboxylic Acid in Anhydrous Solvent add_reagents Add this compound HCl & Coupling Agent (e.g., HATU) start->add_reagents cool Cool to 0 °C add_reagents->cool add_base Add Non-Nucleophilic Base (e.g., DIPEA) cool->add_base react Stir at Room Temperature (4-16h) add_base->react quench Quench with NaHCO₃ (aq) react->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry (Na₂SO₄), Filter, Concentrate wash->dry purify Purify via Column Chromatography dry->purify end_product Isolated Weinreb Amide purify->end_product

Caption: Experimental workflow for Weinreb amide synthesis.

Troubleshooting_Logic cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_byproducts Byproduct Formation start Low Yield or Incomplete Reaction? check_reagents Check Quality/Age of Coupling Agents start->check_reagents Yes byproducts Significant Byproducts? start->byproducts No check_moisture Ensure Anhydrous Conditions (Solvent, Atmosphere) check_reagents->check_moisture check_stoichiometry Verify Stoichiometry of Reagents and Base check_moisture->check_stoichiometry increase_time Increase Reaction Time check_stoichiometry->increase_time adjust_temp Cautiously Increase Temperature increase_time->adjust_temp solution Improved Yield adjust_temp->solution lower_temp Lower Reaction Temperature (e.g., 0 °C or -78 °C) byproducts->lower_temp Yes byproducts->solution No check_addition Ensure Correct Order of Reagent Addition lower_temp->check_addition check_addition->solution

Caption: Troubleshooting decision tree for low-yield reactions.

References

Technical Support Center: The Impact of Base Selection on Weinreb Amide Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for Weinreb amide formation. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth guidance on the critical role of base selection in this widely used reaction. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is a base necessary for Weinreb amide formation?

A base is typically required when using the hydrochloride salt of N,O-dimethylhydroxylamine [MeO(Me)NH•HCl], which is the most common and stable form of this reagent.[1][2] The base neutralizes the hydrochloride salt, liberating the free amine, which can then act as a nucleophile to react with the activated carboxylic acid derivative (e.g., acid chloride, activated ester) to form the Weinreb amide.[3][4]

Q2: What are the most common bases used for this reaction?

The most frequently employed bases are tertiary amines, which vary in their steric bulk and basicity. Common choices include:

  • Pyridine

  • Triethylamine (TEA)

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base)

  • N-methylmorpholine (NMM)

Q3: How do I select the appropriate base for my specific reaction?

The choice of base is critical and depends on several factors:

  • Steric Hindrance: For sterically hindered carboxylic acids or amines, a less bulky base like triethylamine or pyridine might be more effective. Conversely, if you want to avoid side reactions with a sensitive substrate, a sterically hindered, non-nucleophilic base like DIPEA is often the preferred choice.[5]

  • Substrate Sensitivity: If your substrate is prone to racemization (e.g., α-chiral carboxylic acids), a sterically hindered and less nucleophilic base such as DIPEA is recommended to minimize epimerization.[6][7]

  • Protecting Groups: The stability of protecting groups on your substrate should also be considered. For instance, acid-sensitive groups like Boc may be cleaved under harsh acidic conditions that can arise from the hydrochloride salt if an inadequate amount of base is used.[6]

Q4: Can the choice of base significantly impact my reaction yield and time?

Yes, the selection of the base can have a substantial effect on both the reaction yield and duration. A more reactive, less hindered base might lead to a faster reaction, but it could also introduce side products. A bulkier base like DIPEA might result in a cleaner reaction but could require longer reaction times. In a comparative study, DIPEA was found to be more efficient than TEA, N-ethylmorpholine (NEM), pyridine, and N-methylmorpholine (NMM) for a particular Weinreb amide synthesis, leading to a higher yield in a shorter time.[8]

Q5: What are the primary side reactions associated with base selection?

The main side reactions to be aware of are:

  • Racemization: For chiral carboxylic acids, the base can abstract the α-proton, leading to epimerization. This is more prevalent with stronger, less hindered bases.[7]

  • By-product Formation: If the base is also a good nucleophile (like pyridine or TEA), it can compete with the this compound and react with the activated carboxylic acid, leading to unwanted by-products.

Q6: For a sterically hindered substrate, which base is generally recommended?

For sterically hindered carboxylic acids, N,N-Diisopropylethylamine (DIPEA) is often the base of choice. Its bulky isopropyl groups make it a poor nucleophile, which prevents it from competing with the intended amine nucleophile, while still being a sufficiently strong base to neutralize the hydrochloride salt.[5]

Q7: My starting material is prone to racemization. What is the best strategy to prevent this?

To minimize racemization, it is advisable to use a sterically hindered, non-nucleophilic base like DIPEA.[6] Additionally, running the reaction at lower temperatures can also help to suppress this side reaction.[9]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Yield Incomplete Deprotonation: Insufficient base to neutralize all the this compound hydrochloride.Ensure at least one equivalent of base is used per equivalent of the hydrochloride salt. It is common to use a slight excess.
Base is Too Sterically Hindered: The chosen base is too bulky to effectively deprotonate the amine hydrochloride in your specific substrate context.Consider switching to a less sterically hindered base like triethylamine. Be mindful of potential side reactions.
Nucleophilic Attack by the Base: The base (e.g., TEA, pyridine) is acting as a nucleophile and competing with the desired amine.Switch to a non-nucleophilic, sterically hindered base such as DIPEA.[5]
Formation of Side Products Epimerization of a Chiral Center: The base is abstracting the acidic α-proton of your chiral carboxylic acid.[7]Use a sterically hindered, non-nucleophilic base like DIPEA. Running the reaction at a lower temperature can also mitigate this issue.[9]
Cleavage of Protecting Groups: Acid-sensitive protecting groups (e.g., Boc) are being cleaved.[6]Ensure complete neutralization of the hydrochloride salt by using a sufficient amount of base. A milder base may also be beneficial.
Sluggish or Incomplete Reaction Insufficient Basicity: The selected base is not strong enough to efficiently deprotonate the amine hydrochloride.You may consider a stronger base, but this increases the risk of side reactions like epimerization. Alternatively, allowing for a longer reaction time or a moderate increase in temperature may drive the reaction to completion.
Steric Hindrance: Both the substrate and the base are sterically demanding, leading to a slow reaction rate.A longer reaction time or an increase in temperature may be necessary. Optimization of the solvent can also play a role.

Data Presentation

The following table provides a summary of the impact of different bases on the yield of a model Weinreb amide formation reaction.

Base Solvent Time Yield (%) Reference
DIPEACH₂Cl₂20 min93%[1][8]
TEACH₂Cl₂35 min85%[8]
NEMCH₂Cl₂45 min81%[8]
PyridineCH₂Cl₂90 min65%[8]
NMMCH₂Cl₂90 min62%[8]

Experimental Protocols

Protocol 1: Weinreb Amide Formation from a Carboxylic Acid via CDI Activation using Pyridine

This protocol is adapted from a procedure utilizing 1,1'-Carbonyldiimidazole (CDI) as an activating agent.[10]

  • To a solution of the carboxylic acid (1 equivalent) in dichloromethane (DCM), add 1,1'-Carbonyldiimidazole (1.1 equivalents) and stir the mixture at room temperature for 45 minutes, or until CO₂ evolution ceases.

  • Add this compound hydrochloride (1.1 equivalents) to the solution.

  • Add pyridine (1.1 equivalents) to neutralize the hydrochloride salt.

  • Stir the reaction mixture at room temperature for 6-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with 1 M HCl.

  • Extract the product with DCM, wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Protocol 2: Weinreb Amide Formation from a Carboxylic Acid with a Coupling Reagent and Triethylamine (TEA)

This protocol is a general procedure for coupling reactions.[6]

  • Dissolve the carboxylic acid (1 equivalent) in an anhydrous solvent such as THF or DCM.

  • Add a coupling agent (e.g., HATU, 1.1 equivalents).

  • Add this compound hydrochloride (1.2 equivalents) and triethylamine (2.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the Weinreb amide.

Protocol 3: Racemization-Free Weinreb Amide Formation from an N-Protected Amino Acid using DIPEA

This protocol is designed for substrates sensitive to racemization.[6][8]

  • Dissolve the N-protected amino acid (1 equivalent) in anhydrous DCM.

  • Add the coupling agent (e.g., T3P or COMU, 1.1 equivalents).

  • Add this compound hydrochloride (1.2 equivalents) and N,N-Diisopropylethylamine (DIPEA) (2.2 equivalents).

  • Stir the reaction mixture at 0 °C to room temperature, monitoring for completion by TLC or LC-MS.

  • Upon completion, perform an aqueous workup by washing with 5% citric acid, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The product can be further purified by chromatography if necessary.

Visualizations

Weinreb_Amide_Formation_Workflow start Start step1 Activate Carboxylic Acid (e.g., with SOCl₂, Oxalyl Chloride, or Coupling Reagent) start->step1 step3 Amide Bond Formation (Nucleophilic Acyl Substitution) step1->step3 step2 Prepare Amine Nucleophile (Deprotonate MeO(Me)NH•HCl with Base) step2->step3 step4 Aqueous Workup and Purification step3->step4 end Weinreb Amide Product step4->end

Figure 1. General workflow for Weinreb amide formation.

Base_Selection_Logic start Substrate Characteristics chiral_check Is the α-carbon chiral and prone to epimerization? start->chiral_check steric_check Is the substrate sterically hindered? chiral_check->steric_check No dipaa Use DIPEA (Non-nucleophilic, sterically hindered) chiral_check->dipaa Yes steric_check->dipaa No tea_pyridine Use TEA or Pyridine (Less hindered, more nucleophilic) steric_check->tea_pyridine Yes

Figure 2. Decision guide for base selection in Weinreb amide synthesis.

Epimerization_Pathway activated_acid Activated Chiral Carboxylic Acid R-configuration enolate Enolate Intermediate Planar, achiral α-carbon activated_acid->enolate α-proton abstraction base Base (e.g., TEA) base->enolate racemized_product Racemized Product Mixture of R and S configurations enolate->racemized_product Reprotonation proton_source Proton Source proton_source->racemized_product

Figure 3. Mechanism of base-induced epimerization.

References

Technical Support Center: Managing Exothermic Reactions with N,O-Dimethylhydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides essential information for safely managing exothermic reactions involving N,O-Dimethylhydroxylamine and its hydrochloride salt, with a primary focus on its application in Weinreb amide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in managing exothermic reactions?

A1: this compound, often used as its more stable hydrochloride salt, is a crucial reagent in organic synthesis. Its primary application is in the formation of Weinreb amides from carboxylic acids or their derivatives.[1][2] The resulting Weinreb amide is a stable intermediate that can be reacted with organometallic reagents to produce ketones without the common side reaction of over-addition to form tertiary alcohols.[1] While not used to "manage" exotherms in a general sense, the reactions to form Weinreb amides can themselves be exothermic and require careful control.

Q2: What are the primary safety concerns when working with this compound hydrochloride?

A2: this compound hydrochloride is classified as a hazardous substance. Key safety concerns include:

  • Irritation: It can cause skin and serious eye irritation.[3]

  • Inhalation Hazard: It may cause respiratory irritation.[3]

  • Exothermic Reactions: It can react exothermically with strong oxidizing agents, as well as highly alkaline or acidic materials.[3]

  • Combustibility: While not highly flammable, it is combustible and can produce hazardous combustion gases like carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas in a fire.

Q3: What are the signs of an uncontrolled exothermic reaction?

A3: An uncontrolled exothermic reaction, or thermal runaway, can be identified by:

  • A rapid and unexpected increase in temperature that exceeds the capacity of the cooling system.

  • A sudden increase in pressure within the reaction vessel.

  • Vigorous boiling or fuming of the solvent or reaction mixture.

  • Noticeable changes in the viscosity or color of the reaction mixture.

Q4: How can I assess the thermal risk of my specific reaction?

A4: A thorough thermal hazard assessment is crucial before scaling up any reaction. Techniques such as Reaction Calorimetry (RC), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC) can provide critical data on the heat of reaction, onset temperature of decomposition, and the rate of heat and gas evolution.

Troubleshooting Guide for Unexpected Exotherms

Symptom Possible Cause Immediate Action
Rapid, unexpected temperature increase during reagent addition. 1. Reagent addition rate is too high.2. Inadequate cooling (insufficient coolant flow, bath temperature too high).3. Poor mixing leading to localized "hot spots".1. Immediately stop reagent addition. 2. Maximize cooling: Lower the cooling bath temperature and increase coolant flow.3. Ensure vigorous stirring: Verify the stirrer is functioning correctly and increase the stirring speed if safe to do so.4. If the temperature continues to rise, proceed to the Emergency Quenching Protocol .
Temperature begins to rise after reagent addition is complete. 1. Accumulation of unreacted starting material due to initial low temperature.2. Delayed onset of a highly exothermic step.1. Apply maximum cooling immediately. 2. If the temperature approaches the solvent's boiling point or the decomposition temperature of any component, initiate an emergency quench .
Sudden increase in reactor pressure. 1. Gas evolution as a byproduct of the reaction.2. Boiling of the solvent or a low-boiling point reagent.3. Onset of a decomposition reaction generating non-condensable gases.1. Stop all heating and apply maximum cooling. 2. If pressure continues to rise, vent the reactor to a safe, designated area (e.g., a scrubber or fume hood) if the system is designed for it and it is safe to do so.

Quantitative Data on Thermal Properties

While specific calorimetric data for every Weinreb amide synthesis is dependent on the substrates and conditions, the following table provides thermal data for reactions involving this compound (DMHAN) to illustrate its potential for exothermic behavior.

Reaction Parameter Value Notes
DMHAN with NaNO₂Apparent Heat of Reaction-411.3 kJ/molIndicates a significant exothermic reaction.
DMHAN in HNO₃ (molar ratio 2.5-10)Reaction Heat865.5 kJ/molThe reaction heat is dependent on the molar ratio of reactants.
DMHAN in HNO₃ (molar ratio 12.5-20)Reaction Heat683.4 kJ/molThe reaction heat is dependent on the molar ratio of reactants.

It is critical for researchers to determine the thermal properties of their specific reaction system experimentally before attempting a large-scale synthesis.

Experimental Protocols

Protocol 1: General Procedure for Weinreb Amide Synthesis from a Carboxylic Acid

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound hydrochloride (1.1 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv) and anhydrous DCM.

  • Stir the solution (or suspension) and add CDI (1.1 equiv) in one portion at room temperature. Gas evolution (CO₂) should be observed.

  • Allow the mixture to stir for approximately 45-60 minutes at room temperature, or until the reaction becomes homogeneous.

  • Add this compound hydrochloride (1.1 equiv) to the reaction mixture in one portion. The mixture may become cloudy.

  • Stir the reaction at room temperature for 6-12 hours, monitoring its progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction by adding 1 M HCl. Stir vigorously for 10 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, deionized water, and a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Weinreb amide.

  • Purify the product as necessary (e.g., by column chromatography).

Protocol 2: Emergency Quenching of an Uncontrolled Exothermic Reaction

This protocol should only be performed as a last resort when standard cooling and control measures have failed.

Prerequisites:

  • A pre-determined, appropriate quenching agent should be readily available. The choice of quencher depends on the specific reaction chemistry (e.g., a non-nucleophilic base for an acid-catalyzed reaction, or a proton source for an organometallic reaction).

  • The quenching agent should be added from a pressure-equalizing addition funnel if possible.

  • Ensure the fume hood sash is lowered and appropriate personal protective equipment (PPE), including a face shield and blast shield, is in use.

Procedure:

  • If not already done, stop all reagent addition and apply maximum cooling to the reaction vessel.

  • Slowly and cautiously add the quenching agent to the reaction mixture. Be prepared for a potentially vigorous initial reaction upon addition of the quencher.

  • Monitor the temperature and pressure of the reaction closely during the quench.

  • Once the temperature has stabilized and is decreasing, the reaction is considered under control.

  • Allow the reaction mixture to cool to room temperature before proceeding with any workup.

Visualizations

Experimental_Workflow Experimental Workflow for Weinreb Amide Synthesis reagents 1. Add Carboxylic Acid and DCM to Flask activation 2. Add CDI for Activation (Stir for 45-60 min) reagents->activation addition 3. Add this compound HCl (Stir for 6-12h) activation->addition monitoring 4. Monitor Reaction (TLC/LC-MS) addition->monitoring quench 5. Quench with 1M HCl monitoring->quench Reaction Complete extraction 6. Workup and Extraction quench->extraction purification 7. Dry and Purify Product extraction->purification

Caption: Workflow for Weinreb Amide Synthesis.

Troubleshooting_Exotherm Troubleshooting an Unexpected Exotherm start Unexpected Temperature Rise Detected stop_addition Immediately Stop Reagent Addition start->stop_addition max_cooling Maximize Cooling (Lower Bath Temp, Increase Flow) stop_addition->max_cooling check_stirring Ensure Vigorous Stirring max_cooling->check_stirring decision Is Temperature Still Rising? check_stirring->decision quench Initiate Emergency Quenching Protocol decision->quench Yes monitor Continue to Monitor Temperature and Pressure decision->monitor No stable Temperature Stabilized and Decreasing quench->stable monitor->stable

Caption: Decision Tree for Managing an Unexpected Exotherm.

Preventative_Measures Preventative Safety Measures for Exothermic Reactions center Safe Reaction Control thermal_assessment Thermal Hazard Assessment (DSC, RC) center->thermal_assessment slow_addition Slow, Controlled Reagent Addition center->slow_addition adequate_cooling Adequate Cooling Capacity center->adequate_cooling efficient_mixing Efficient Stirring center->efficient_mixing dilution Use of Appropriate Solvent for Dilution center->dilution monitoring Continuous Monitoring (Temp, Pressure) center->monitoring

References

Technical Support Center: Removal of Unreacted N,O-Dimethylhydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted N,O-Dimethylhydroxylamine from their reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound relevant to its removal?

A1: Understanding the physicochemical properties of this compound and its commonly used hydrochloride salt is crucial for designing an effective purification strategy. Key properties are summarized in the table below.

PropertyThis compoundThis compound Hydrochloride
Formula C₂H₇NOC₂H₇NO·HCl
Molecular Weight 61.08 g/mol 97.55 g/mol [1]
Appearance -White to off-white crystalline powder[2][3]
Boiling Point 43.2 °C[4]-
Melting Point -97 °C[5]112-116 °C[1]
Solubility -Soluble in water, methanol (B129727), ethanol, and DMSO[6]
pKa (conjugate acid) 4.75-

Q2: I have unreacted this compound in my reaction mixture. What is the first step I should take?

A2: The first and often most effective step is a liquid-liquid extraction workup. Since this compound is a basic compound, it can be readily separated from a neutral or acidic product by washing the organic layer with a dilute aqueous acid solution.

Q3: Can I quench the excess this compound before workup?

A3: Yes, quenching can be an effective strategy. This compound reacts with aldehydes and ketones to form oximes[2][7]. By adding a simple aldehyde or ketone to the reaction mixture, you can convert the unreacted hydroxylamine (B1172632) into a different compound that may be easier to remove during extraction or chromatography.

Q4: How can I monitor the removal of this compound during my purification process?

A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the presence of this compound. Due to its polarity, it typically has a low Rf value on silica (B1680970) gel. Staining with potassium permanganate (B83412) or ninhydrin (B49086) can help visualize the spot. For quantitative analysis, HPLC or GC methods can be developed, often requiring a derivatization step.

Troubleshooting Guides

Issue 1: Emulsion formation during acidic wash.

Cause: High concentrations of salts or polar byproducts can lead to the formation of emulsions during the extractive workup.

Solution:

  • Brine Wash: After the acidic wash, perform a wash with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Solvent Addition: Adding more of the organic solvent can sometimes help to resolve the emulsion.

  • Filtration: Passing the emulsified mixture through a pad of Celite® or glass wool can help to break up the emulsion.

Issue 2: this compound is still present in the product after acidic and basic washes.

Cause:

  • Insufficient Washing: The number of washes may not have been sufficient to completely remove the impurity.

  • Incorrect pH: The pH of the aqueous washes may not have been optimal for extraction.

  • Product is also basic: If your product has basic properties, it may be co-extracted with the this compound into the acidic aqueous layer.

Solution:

  • Increase Number of Washes: Perform additional washes with the dilute acid and base solutions.

  • pH Adjustment: Ensure the acidic wash is sufficiently acidic (pH 1-2) and the basic wash is sufficiently basic (pH 8-9). Check the pH of the aqueous layer with pH paper.

  • Alternative Workup: If your product is basic, a chromatographic separation will likely be necessary.

Issue 3: Difficulty visualizing this compound on a TLC plate.

Cause: this compound lacks a strong UV chromophore, making it invisible under a UV lamp.

Solution:

  • Staining: Use a chemical stain for visualization.

    • Potassium Permanganate Stain: This stain is effective for visualizing compounds that can be oxidized, including hydroxylamines. The spot will appear as a yellow-brown spot on a purple background.

    • Ninhydrin Stain: While typically used for primary and secondary amines, ninhydrin can sometimes visualize hydroxylamines, often appearing as a colored spot after heating.

Experimental Protocols

Protocol 1: Quenching with an Aldehyde followed by Extractive Workup

This protocol is suitable for reactions where the product is stable to acidic and basic conditions.

  • Quenching:

    • Cool the reaction mixture to 0 °C.

    • Slowly add 1.5 equivalents (relative to the excess this compound) of acetaldehyde (B116499) or acetone (B3395972) to the reaction mixture.

    • Allow the mixture to stir at room temperature for 1 hour to ensure complete reaction to form the corresponding oxime.

  • Extractive Workup:

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with 1 M HCl (2 x volume of organic layer).

    • Wash the organic layer with saturated aqueous NaHCO₃ (2 x volume of organic layer).

    • Wash the organic layer with brine (1 x volume of organic layer).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography

This protocol is recommended when extractive workup is insufficient or if the product has similar solubility properties to this compound.

  • Slurry Preparation:

    • Dissolve the crude product in a minimal amount of the chromatography eluent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel.

  • Column Chromatography:

    • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

    • Mobile Phase (Eluent): A gradient or isocratic solvent system of increasing polarity. A good starting point is a mixture of a non-polar solvent like hexanes or heptane (B126788) and a more polar solvent like ethyl acetate. For very polar products, a system containing dichloromethane (B109758) and methanol may be necessary.

    • Monitoring: Monitor the fractions by TLC, visualizing with a potassium permanganate stain to identify fractions containing this compound.

    • Combine the product-containing fractions and remove the solvent under reduced pressure.

Protocol 3: Analytical Method for Quantification by LC-MS after Derivatization

This method allows for the sensitive detection and quantification of residual this compound.

  • Derivatization:

    • To a known amount of the product sample, add a solution of Dansyl Chloride in a suitable solvent (e.g., acetonitrile).

    • Add a base (e.g., triethylamine) to facilitate the reaction.

    • Heat the mixture to ensure complete derivatization.

  • LC-MS Analysis:

    • Column: A C18 reverse-phase column is suitable.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%).

    • Detection: Mass spectrometry, monitoring for the mass of the dansylated this compound derivative.

    • Quantification: Create a calibration curve using known concentrations of derivatized this compound standards.

Visualizations

Removal_Workflow start Reaction Mixture (with excess N,O-DMHA) quench Optional: Quench (e.g., with Acetaldehyde) start->quench extraction Liquid-Liquid Extraction (Acid/Base Washes) start->extraction Direct Workup quench->extraction analysis Analysis for Residual N,O-DMHA (TLC, LC-MS) extraction->analysis chromatography Column Chromatography product Purified Product chromatography->product analysis->chromatography Impurity Detected analysis->product No Impurity Detected

Caption: General workflow for the removal of unreacted this compound.

Extractive_Workup start Organic Layer containing Product and N,O-DMHA acid_wash Wash with 1M HCl start->acid_wash base_wash Wash with sat. NaHCO3 acid_wash->base_wash aq1 Aqueous Layer (contains N,O-DMHA·HCl) acid_wash->aq1 brine_wash Wash with Brine base_wash->brine_wash aq2 Aqueous Layer (removes excess acid) base_wash->aq2 dry Dry over Na2SO4 brine_wash->dry aq3 Aqueous Layer (removes water) brine_wash->aq3 end Purified Organic Layer dry->end

Caption: Detailed workflow for the extractive removal of this compound.

References

Improving the stability of the tetrahedral intermediate in Weinreb synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Weinreb synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the stability of the tetrahedral intermediate in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the key advantage of the Weinreb synthesis over other methods of ketone synthesis?

The primary advantage of the Weinreb synthesis is its ability to prevent the common problem of over-addition of organometallic reagents.[1][2] In reactions with other acyl compounds like esters or acid chlorides, the organometallic reagent can add to the initially formed ketone, leading to the formation of a tertiary alcohol as a byproduct. The Weinreb amide forms a stable tetrahedral intermediate that resists this second addition, resulting in higher yields of the desired ketone.[1][3][4]

Q2: How does the Weinreb amide stabilize the tetrahedral intermediate?

The N-methoxy-N-methylamide structure of the Weinreb amide facilitates the formation of a stable five-membered cyclic tetrahedral intermediate through chelation with the metal atom of the organometallic reagent.[1][3][5][6][7][8] This chelated intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup, thus preventing further reaction with the nucleophile.[1][8]

Q3: What types of organometallic reagents are compatible with the Weinreb synthesis?

A wide variety of organometallic reagents can be used, including Grignard reagents (organomagnesium) and organolithium reagents.[1][2][9] The choice of reagent can depend on the specific substrate and desired reactivity.

Q4: Can Weinreb amides be used to synthesize aldehydes?

Yes, aldehydes can be synthesized by the reduction of Weinreb amides using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).[1][2][9]

Q5: What functional groups are tolerated in the Weinreb synthesis?

The Weinreb synthesis is known to be compatible with a wide range of functional groups, including silyl (B83357) ethers, N-protected amino acids, α,β-unsaturation, sulfonates, and phosphonate (B1237965) esters.[1]

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Ketone
Possible Cause Troubleshooting Step Rationale
Decomposition of the tetrahedral intermediate Maintain a low reaction temperature (e.g., -78 °C to 0 °C) throughout the addition of the organometallic reagent and before quenching.[10][11]The tetrahedral intermediate is only stable at low temperatures.[1] Allowing the reaction to warm up prematurely can lead to its collapse and subsequent side reactions.
Poor quality or stoichiometry of the organometallic reagent Titrate the organometallic reagent before use to determine its exact concentration. Use the correct stoichiometric amount, and in some cases, a sub-stoichiometric amount might be beneficial to avoid side reactions.[10]Inaccurate concentration of the reagent can lead to either incomplete reaction or excess reagent causing side reactions.
Decomposition of a sensitive substrate For substrates with sensitive functional groups (e.g., isoxazoles), consider using milder organometallic reagents like organocerates or adding a Lewis acid such as CeCl₃ to temper the basicity of the Grignard reagent.[10]Highly basic organometallic reagents can cause decomposition of sensitive heterocyclic structures.
Inefficient formation of the Weinreb amide Ensure complete conversion of the starting material to the Weinreb amide before proceeding with the addition of the organometallic reagent. Various coupling agents can be used for amide formation.[1][5]An incomplete initial step will naturally lead to a low yield of the final product.
Issue 2: Formation of Over-addition Product (Tertiary Alcohol)
Possible Cause Troubleshooting Step Rationale
Reaction temperature too high Strictly maintain low temperatures (-78 °C is common) during the addition of the organometallic reagent and before the quench.[10]Higher temperatures can lead to the breakdown of the stable tetrahedral intermediate, releasing the ketone which can then react further.
Excess organometallic reagent Use a precisely measured amount of the organometallic reagent, typically 1.0 to 1.2 equivalents. Consider using slightly less than one equivalent if over-addition is a persistent issue.[10]Any excess nucleophile present after the initial reaction can attack the newly formed ketone.
Delayed or improper quenching Quench the reaction at low temperature with a suitable acidic solution (e.g., saturated aqueous NH₄Cl) to protonate the intermediate and prevent further reaction.[10]A proper quench rapidly destroys any remaining organometallic reagent and facilitates the desired collapse of the tetrahedral intermediate to the ketone.

Experimental Protocols

General Protocol for Weinreb Ketone Synthesis
  • Preparation of the Weinreb Amide: The Weinreb amide can be prepared from a carboxylic acid, acid chloride, or ester.

    • From an Acid Chloride: Dissolve the acid chloride in an appropriate solvent (e.g., THF, CH₂Cl₂). Cool the solution to 0 °C. Add N,O-dimethylhydroxylamine hydrochloride and a non-nucleophilic base (e.g., pyridine, triethylamine) and stir until the reaction is complete.

    • From a Carboxylic Acid: Activate the carboxylic acid using a coupling reagent such as DCC (N,N'-dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base, followed by the addition of this compound.[8]

  • Reaction with Organometallic Reagent:

    • Dissolve the purified Weinreb amide in a dry, aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon, nitrogen).

    • Cool the solution to a low temperature, typically -78 °C.

    • Slowly add the organometallic reagent (e.g., Grignard reagent or organolithium) dropwise via syringe.

    • Stir the reaction mixture at the low temperature for a specified time (e.g., 1-3 hours) to ensure complete formation of the tetrahedral intermediate.

  • Workup:

    • Quench the reaction at the low temperature by adding a saturated aqueous solution of a mild acid, such as ammonium (B1175870) chloride (NH₄Cl).[10]

    • Allow the mixture to warm to room temperature.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate in vacuo.

    • Purify the resulting ketone by column chromatography if necessary.

Visualizations

Caption: Mechanism of the Weinreb synthesis highlighting the stable chelated tetrahedral intermediate.

Troubleshooting_Workflow Start Low Ketone Yield Check_Temp Reaction Temperature? Start->Check_Temp Check_Reagent Organometallic Reagent Quality? Check_Temp->Check_Reagent Optimal Maintain_Low_Temp Maintain at -78°C to 0°C Check_Temp->Maintain_Low_Temp Too High Check_Substrate Substrate Stability? Check_Reagent->Check_Substrate Good Titrate_Reagent Titrate Reagent Check_Reagent->Titrate_Reagent Uncertain Use_Milder_Reagent Use Milder Reagent or Lewis Acid Additive Check_Substrate->Use_Milder_Reagent Sensitive Success Improved Yield Check_Substrate->Success Stable Maintain_Low_Temp->Success Titrate_Reagent->Success Use_Milder_Reagent->Success

Caption: Troubleshooting workflow for low ketone yield in Weinreb synthesis.

References

Minimizing epimerization in chiral Weinreb amide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of chiral N-methoxy-N-methylamides (Weinreb amides). This resource is designed for researchers, scientists, and drug development professionals to address common challenges, with a specific focus on preventing epimerization at the α-stereocenter.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of chiral Weinreb amides, particularly from N-protected α-amino acids.

Q1: I am observing significant epimerization or racemization in my final product. What are the likely causes and how can I fix this?

A1: Epimerization at the α-carbon of an amino acid derivative is a common problem, often occurring through the formation of an oxazolone (B7731731) intermediate or direct enolization, especially under basic conditions. The primary factors to investigate are your choice of base, coupling reagent, reaction temperature, and solvent.

Key Troubleshooting Steps:

  • Evaluate Your Base: Strong bases can readily abstract the acidic α-proton, leading to racemization.[1]

    • Solution: Switch to a weaker, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[1] Use the minimum stoichiometric amount of base required for the reaction.

  • Re-evaluate Your Coupling Reagent: The activation method for the carboxylic acid is critical. Some coupling reagents are more prone to causing epimerization than others.

    • Solution: Employ coupling reagents known for low racemization potential. Carbodiimide reagents like DCC or EDC should be used with racemization-suppressing additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure®.[2][3] Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HBTU, HATU, COMU) reagents are also effective options, with COMU being particularly safe and efficient.[2][4]

  • Control the Temperature: Higher temperatures accelerate the rate of epimerization.[1][5]

    • Solution: Perform the coupling reaction at lower temperatures. A standard practice is to run the reaction at 0°C, but cooling to -15°C or lower may be beneficial if epimerization persists.[1]

  • Check Your Solvent: The polarity of the solvent can influence the stability of the enolate intermediate that leads to epimerization.[1][5]

  • Minimize Reaction Time: Prolonged exposure of the activated amino acid to the reaction conditions increases the opportunity for the α-proton to be abstracted.[1]

    • Solution: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.

Q2: My reaction yield is low, and I suspect the coupling reagent is the issue. Which reagents are most effective for Weinreb amide formation from N-protected amino acids?

A2: Low yields can result from incomplete activation of the carboxylic acid or side reactions. Several modern coupling reagents are highly efficient for this transformation.

Recommended Reagents:

  • CDI (N,N'-Carbonyldiimidazole): An efficient and straightforward reagent for converting Nα-protected amino acids to their corresponding Weinreb amides.[4]

  • DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride): Effective for the synthesis of Weinreb amides from carboxylic acids in various solvents.[6]

  • COMU: A third-generation uronium salt that shows high coupling efficiencies, often comparable to HATU, but is non-explosive and has better solubility.[2]

  • Deoxo-Fluor ([bis(2-methoxyethyl)amino]sulfur trifluoride): This reagent facilitates a one-pot conversion of carboxylic acids to acid fluorides, which then react cleanly with N,O-dimethylhydroxylamine hydrochloride without racemization.[7]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of epimerization during the coupling of N-protected amino acids?

A1: Epimerization typically occurs via two main pathways. The most common is the formation of a 5(4H)-oxazolone intermediate. The activating agent reacts with the carboxyl group, and the carbonyl oxygen of the N-protecting group attacks the activated carbonyl carbon, forming a cyclic oxazolone. The α-proton of this intermediate is highly acidic and can be easily removed by a base, leading to a planar, achiral enolate structure. Reprotonation can then occur from either face, resulting in racemization. Direct abstraction of the α-proton from the activated acid by a base can also lead to an enolate and subsequent epimerization.

Q2: How do additives like HOBt and HOAt prevent epimerization?

A2: Additives such as 1-Hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) act as racemization suppressants.[5] When used with a coupling reagent like a carbodiimide, they form an active ester with the carboxylic acid. This HOBt or HOAt active ester is more reactive towards the amine nucleophile than the oxazolone intermediate is towards racemization. By accelerating the desired amidation reaction, they reduce the lifetime of the epimerization-prone activated species, thus preserving the stereochemical integrity of the α-carbon.[3][5] HOAt is often considered more effective than HOBt at both accelerating the reaction and suppressing epimerization.[5]

Q3: Are there any base-free methods to synthesize chiral Weinreb amides?

A3: Yes, minimizing or eliminating the base is a key strategy to prevent epimerization. One effective method involves converting the carboxylic acid to an acid fluoride. The Deoxo-Fluor reagent, for example, converts an N-protected amino acid into its corresponding acid fluoride, which can then be reacted with this compound hydrochloride in a one-pot procedure.[7] This method has been shown to proceed with high yields and without racemization.[7]

Data Summary

The selection of coupling reagents, additives, and bases has a significant impact on the degree of epimerization. The following table summarizes the relative risk of epimerization associated with different reaction conditions based on literature consensus.

Condition Category Parameter Relative Epimerization Risk Rationale & Notes
Coupling Reagent Carbodiimides (DCC, EDC) without additivesHighReadily forms oxazolone intermediate, which is prone to racemization.
Carbodiimides with HOBt or OxymaLowAdditive intercepts the activated species to form an active ester, accelerating coupling and minimizing racemization.[2][5]
Onium Salts (HBTU, HATU, COMU)Low to Very LowThese reagents are highly efficient, leading to fast coupling rates that outcompete the rate of racemization.[2]
Base Strong, non-hindered bases (e.g., TEA)HighEfficiently abstracts the α-proton, promoting enolization.
Weak, hindered bases (e.g., NMM, DIPEA)LowSteric hindrance and lower basicity reduce the rate of α-proton abstraction.[1]
No Base (e.g., Acid Fluoride method)Very LowEliminates the primary catalyst for proton abstraction.[7]
Temperature Ambient or Elevated TemperatureHighIncreases the rate of all reactions, including the undesired epimerization pathway.[1][5]
Low Temperature (0°C to -20°C)LowSignificantly slows the rate of epimerization relative to the coupling reaction.[1][5]

Experimental Protocols

Protocol: Low-Epimerization Synthesis of a Weinreb Amide from an N-Protected Amino Acid using COMU

This protocol provides a general method for the synthesis of a chiral Weinreb amide with minimal risk of epimerization.

Materials:

  • N-protected α-amino acid (1.0 eq)

  • This compound hydrochloride (1.1 eq)

  • COMU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the N-protected α-amino acid (1.0 eq) and this compound hydrochloride (1.1 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the stirred solution to 0°C using an ice-water bath.

  • Slowly add DIPEA (2.2 eq) to the mixture and stir for 5-10 minutes.

  • Add COMU (1.1 eq) to the reaction mixture in one portion.

  • Allow the reaction to stir at 0°C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure Weinreb amide.

  • Confirm the enantiomeric purity of the product using chiral HPLC or by converting it to a known derivative.

Visual Guides

Decision-Making Workflow for Minimizing Epimerization

This diagram outlines a logical workflow for selecting the optimal reaction conditions to minimize epimerization during chiral Weinreb amide synthesis.

Epimerization_Workflow start Start: Synthesize Chiral Weinreb Amide check_epimerization Is the α-amino acid prone to epimerization? (e.g., Phenylglycine) start->check_epimerization high_risk_path High Risk Protocol check_epimerization->high_risk_path Yes standard_risk_path Standard Protocol check_epimerization->standard_risk_path No use_acid_fluoride Use Acid Fluoride Method (e.g., Deoxo-Fluor) high_risk_path->use_acid_fluoride temp_minus_15 Set Temperature to -15°C or lower use_acid_fluoride->temp_minus_15 end_product Proceed with Synthesis & Verify Enantiopurity (Chiral HPLC) temp_minus_15->end_product select_reagent Select Coupling Reagent standard_risk_path->select_reagent reagent_onium Onium Salt (COMU, HATU) select_reagent->reagent_onium Preferred reagent_carbo Carbodiimide (DCC, EDC) select_reagent->reagent_carbo Alternative select_base Select Base reagent_onium->select_base use_additive Add Racemization Suppressor (HOBt, Oxyma) reagent_carbo->use_additive use_additive->select_base base_hindered Use Hindered Base (DIPEA, NMM) select_base->base_hindered set_temp Set Temperature to 0°C base_hindered->set_temp set_temp->end_product

A workflow for selecting conditions to minimize epimerization.

References

Effect of solvent choice on N,O-Dimethylhydroxylamine reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,O-Dimethylhydroxylamine, particularly in the context of Weinreb amide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in organic synthesis?

A1: this compound, often used as its hydrochloride salt, is a crucial reagent for the preparation of N-methoxy-N-methylamides, commonly known as Weinreb amides.[1][2] These amides are valuable intermediates because they react with organometallic reagents (like Grignard or organolithium reagents) to produce a stable tetrahedral intermediate, which upon acidic workup yields ketones.[1][3] This method prevents the common issue of over-addition and formation of tertiary alcohols.[1][4]

Q2: How does the choice of solvent affect the synthesis of Weinreb amides?

A2: The solvent plays a critical role in the synthesis of Weinreb amides by influencing reaction rate, yield, and purity. The ideal solvent should dissolve all reactants while facilitating the desired reaction pathway and minimizing side reactions. For instance, in the synthesis of Nα-protected amino Weinreb amides, dichloromethane (B109758) (CH2Cl2) was found to be more efficient than THF, acetonitrile, or dioxane.[5] The polarity of the solvent can also affect the stability of the reaction intermediates.[6]

Q3: What are the most common methods for preparing Weinreb amides using this compound?

A3: Weinreb amides can be synthesized from various starting materials:

  • From Acid Chlorides: This is a common method involving the reaction of an acid chloride with this compound hydrochloride in the presence of a base like pyridine.[7]

  • From Carboxylic Acids: Direct conversion from carboxylic acids can be achieved using coupling reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) in solvents like dichloromethane, alcohols, or acetonitrile.[8][9]

  • From Esters: Esters can be converted to Weinreb amides using reagents like trimethylaluminum (B3029685) (AlMe3).[7]

Q4: How does the stability of the tetrahedral intermediate in Weinreb ketone synthesis depend on the reaction conditions?

A4: The stability of the tetrahedral intermediate is a key feature of the Weinreb ketone synthesis, preventing over-addition of the organometallic reagent.[1][6] This stability is attributed to the chelation of the metal ion by the methoxy (B1213986) and carbonyl oxygen atoms of the intermediate.[4][6] This chelated intermediate is typically stable at low temperatures. The choice of solvent can influence the stability of this intermediate, although detailed kinetic studies across a range of solvents are not extensively documented in the provided results.

Troubleshooting Guide

Issue 1: Low Yield of Weinreb Amide
Potential Cause Troubleshooting Steps
Poor choice of solvent. The solvent may not be optimal for the specific substrates. For the synthesis of Nα-protected amino Weinreb amides, dichloromethane (CH2Cl2) has been shown to be more effective than THF, acetonitrile, or dioxane.[5] Consider performing a solvent screen with small-scale reactions to identify the optimal solvent for your system.
Incomplete reaction. Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress by TLC or LC-MS. If starting material persists, consider increasing the reaction time or temperature.
Side reactions. The choice of coupling reagent and base can influence the formation of byproducts. For acid-sensitive substrates, using milder coupling agents like CDI can be beneficial.[9]
Issues during workup and purification. Weinreb amides can sometimes be water-soluble, leading to losses during aqueous extraction.[10] If you suspect this is the case, try minimizing the volume of the aqueous washes or back-extracting the aqueous layers. Emulsion formation during extraction can also lead to product loss; adding brine can help to break emulsions.[11]
Issue 2: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Contamination with coupling agent byproducts. Some coupling reagents, like EDCI, produce byproducts that can be difficult to remove. An acidic workup can help to remove basic impurities.[11]
Product co-eluting with impurities. Optimize the solvent system for column chromatography. A gradual increase in the polarity of the eluent can improve separation.
Product instability on silica (B1680970) gel. Some compounds may degrade on silica gel. If you suspect this, consider alternative purification methods such as crystallization or distillation.[12]

Experimental Protocols

Protocol 1: Synthesis of Weinreb Amide from a Carboxylic Acid using CDI

This protocol is adapted from a procedure for the synthesis of 5-bromo-N-methoxy-N-methylfuran-2-carboxamide.[9]

Materials:

  • 5-bromo-2-furanoic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • This compound hydrochloride

  • Dichloromethane (DCM)

  • 1 M HCl

  • Deionized water

  • Brine

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add the carboxylic acid (1 equivalent) and dichloromethane.

  • To this stirred solution, add CDI (1.1 equivalents) in one portion. The reaction mixture should turn from milky white to a clear yellow with the evolution of CO2.

  • Allow the solution to stir for 45 minutes.

  • Add this compound hydrochloride (1.1 equivalents) all at once. The solution will turn cloudy white.

  • Stir the reaction mixture for six hours.

  • Quench the reaction with 1 M HCl and stir vigorously for 10 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with 1 M HCl, deionized water, and a 1:1 mixture of brine and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Note: If the carboxylic acid has low solubility in DCM, THF can be added as a co-solvent.[9]

Data Summary

Table 1: Solvent and Base Screening for Weinreb Amide Synthesis

The following data is based on the synthesis of Nα-protected amino Weinreb amides.[5]

SolventBaseYield (%)
CH2Cl2 DIPEA 90
THFDIPEALower than CH2Cl2
AcetonitrileDIPEALower than CH2Cl2
DioxaneDIPEALower than CH2Cl2
CH2Cl2TEALower than DIPEA
CH2Cl2NEMLower than DIPEA
CH2Cl2PyridineLower than DIPEA
CH2Cl2NMMLower than DIPEA

Visualizations

Weinreb_Amide_Synthesis Carboxylic_Acid Carboxylic Acid (R-COOH) Weinreb_Amide Weinreb Amide (R-CON(OMe)Me) Carboxylic_Acid->Weinreb_Amide Coupling Agent This compound HCl Acid_Chloride Acid Chloride (R-COCl) Acid_Chloride->Weinreb_Amide Base This compound HCl Ester Ester (R-COOR') Ester->Weinreb_Amide AlMe3 This compound HCl Tetrahedral_Intermediate Tetrahedral Intermediate Weinreb_Amide->Tetrahedral_Intermediate Organometallic Reagent (R''-M) Ketone Ketone (R-COR'') Tetrahedral_Intermediate->Ketone Acidic Workup

Caption: General pathways for Weinreb amide synthesis and its conversion to a ketone.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Solvent Is the solvent optimal? (e.g., CH2Cl2) Start->Check_Solvent Solvent_Screen Perform a solvent screen (e.g., THF, ACN, Dioxane) Check_Solvent->Solvent_Screen No Check_Reaction_Time Is the reaction complete? Check_Solvent->Check_Reaction_Time Yes Solvent_Screen->Check_Reaction_Time Increase_Time_Temp Increase reaction time or temperature Check_Reaction_Time->Increase_Time_Temp No Check_Workup Are there issues with the workup? Check_Reaction_Time->Check_Workup Yes Increase_Time_Temp->Check_Workup Modify_Workup Modify workup procedure (e.g., add brine, adjust pH) Check_Workup->Modify_Workup Yes Check_Purification Is the product stable to purification? Check_Workup->Check_Purification No Modify_Workup->Check_Purification Alt_Purification Use alternative purification (crystallization, distillation) Check_Purification->Alt_Purification No Success Improved Yield/ Purity Check_Purification->Success Yes Alt_Purification->Success

Caption: A troubleshooting workflow for optimizing Weinreb amide synthesis.

References

N,O-Dimethylhydroxylamine hydrochloride quality and purity impact on reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,O-Dimethylhydroxylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the quality and purity of this crucial reagent and its impact on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common application of this compound hydrochloride?

A1: this compound hydrochloride is most frequently used as a key reagent in the Weinreb-Nahm ketone synthesis.[1][2] It reacts with carboxylic acids or their derivatives (like acid chlorides) to form stable N-methoxy-N-methylamides, commonly known as Weinreb amides.[1][3] These amides are valuable intermediates because they react cleanly with organometallic reagents (e.g., Grignard or organolithium reagents) to produce ketones, or can be reduced to form aldehydes, effectively preventing the common problem of over-addition that can occur with other acyl compounds.[1][2]

Q2: What is a typical purity specification for this compound hydrochloride used in synthesis?

A2: For reliable and clean reaction outcomes, particularly in pharmaceutical and fine chemical synthesis, a high purity of this compound hydrochloride is essential.[1][4] A typical purity specification is ≥98%, with many suppliers offering grades of ≥99%.[1][4]

Q3: How should I properly handle and store this compound hydrochloride?

A3: this compound hydrochloride is a hygroscopic solid.[5] It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere to prevent moisture absorption. It is incompatible with strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this compound as it can cause skin and eye irritation.

Q4: What are the potential consequences of using low-purity this compound hydrochloride?

A4: Using low-purity this compound hydrochloride can lead to several undesirable outcomes in your reaction, including:

  • Lower yields of the desired Weinreb amide.

  • Formation of unwanted byproducts , which can complicate purification.

  • Inconsistent reaction performance and difficulty in reproducing results.

  • Potential for side reactions due to the reactivity of specific impurities.

Quality Specifications and Impurity Profile

The quality of this compound hydrochloride is paramount for successful and reproducible synthetic outcomes. Below is a table summarizing typical quality specifications and common impurities.

ParameterSpecificationPotential Impact of Deviation
Appearance White to off-white crystalline powderA significant yellow or brown color may indicate degradation or the presence of impurities.
Assay (Purity) ≥ 98.0% (typically by NMR or Titration)Lower purity leads to inaccurate stoichiometry and the introduction of reactive impurities.
Water Content ≤ 0.5% (by Karl Fischer)The reagent is hygroscopic; excess water can hydrolyze starting materials (e.g., acid chlorides) and affect reaction efficiency.
Melting Point 112 - 116 °CA broad or depressed melting point is indicative of impurities.
Methoxyamine HCl Not more than 0.5%A common process-related impurity that can form N-methoxyamides, leading to byproduct formation and purification challenges.
Hydroxylamine (B1172632) HCl To be controlledA potential starting material impurity that can form hydroxamic acids, leading to different reactivity and potential side reactions.

Troubleshooting Guide

This guide is designed to help you troubleshoot common problems encountered during amide-forming reactions that may be related to the quality of this compound hydrochloride.

Problem 1: Low or No Yield of Weinreb Amide

Possible Cause Troubleshooting Step
Poor Reagent Quality 1. Verify Purity: Check the Certificate of Analysis (CoA) for the batch of this compound hydrochloride. If in doubt, re-analyze the purity via ¹H NMR or titration (see protocols below). 2. Use a Fresh Bottle: If the reagent has been open for a long time, it may have absorbed moisture. Try the reaction with a fresh, unopened bottle.
Presence of Moisture 1. Dry Reagent: Dry the this compound hydrochloride under vacuum before use, especially if the container has been opened multiple times. 2. Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.
Incorrect Stoichiometry 1. Adjust for Purity: If the purity of your reagent is less than 99%, adjust the mass used to ensure you have the correct molar equivalents. 2. Re-evaluate Equivalents: Typically, a slight excess (1.1-1.2 equivalents) of the hydroxylamine is used. Ensure your calculations are correct.

Problem 2: Presence of Unexpected Byproducts in the Reaction Mixture

Observation Potential Cause (Reagent-Related) Suggested Action
An additional amide-like spot on TLC; a peak in LC-MS corresponding to the mass of your acyl group + CH₃O-NH- Methoxyamine Impurity: The common impurity, methoxyamine hydrochloride, can react with your activated carboxylic acid to form an N-methoxyamide byproduct.1. Source High-Purity Reagent: Obtain this compound hydrochloride with a specified low limit for methoxyamine. 2. Analytical Confirmation: If possible, use an analytical method like LC-MS to screen for this specific impurity in your reagent.
Formation of a hydroxamic acid byproduct Hydroxylamine Impurity: Unreacted hydroxylamine from the synthesis of the reagent can compete in the coupling reaction.1. Check Supplier Specifications: Inquire with the supplier about the limits for residual hydroxylamine. 2. Purification: If necessary, the this compound hydrochloride can be recrystallized to remove more polar impurities.
A complex mixture of products Reagent Degradation: Prolonged or improper storage can lead to the degradation of the reagent into multiple reactive species.1. Use Fresh Reagent: Discard old or discolored reagent. 2. Proper Storage: Always store the reagent in a tightly sealed container in a cool, dry place, away from light.

Experimental Protocols

Protocol 1: Quality Assessment of this compound Hydrochloride by ¹H NMR

Objective: To determine the purity of this compound hydrochloride and identify potential organic impurities.

Methodology:

  • Accurately weigh approximately 10-20 mg of this compound hydrochloride and a known quantity of an internal standard (e.g., dimethyl sulfone) into a vial.

  • Dissolve the sample and standard in a deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Transfer the solution to an NMR tube.

  • Acquire a quantitative ¹H NMR spectrum.

  • Integrate the signals corresponding to the N-methyl and O-methyl protons of this compound (around 3.0-4.0 ppm) and the signal from the internal standard.

  • Calculate the purity based on the relative integrals and the masses of the reagent and standard.

Expected Chemical Shifts (in D₂O):

  • N-CH₃: Singlet

  • O-CH₃: Singlet

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Protocol 2: Typical Procedure for Weinreb Amide Synthesis from an Acid Chloride

Objective: To synthesize an N-methoxy-N-methylamide (Weinreb amide) from an acid chloride.

Methodology:

  • Dissolve the acid chloride (1.0 eq) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, suspend this compound hydrochloride (1.1 eq) in the same anhydrous solvent.

  • To the hydroxylamine suspension, add a non-nucleophilic base such as pyridine (B92270) (2.2 eq) or triethylamine (B128534) (2.2 eq) at 0 °C and stir for 10-15 minutes.

  • Slowly add the hydroxylamine/base mixture to the cold solution of the acid chloride.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a dilute acid solution (e.g., 1M HCl).

  • Separate the organic layer. Wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Weinreb amide.

  • Purify the product by column chromatography on silica (B1680970) gel or distillation as required.

Visualizations

G Troubleshooting Workflow for Low Weinreb Amide Yield start Low or No Yield of Weinreb Amide check_purity Check Reagent Purity on CoA start->check_purity purity_ok Purity ≥98%? check_purity->purity_ok reanalyze Re-analyze Purity (NMR, Titration) purity_ok->reanalyze No / Doubtful check_conditions Review Reaction Conditions purity_ok->check_conditions Yes use_fresh Use a Fresh, Unopened Bottle of Reagent success Reaction Successful use_fresh->success adjust_mass Adjust Mass for Stoichiometry Based on Actual Purity reanalyze->adjust_mass adjust_mass->check_conditions anhydrous Are Conditions Strictly Anhydrous? check_conditions->anhydrous anhydrous->use_fresh No anhydrous->success Yes dry_reagents Dry Solvents and Reagents. Oven-dry Glassware. dry_reagents->check_conditions

Caption: Troubleshooting workflow for low Weinreb amide yield.

G Quality Control Workflow for Incoming Reagent start Receive N,O-Dimethyl- hydroxylamine HCl quarantine Quarantine Lot start->quarantine visual_inspection Visual Inspection (Color, Form) analytical_testing Perform In-House QC Testing visual_inspection->analytical_testing check_coa Review Certificate of Analysis (CoA) check_coa->analytical_testing quarantine->visual_inspection quarantine->check_coa nmr_purity ¹H NMR for Purity and Organic Impurities analytical_testing->nmr_purity kf_water Karl Fischer for Water Content analytical_testing->kf_water lcms_impurity LC-MS for Specific Impurities (e.g., Methoxyamine) analytical_testing->lcms_impurity compare_spec Compare Results to Specifications nmr_purity->compare_spec kf_water->compare_spec lcms_impurity->compare_spec release Release for Use in Synthesis compare_spec->release Pass reject Reject Lot and Contact Supplier compare_spec->reject Fail

References

Technical Support Center: High-Purity Weinreb Amide Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the workup and purification of Weinreb amides.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My extraction is forming a persistent emulsion. How can I break it?

A1: Emulsion formation is a common issue, often caused by the presence of salts or polar impurities at the interface of the organic and aqueous layers. Here are several strategies to resolve this:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous layer, which helps to force the separation of the two phases.

  • Gentle Mixing: In the future, use gentle swirling or inverting of the separatory funnel for mixing, rather than vigorous shaking. This minimizes the mechanical energy that leads to emulsion formation.

  • Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning for a few minutes can effectively break the emulsion.

  • Filtration: Passing the emulsified mixture through a pad of Celite® or glass wool can sometimes help to break up the droplets and facilitate separation.

Q2: I'm using a water-soluble carbodiimide (B86325) like EDCI for coupling. How do I remove the corresponding urea (B33335) byproduct?

A2: The urea byproduct from carbodiimide coupling agents can often contaminate the product. To remove it:

  • Acidic Wash: During the aqueous workup, wash the organic layer with a dilute acidic solution, such as 1N HCl. The urea byproduct is basic and will be protonated, making it soluble in the aqueous layer.[1]

  • Multiple Washes: Perform multiple extractions with the acidic solution to ensure complete removal of the urea.

Q3: What are the best practices for purifying Weinreb amides by column chromatography?

A3: Silica (B1680970) gel column chromatography is the most common method for purifying Weinreb amides.[2][3][4][5]

  • Solvent System: A mixture of ethyl acetate (B1210297) and hexanes is a very common and effective eluent system. The polarity can be adjusted based on the specific Weinreb amide. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity.

  • TLC Analysis: Before running the column, determine the appropriate solvent system using thin-layer chromatography (TLC). The desired product should have an Rf value between 0.2 and 0.4 for good separation.

  • Loading: The crude product can be loaded onto the column either as a concentrated solution in a minimal amount of the initial eluent or adsorbed onto a small amount of silica gel (dry loading).

Q4: Can my chiral Weinreb amide undergo epimerization during workup?

A4: Yes, there is a risk of epimerization at the α-carbon if it is stereogenic, especially under certain conditions.

  • Mechanism: Epimerization can occur via the formation of an enolate intermediate under basic conditions. Prolonged exposure to strong bases or even some milder bases can lead to loss of stereochemical integrity.[6]

  • Mitigation Strategies:

    • Use non-nucleophilic, sterically hindered bases during the synthesis if possible.

    • During workup, use mild acids and bases (e.g., saturated sodium bicarbonate instead of NaOH) and minimize the time the compound is in contact with them.

    • Maintain low temperatures throughout the workup and purification process.

    • Some coupling methods are reported to be "racemization-free," so choice of synthesis route is also a key preventative measure.[7][8][9][10]

Q5: My Weinreb amide seems to be hydrolyzing back to the carboxylic acid during workup. How can I prevent this?

A5: Weinreb amides are generally stable but can hydrolyze under harsh acidic or basic conditions, especially with prolonged heating.

  • Avoid Strong Acids/Bases: Use mild conditions for your aqueous washes. For example, use saturated sodium bicarbonate for neutralization instead of stronger bases like sodium hydroxide.

  • Limit Exposure Time: Perform the workup as quickly as possible to minimize the time the Weinreb amide is in contact with aqueous acidic or basic solutions.

  • Temperature Control: Keep the reaction and workup temperatures low to reduce the rate of hydrolysis.

Q6: Can I purify my Weinreb amide by recrystallization?

A6: Yes, if your Weinreb amide is a solid, recrystallization can be an excellent purification method.

  • Solvent Selection: The ideal solvent is one in which your Weinreb amide is sparingly soluble at room temperature but highly soluble when heated. Common solvent systems for amides include:

    • Ethanol/water

    • Acetone/hexanes[7]

    • Ethyl acetate/hexanes[7]

    • Acetonitrile[11]

  • Procedure: Dissolve the crude Weinreb amide in a minimal amount of the hot solvent. If using a solvent pair, dissolve in the "good" solvent and add the "poor" solvent until the solution becomes cloudy, then add a few drops of the "good" solvent to redissolve. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.

Quantitative Data Summary

The following table summarizes typical yields for Weinreb amide synthesis from various starting materials, as reported in the literature. Purity is often reported qualitatively as "pure" after chromatographic purification. For a precise purity assessment, quantitative NMR (qNMR) can be employed.[12][13]

Starting MaterialCoupling/Activating AgentTypical Yield (%)Reference(s)
Carboxylic AcidPPh₃/I₂69-95
Carboxylic AcidPOCl₃~87
Carboxylic AcidDeoxo-FluorHigh[8]
Acid ChloridePyridineHigh
EsteriPrMgCl87
Aryl BromidePd(OAc)₂/Xantphos90-95[3]
N-AcylbenzotriazoleN,O-dimethylhydroxylamine73-97[7]

Experimental Protocols

Protocol 1: General Aqueous Workup Procedure
  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or 1N HCl to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (B109758) (DCM) (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with:

    • 1N HCl (if a carbodiimide was used)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

    • Water

    • Saturated aqueous sodium chloride (brine) to aid in drying.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Weinreb amide.

Protocol 2: Purification by Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% EtOAc in hexanes).

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under positive pressure, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude Weinreb amide in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent as needed, based on TLC analysis of the fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the high-purity Weinreb amide.

Visualizations

experimental_workflow start Crude Reaction Mixture quench Quench Reaction (e.g., aq. NH4Cl or HCl) start->quench extract Extract with Organic Solvent (e.g., EtOAc, DCM) quench->extract wash Aqueous Washes (Acid, Base, Brine) extract->wash dry Dry Organic Layer (Na2SO4 or MgSO4) wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate crude_product Crude Weinreb Amide concentrate->crude_product purify Purification crude_product->purify column Column Chromatography purify->column Liquid or Oil recrystallize Recrystallization (if solid) purify->recrystallize Solid pure_product High-Purity Weinreb Amide column->pure_product recrystallize->pure_product

Caption: General experimental workflow for the isolation of high-purity Weinreb amides.

troubleshoot_emulsion emulsion Persistent Emulsion Forms During Extraction add_brine Add Saturated NaCl (Brine) and Gently Mix emulsion->add_brine check_separation Does the Emulsion Break? add_brine->check_separation centrifuge Centrifuge the Mixture check_separation->centrifuge No filter Filter through Celite® or Glass Wool check_separation->filter Alternatively separated Continue with Workup check_separation->separated Yes centrifuge->separated filter->separated

Caption: Troubleshooting guide for breaking emulsions during aqueous extractions.

References

Identifying and characterizing byproducts in N,O-Dimethylhydroxylamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,O-Dimethylhydroxylamine. The focus is on identifying and characterizing byproducts in common reactions, particularly in the formation of Weinreb amides.

Frequently Asked Questions (FAQs)

Q1: My Weinreb amide synthesis is showing low yield and multiple spots on TLC. What are the potential byproducts I should consider?

A1: Low yields and the presence of multiple byproducts in Weinreb amide synthesis can arise from several sources. The most common byproducts originate from the coupling agent used, side reactions of the starting materials, or decomposition of the Weinreb amide itself.

Common Byproducts in Weinreb Amide Synthesis:

  • Byproducts from Coupling Agents:

    • N,N'-Dicyclohexylurea (DCU): When using dicyclohexylcarbodiimide (B1669883) (DCC) as the coupling agent, the corresponding urea (B33335) is formed as a byproduct.[1] DCU is notoriously insoluble in many common organic solvents, which can complicate purification.[2]

    • N-Acylisourea: This is a reactive intermediate that can rearrange to form an unreactive N-acylurea, leading to lower yields of the desired amide.[2][3] The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can help to minimize this side reaction.[2]

  • Byproducts from the Carboxylic Acid:

    • Symmetrical Anhydride: The activated carboxylic acid intermediate can react with another molecule of the carboxylic acid to form a symmetrical anhydride.[3]

  • Byproducts from this compound:

    • While less common, impurities in the this compound hydrochloride starting material or its degradation under harsh reaction conditions could lead to unidentified byproducts.

  • Byproducts from the Weinreb Amide:

    • Over-addition Product (Tertiary Alcohol): The primary advantage of the Weinreb amide is its ability to prevent over-addition of organometallic reagents.[4] However, under certain conditions, the ketone product can react further with the organometallic reagent to form a tertiary alcohol.[5]

    • Formaldehyde (B43269): With highly basic or sterically hindered nucleophiles, elimination of the methoxide (B1231860) group from the Weinreb amide can occur, releasing formaldehyde as a byproduct.[4]

  • Racemization Products: When using chiral α-amino acids as starting materials, racemization can be a significant side reaction, leading to diastereomeric impurities.[6]

Q2: I am using a carbodiimide (B86325) coupling agent (e.g., DCC, EDC) and see a significant amount of a white precipitate that is difficult to filter. What is it and how can I remove it?

A2: The white precipitate is likely the corresponding urea byproduct, such as N,N'-dicyclohexylurea (DCU) if you are using DCC.[1][2] These ureas often have low solubility in common reaction solvents like dichloromethane (B109758) (DCM) and ethyl acetate.

Troubleshooting:

  • Filtration: For DCU, which is largely insoluble, filtration is the primary method of removal. However, its fine particle size can make this slow.

  • Solvent Selection: While DCU is poorly soluble in most common solvents, switching to a different solvent for the reaction or workup might improve its solubility for easier removal.

  • Alternative Coupling Agents: Consider using a water-soluble carbodiimide like EDC if your reaction conditions permit an aqueous workup, as the corresponding urea is water-soluble. Alternatively, coupling reagents that produce soluble byproducts, such as HATU or HBTU, can be used.

Q3: My reaction involves an amino acid, and I am concerned about racemization. How can I detect and minimize it?

A3: Racemization is a common issue when activating and coupling chiral amino acids. The activated carboxylic acid is susceptible to deprotonation at the α-carbon, leading to a loss of stereochemical integrity.[6]

Detection:

  • Chiral HPLC or GC: This is the most common method to separate and quantify enantiomers or diastereomers.

  • NMR Spectroscopy: Using a chiral shift reagent or derivatizing the product with a chiral auxiliary can allow for the differentiation of enantiomers or diastereomers by NMR.

Minimization:

  • Coupling Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization.

  • Lower Reaction Temperature: Running the coupling reaction at lower temperatures (e.g., 0 °C to room temperature) can reduce the rate of epimerization.

  • Choice of Coupling Reagent: Certain coupling reagents are known to cause less racemization than others. Reagents like COMU have been reported to result in lower racemization.

  • Base Selection: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of triethylamine (B128534) (TEA).

Troubleshooting Guides

Guide 1: Low Yield of Weinreb Amide
Symptom Possible Cause Troubleshooting Steps
Starting material (carboxylic acid) remains Incomplete activation of the carboxylic acid.- Increase the equivalents of the coupling agent. - Ensure the coupling agent is fresh and active. - Check for the presence of water, which can hydrolyze the activated intermediate. Use anhydrous solvents and reagents.
Low reactivity of the carboxylic acid (steric hindrance).- Use a more powerful coupling agent. - Increase the reaction temperature or time (monitor for byproduct formation).
Formation of N-acylurea byproduct Rearrangement of the O-acylisourea intermediate (with carbodiimide reagents).[2][3]- Add HOBt or another coupling additive to trap the O-acylisourea intermediate.[2] - Run the reaction at a lower temperature.
Multiple unidentified spots on TLC Decomposition of starting materials or product.- Check the stability of your starting materials under the reaction conditions. - Consider a milder coupling agent or reaction conditions. - Analyze the reaction mixture by LC-MS to identify the masses of the byproducts.
Guide 2: Formation of Over-addition Product (Tertiary Alcohol)
Symptom Possible Cause Troubleshooting Steps
Presence of a more polar spot on TLC than the expected ketone The tetrahedral intermediate formed from the addition of the organometallic reagent to the Weinreb amide is not stable and collapses to the ketone, which then reacts further.[4]- Lower the reaction temperature (typically -78 °C is recommended for the addition of organolithium or Grignard reagents). - Use a less reactive organometallic reagent if possible. - Ensure a rapid quench of the reaction at low temperature before warming up.
Excess organometallic reagent.- Use a stoichiometric amount of the organometallic reagent.

Data Presentation

Table 1: Common Byproducts in Weinreb Amide Synthesis and Their Characterization

ByproductFormation ContextMolecular Weight ( g/mol )Typical Analytical Observations
N,N'-Dicyclohexylurea (DCU) Use of DCC as a coupling agent.[1]224.36White precipitate, insoluble in many organic solvents. Can be identified by NMR and MS.
N-Acylurea Rearrangement of O-acylisourea intermediate with carbodiimides.[2][3]Varies depending on the acyl groupCan be detected by LC-MS.
Symmetrical Anhydride Reaction of activated carboxylic acid with another molecule of carboxylic acid.[3]Varies depending on the carboxylic acidCan be detected by LC-MS and may be visible on TLC.
Tertiary Alcohol Over-addition of organometallic reagent to the ketone product.[5]Varies depending on the ketone and organometallic reagentMore polar than the ketone on TLC. Can be characterized by NMR (loss of ketone carbonyl, appearance of alcohol proton) and MS.
Formaldehyde Elimination from the Weinreb amide with strong bases or sterically hindered nucleophiles.[4]30.03Difficult to detect directly due to its volatility and reactivity.

Experimental Protocols

Protocol 1: General Procedure for Weinreb Amide Synthesis using a Carbodiimide (DCC) and HOBt
  • Dissolve the carboxylic acid (1.0 eq.) and HOBt (1.2 eq.) in an anhydrous solvent (e.g., DCM or DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add this compound hydrochloride (1.2 eq.) and a non-nucleophilic base such as DIPEA (2.5 eq.).

  • Add a solution of DCC (1.1 eq.) in the same anhydrous solvent dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter off the precipitated DCU.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Analysis of Reaction Mixture by LC-MS

This protocol provides a general method for analyzing the reaction mixture to identify the product and byproducts.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile/water).

  • LC Conditions:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B and gradually increase to elute compounds of increasing hydrophobicity. A typical gradient might be 5% to 95% B over 10-15 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for Weinreb amides and many byproducts.

    • Scan Range: A wide scan range (e.g., m/z 100-1000) is recommended to detect a variety of potential species.

    • Data Analysis: Extract the ion chromatograms for the expected masses of the starting materials, product, and potential byproducts listed in Table 1.

Mandatory Visualization

Weinreb_Amide_Synthesis_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_byproducts Potential Byproducts start Carboxylic Acid activated_intermediate Activated Intermediate (e.g., O-Acylisourea) start->activated_intermediate + Coupling Reagent weinreb_amide Weinreb Amide coupling_reagent Coupling Reagent (e.g., DCC, HATU) urea Urea Byproduct (e.g., DCU) coupling_reagent->urea activated_intermediate->weinreb_amide + this compound n_acylurea N-Acylurea activated_intermediate->n_acylurea Rearrangement anhydride Symmetrical Anhydride activated_intermediate->anhydride + Carboxylic Acid hydroxylamine N,O-Dimethyl- hydroxylamine

Caption: Workflow for Weinreb amide synthesis highlighting byproduct formation.

Troubleshooting_Low_Yield action_node action_node start Low Yield of Weinreb Amide check_sm Starting Material (Carboxylic Acid) Consumed? start->check_sm check_precipitate Significant Precipitate Observed? check_sm->check_precipitate Yes action_node_incomplete_activation Incomplete Activation: - Increase coupling reagent - Check reagent quality - Ensure anhydrous conditions check_sm->action_node_incomplete_activation No check_racemization Chiral Starting Material? check_precipitate->check_racemization No action_node_urea Urea Byproduct Formation: - Filter precipitate - Consider alternative  coupling agent check_precipitate->action_node_urea Yes action_node_racemization Potential Racemization: - Analyze by chiral HPLC - Use coupling additives (HOBt) - Lower reaction temperature check_racemization->action_node_racemization Yes action_node_other Other Side Reactions: - N-Acylurea formation - Symmetrical anhydride - Analyze by LC-MS check_racemization->action_node_other No

Caption: Troubleshooting decision tree for low yield in Weinreb amide synthesis.

References

Validation & Comparative

A Comparative Guide to LC-MS and Alternative Methods for the Determination of N,O-Dimethylhydroxylamine Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of N,O-Dimethylhydroxylamine (N,O-DMHA), a potential genotoxic impurity, against alternative analytical techniques. The objective is to present a data-driven overview to assist in the selection of the most appropriate method for quality control and impurity profiling in pharmaceutical development.

This compound is a small, polar, and non-chromophoric molecule, making its direct determination by conventional chromatographic techniques challenging. This guide focuses on a sensitive LC-MS method involving chemical derivatization and discusses the relative merits of Gas Chromatography-Mass Spectrometry (GC-MS) and Ion Chromatography (IC) as potential alternatives.

Performance Comparison of Analytical Methods

The selection of an analytical method for impurity determination is a critical step in drug development, governed by the need for high sensitivity, specificity, accuracy, and robustness. Below is a summary of the performance of a validated LC-MS method for N,O-DMHA and a qualitative comparison with GC-MS and IC based on their general capabilities for similar analytes.

Table 1: Quantitative Performance of the Validated LC-MS Method for this compound

ParameterPerformance
Limit of Detection (LOD) 0.05 ppm
Limit of Quantitation (LOQ) 5 ppm
Linearity Range 5 ppm to 60 ppm
Correlation Coefficient (r²) > 0.99
Accuracy (% Recovery) Within 98-102%
Precision (% RSD) < 5%

Table 2: Comparison of Analytical Techniques for this compound Determination

FeatureLC-MS with DerivatizationGC-MSIon Chromatography (IC)
Principle Separation of the derivatized analyte by liquid chromatography followed by mass spectrometric detection.Separation of volatile or derivatized volatile analytes by gas chromatography followed by mass spectrometric detection.Separation of ionic species based on their interaction with a stationary phase followed by conductivity or other suitable detection.
Derivatization Required for N,O-DMHA to enhance retention and detection. Dansyl chloride is a suitable agent.[1][2]Typically required for polar analytes like N,O-DMHA to increase volatility (e.g., silylation).Not required if the analyte is in its ionic form (N,O-DMHA hydrochloride).
LOD/LOQ for N,O-DMHA LOD: 0.05 ppm, LOQ: 5 ppm (validated).[2]Specific validated data for N,O-DMHA not readily available in the literature. Generally capable of low ppm to ppb level detection for similar derivatized analytes.Specific validated data for N,O-DMHA not readily available in the literature. Generally suitable for ppm level analysis of small ions.
Advantages High sensitivity and specificity, suitable for complex matrices, applicable to a wide range of analytes with derivatization.High separation efficiency for volatile compounds, robust and widely available, extensive spectral libraries for identification.Direct analysis of ionic species without derivatization, good for simple matrices.
Disadvantages Derivatization step adds complexity and potential for variability.Derivatization is often necessary for polar analytes, potential for thermal degradation of labile compounds.Lower sensitivity compared to MS-based methods, potential for matrix interference.

Experimental Protocols

LC-MS Method with Dansyl Chloride Derivatization

This method is based on the derivatization of N,O-DMHA with Dansyl Chloride to form a stable, UV-active, and ionizable derivative that can be readily analyzed by LC-MS.

1. Reagents and Materials:

  • This compound hydrochloride (Reference Standard)

  • Dansyl Chloride

  • Sodium bicarbonate buffer (pH 9.0)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Drug substance/sample containing the N,O-DMHA impurity

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound hydrochloride in water.

  • Working Standard Solution: Dilute the stock solution to the desired concentrations (e.g., within the linearity range of 5-60 ppm) with water.

  • Sample Solution: Accurately weigh the drug substance and dissolve it in a suitable solvent to achieve a known concentration.

3. Derivatization Procedure:

  • To an aliquot of the standard or sample solution, add sodium bicarbonate buffer to adjust the pH to approximately 9.0.

  • Add a solution of Dansyl Chloride in acetonitrile.

  • Vortex the mixture and allow it to react at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes).

  • After cooling to room temperature, quench the reaction by adding a small amount of a suitable reagent (e.g., a primary amine solution) to consume the excess Dansyl Chloride.

  • Dilute the final solution with the mobile phase to the desired concentration for LC-MS analysis.

4. LC-MS Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A suitable gradient to separate the derivatized N,O-DMHA from other components.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • MS System: Agilent 6470 Triple Quadrupole MS or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM) of a specific precursor-product ion transition for the dansylated N,O-DMHA.

Method Validation Summary (LC-MS)

The described LC-MS method was validated according to ICH guidelines, demonstrating its suitability for the intended purpose.

  • Specificity: The method showed no interference from the drug substance, its impurities, or the derivatizing agent at the retention time of the derivatized N,O-DMHA.

  • Linearity: A linear relationship between the peak area and concentration was observed over the range of 5 ppm to 60 ppm with a correlation coefficient (r²) greater than 0.99.

  • Accuracy: The recovery of N,O-DMHA from spiked samples was found to be within 98-102%, indicating high accuracy.

  • Precision: The relative standard deviation (%RSD) for replicate injections was less than 5%, demonstrating good precision.

  • Limit of Detection (LOD): The lowest concentration at which the analyte can be detected was determined to be 0.05 ppm.[2]

  • Limit of Quantitation (LOQ): The lowest concentration at which the analyte can be accurately and precisely quantified was established at 5 ppm.[2]

Visualizations

The following diagrams illustrate the experimental workflow of the LC-MS method and the logical relationship for selecting an analytical method for N,O-DMHA impurity analysis.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Weigh Drug Substance Dissolve Dissolve in Solvent Sample->Dissolve Standard Prepare N,O-DMHA Standard Dilute Prepare Working Solutions Standard->Dilute pH_Adjust Adjust pH to ~9.0 Dissolve->pH_Adjust Dilute->pH_Adjust Add_Dansyl Add Dansyl Chloride pH_Adjust->Add_Dansyl React Incubate (e.g., 60°C) Add_Dansyl->React Quench Quench Reaction React->Quench Inject Inject into LC-MS Quench->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification vs. Standard Integrate->Quantify Report Report Result (ppm) Quantify->Report

LC-MS Experimental Workflow for N,O-DMHA Analysis.

Method_Selection cluster_solutions Analytical Approaches cluster_lcms_details LC-MS Considerations cluster_gcms_details GC-MS Considerations cluster_ic_details IC Considerations Problem Determination of this compound (Small, Polar, Non-Chromophoric Impurity) LC_MS LC-MS with Derivatization Problem->LC_MS GC_MS GC-MS with Derivatization Problem->GC_MS IC Ion Chromatography (Direct) Problem->IC LCMS_Adv High Sensitivity & Specificity LC_MS->LCMS_Adv LCMS_Disadv Requires Derivatization LC_MS->LCMS_Disadv GCMS_Adv High Resolution GC_MS->GCMS_Adv GCMS_Disadv Requires Derivatization (Volatility) GC_MS->GCMS_Disadv IC_Adv Direct Analysis (No Derivatization) IC->IC_Adv IC_Disadv Lower Sensitivity IC->IC_Disadv

Method Selection Logic for N,O-DMHA Analysis.

References

A Comparative Guide to N,O-Dimethylhydroxylamine and Other Hydroxylamine Reagents in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise construction of complex molecules is paramount. Amide bond formation is a cornerstone of this endeavor, and the choice of reagents can significantly impact reaction outcomes, particularly in the synthesis of ketones and aldehydes. This guide provides an objective comparison of N,O-Dimethylhydroxylamine with other hydroxylamine (B1172632) reagents, supported by experimental data and protocols, to inform reagent selection in modern organic synthesis.

Introduction to this compound and the Weinreb Amide

This compound, typically used as its hydrochloride salt, is a specialized reagent primarily employed for the synthesis of N-methoxy-N-methylamides, commonly known as Weinreb amides.[1][2] Discovered in 1981, the Weinreb amide has become an indispensable intermediate because it allows for the controlled synthesis of ketones and aldehydes from carboxylic acid derivatives.[1][3] This is achieved by reacting the Weinreb amide with organometallic reagents like Grignard or organolithium reagents.[1]

The key advantage of this method is its ability to prevent the common problem of over-addition, where two equivalents of the nucleophile add to the carbonyl group, forming a tertiary alcohol instead of the desired ketone.[1] This control is attributed to the formation of a stable, chelated tetrahedral intermediate during the reaction.[3]

Core Application: A Comparison in Amide Synthesis

The primary functional difference between this compound and other hydroxylamine reagents, such as the more common Hydroxylamine Hydrochloride, lies in the stability and subsequent reactivity of the amide product. While both can form amide-like structures, only the Weinreb amide provides the necessary stability for controlled ketone synthesis.

This compound reacts with activated carboxylic acids (like acid chlorides) or directly with carboxylic acids using coupling agents to form the Weinreb amide.[3][4] This amide's unique feature is the N-methoxy group, which chelates to the metal of the organometallic reagent, forming a stable five-membered cyclic intermediate.[3] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. Consequently, the ketone is not formed in the presence of the highly reactive organometallic reagent, preventing over-addition.[1][3]

Hydroxylamine Hydrochloride (NH₂OH·HCl) is a versatile and fundamental reagent in organic synthesis, used to convert aldehydes and ketones into oximes and acid chlorides into hydroxamic acids.[5] It also serves as a potent reducing agent and finds applications in polymer science and the synthesis of pharmaceuticals and agrochemicals.[5][6] However, when hydroxamic acids (formed from hydroxylamine) are treated with organometallic reagents, they lack the stabilizing chelation effect of Weinreb amides. This leads to the immediate formation of the ketone, which then reacts further with the excess organometallic reagent to yield tertiary alcohols, resulting in lower yields of the desired ketone.

Data Presentation

The following tables summarize the physical properties of common hydroxylamine reagents and compare their performance in the context of ketone synthesis.

Table 1: Physical and Chemical Properties of Selected Hydroxylamine Reagents

PropertyThis compound HClHydroxylamine HClN,N-Dimethylhydroxylamine HCl
CAS Number 6638-79-5[7]5470-11-1[8]16645-06-0[9]
Molecular Formula C₂H₇NO·HCl[7]NH₂OH·HClC₂H₇NO·HCl[9]
Molecular Weight 97.54 g/mol 69.49 g/mol 97.54 g/mol
Appearance White to off-white crystalline powder[7]Colorless or off-white crystalline solid[6]Solid[9]
Melting Point 112-116 °C[7]155–157 °C (decomposes)[8]107-109 °C[9]
Solubility in Water Highly solubleHighly soluble (~80 g/100 mL at 20 °C)[8]Soluble
Stability Stable when dry, hygroscopic[8]Stable when dry; decomposes with heat[8]Data not readily available

Table 2: Performance Comparison in Ketone Synthesis from Carboxylic Acids

FeatureThis compoundHydroxylamine
Initial Product Weinreb Amide (R-CO-N(OCH₃)CH₃)Hydroxamic Acid (R-CO-NHOH)
Intermediate with Organometallic Stable 5-membered chelated intermediate[3]Unstable, non-chelated intermediate
Reaction Control Excellent control, prevents over-addition[1]Poor control, prone to over-addition
Final Product Ketone or Aldehyde (High Yield)[3]Tertiary Alcohol (major byproduct)
Functional Group Tolerance Broad tolerance for various functional groups[10][11]Limited by the reactivity of hydroxamic acid
Primary Application Controlled synthesis of ketones and aldehydes[1]Synthesis of oximes and hydroxamic acids[5]

Mandatory Visualizations

The following diagrams illustrate the key workflows and mechanisms discussed.

G cluster_start Starting Material cluster_weinreb Weinreb Pathway start Carboxylic Acid (R-COOH) activation Activation (e.g., SOCl₂, Coupling Agent) start->activation amide Weinreb Amide (R-CON(OMe)Me) activation->amide + Reagent reagent N,O-Dimethyl- hydroxylamine HCl reagent->amide intermediate Stable Chelated Intermediate amide->intermediate + R'M organometallic Organometallic R'M (e.g., Grignard) organometallic->intermediate workup Acidic Workup intermediate->workup product Ketone (R-CO-R') workup->product

Caption: Workflow for Weinreb ketone synthesis.

Caption: Chelation stabilizes the tetrahedral intermediate.

G cluster_weinreb This compound Pathway cluster_hydroxylamine Hydroxylamine Pathway start Activated Carboxylic Acid (e.g., Acid Chloride) w_amide Weinreb Amide start->w_amide h_amide Hydroxamic Acid start->h_amide w_reagent N,O-Dimethyl- hydroxylamine w_reagent->w_amide w_intermediate Stable Intermediate w_amide->w_intermediate w_grignard + R'MgX w_grignard->w_intermediate w_product Ketone (Controlled Product) w_intermediate->w_product Workup h_reagent Hydroxylamine h_reagent->h_amide h_ketone Ketone (Unstable) h_amide->h_ketone h_grignard + R'MgX h_grignard->h_ketone h_overaddition Over-addition with R'MgX h_ketone->h_overaddition h_product Tertiary Alcohol (Side Product) h_overaddition->h_product

Caption: Comparative reaction pathways and outcomes.

Experimental Protocols

Protocol 1: Synthesis of a Weinreb Amide from a Carboxylic Acid

This protocol is a generalized procedure for the synthesis of a Weinreb amide using a common coupling agent.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • This compound hydrochloride (1.1 equiv)

  • Coupling agent, e.g., DCC (dicyclohexylcarbodiimide) (1.1 equiv) or POCl₃ (1.1 equiv).[4][11]

  • Base, e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 equiv)[12]

  • Anhydrous solvent, e.g., Dichloromethane (DCM) or Toluene[4][10]

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid and the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Add the coupling agent to the stirred solution.

  • In a separate flask, dissolve this compound hydrochloride and the base in the anhydrous solvent.

  • Add the amine/base solution dropwise to the activated carboxylic acid solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.[3]

  • Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).

  • Wash the filtrate with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the pure Weinreb amide.[11]

Protocol 2: Synthesis of a Hydroxamic Acid from an Acid Chloride

This protocol describes the general synthesis of a hydroxamic acid.

Materials:

  • Acid Chloride (1.0 equiv)

  • Hydroxylamine hydrochloride (1.2 equiv)

  • Base, e.g., Sodium hydroxide (B78521) or Potassium hydroxide (2.5 equiv)

  • Solvent, e.g., Water, Tetrahydrofuran (THF)

Procedure:

  • Dissolve Hydroxylamine hydrochloride in water or a suitable solvent in a round-bottom flask and cool to 0 °C.

  • Slowly add a solution of the base, keeping the temperature below 10 °C.

  • In a separate flask, dissolve the acid chloride in a solvent like THF.

  • Add the acid chloride solution dropwise to the hydroxylamine solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring for completion.

  • Once the reaction is complete, acidify the mixture with cold, dilute HCl to a pH of approximately 3-4.

  • The hydroxamic acid product often precipitates and can be collected by filtration.

  • If the product is soluble, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude hydroxamic acid.

  • Recrystallize or use column chromatography for further purification if necessary.

Safety and Handling

  • This compound Hydrochloride: This compound is an irritant to the skin, eyes, and respiratory system. It is also hygroscopic. Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13] Store in a tightly closed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[13]

  • Hydroxylamine Hydrochloride: This substance is a hazardous irritant and may be absorbed through the skin.[4][14] It is harmful if swallowed and a possible mutagen.[14] Handle with appropriate PPE in a fume hood.[4] Pure hydroxylamine can be explosive, but its salt form is safer to handle.[14]

Conclusion

This compound is a superior reagent for the synthesis of ketones and aldehydes from carboxylic acids due to its unique ability to form stable Weinreb amides.[1][3] This stability, conferred by a chelated tetrahedral intermediate, effectively prevents the over-addition of organometallic reagents, leading to high yields of the desired carbonyl compound.[3] While other reagents like hydroxylamine hydrochloride are invaluable for creating oximes and hydroxamic acids, they lack the necessary control for this specific, crucial transformation.[5] For drug development and complex molecule synthesis where precision and yield are critical, this compound is the reagent of choice for reliable ketone and aldehyde preparation.

References

Advantages of Weinreb amides over traditional ketone synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of ketones is a fundamental transformation in organic chemistry, pivotal to the construction of a vast array of molecules, from life-saving pharmaceuticals to advanced materials. For decades, the addition of highly reactive organometallic reagents, such as Grignard or organolithium reagents, to carboxylic acid derivatives like esters and acid chlorides has been a standard approach. However, these traditional methods are often plagued by a critical side reaction: over-addition, leading to the formation of undesired tertiary alcohols. The Weinreb-Nahm ketone synthesis, utilizing N-methoxy-N-methylamides (Weinreb amides), has emerged as a robust and highly efficient alternative that elegantly circumvents this long-standing challenge.[1][2][3][4]

This guide provides an objective comparison of the Weinreb amide approach against traditional ketone synthesis methods, supported by experimental data and detailed protocols, to assist researchers in making informed decisions for their synthetic endeavors.

At a Glance: Weinreb Amides vs. Traditional Methods

The primary advantage of the Weinreb amide lies in the stability of the tetrahedral intermediate formed upon nucleophilic attack.[2][3] This stability, achieved through chelation of the magnesium or lithium cation by both the carbonyl oxygen and the N-methoxy oxygen, prevents the collapse of the intermediate and subsequent second addition of the organometallic reagent.[2] The desired ketone is only liberated upon acidic workup. In contrast, the intermediate formed from the reaction of an organometallic reagent with an ester or acid chloride readily collapses to a ketone, which is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol.[4][5]

Quantitative Data Comparison

The following table summarizes the typical outcomes for the synthesis of benzophenone using the Weinreb amide method versus the traditional Grignard reaction with an ester. The data is compiled from various sources to provide a representative comparison.

FeatureWeinreb Amide MethodTraditional Method (Grignard + Ester)
Starting Materials N-methoxy-N-methylbenzamide, Phenylmagnesium bromideEthyl benzoate, Phenylmagnesium bromide (excess)
Primary Product BenzophenoneTriphenylmethanol
Typical Yield of Ketone >90%[6]Low to negligible; mixture of products[5]
Typical Yield of Tertiary Alcohol Not formedMajor product[1][7]
Reaction Temperature 0 °C to room temperature0 °C to reflux
Control over Stoichiometry HighLow
Byproduct Formation MinimalSignificant (tertiary alcohol, unreacted starting material)

Reaction Mechanisms: A Tale of Two Intermediates

The stark difference in outcomes between the two methods is a direct consequence of their differing reaction mechanisms.

Caption: Weinreb Ketone Synthesis Mechanism.

The Weinreb amide forms a stable, chelated tetrahedral intermediate that prevents over-addition.

Workflow_Comparison cluster_0 Weinreb Amide Synthesis cluster_1 Traditional Ketone Synthesis W1 1. Prepare Weinreb Amide (from Carboxylic Acid Derivative) W2 2. React with Organometallic Reagent (e.g., Grignard, R-MgX) W1->W2 W3 3. Acidic Workup (e.g., NH₄Cl) W2->W3 W4 4. Purification W3->W4 W5 High Yield of Ketone W4->W5 T1 1. React Ester with Excess Organometallic Reagent (R-MgX) T2 2. Acidic Workup (e.g., H₃O⁺) T1->T2 T3 3. Purification T2->T3 T4 Tertiary Alcohol (Major Product) + Mixture of Byproducts T3->T4

References

A Comparative Guide to the Spectroscopic Analysis of N-methoxy-N-methylamides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of synthesized molecules is paramount. N-methoxy-N-methylamides, commonly known as Weinreb amides, are crucial intermediates in organic synthesis, valued for their ability to react with organometallic reagents to form ketones and aldehydes without over-addition.[1][2][3][4] This guide provides a comparative spectroscopic analysis of Weinreb amides using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering a clear comparison with other common amide types and including detailed experimental protocols.

Spectroscopic Fingerprints of Weinreb Amides

The unique structural features of Weinreb amides, specifically the N-methoxy group, give rise to characteristic signals in both NMR and IR spectra, allowing for their unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. For Weinreb amides, both ¹H and ¹³C NMR provide distinct and diagnostic peaks.

¹H NMR Spectroscopy:

In ¹H NMR spectra, N-methoxy-N-methylamides typically exhibit two characteristic sharp singlets corresponding to the N-methyl (N-CH₃) and N-methoxy (O-CH₃) protons. The chemical shifts of these protons are key identifiers.

  • N-CH₃ Protons: These protons typically resonate in the range of δ 3.1-3.3 ppm .

  • O-CH₃ Protons: These protons are generally found slightly downfield, in the range of δ 3.6-3.8 ppm .[5]

It is worth noting that in some cases, particularly with ortho-substituted aromatic Weinreb amides, peak broadening for the N-methoxy and N-methyl groups may be observed due to the presence of rotamers.[6]

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum of a Weinreb amide is characterized by the resonance of the carbonyl carbon and the two distinct methyl carbons.

  • Carbonyl Carbon (C=O): The amide carbonyl carbon typically appears in the range of δ 165-175 ppm .[5][7]

  • N-CH₃ Carbon: The N-methyl carbon signal is usually found around δ 32-34 ppm .[5]

  • O-CH₃ Carbon: The N-methoxy carbon resonates further downfield, typically in the range of δ 61-62 ppm .[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For Weinreb amides, the most prominent feature is the carbonyl (C=O) stretching vibration.

  • Carbonyl (C=O) Stretch: Weinreb amides show a strong absorption band for the carbonyl group in the region of 1630-1680 cm⁻¹ .[5][8][9] This is a characteristic frequency for amide carbonyls.

Unlike primary and secondary amides, Weinreb amides lack N-H bonds, and therefore, their IR spectra do not show the characteristic N-H stretching bands typically observed between 3100 and 3500 cm⁻¹.[10]

Comparative Spectroscopic Data

To highlight the unique spectroscopic features of Weinreb amides, the following tables compare their typical NMR and IR data with those of primary, secondary, and tertiary amides.

Table 1: Comparative ¹H NMR Chemical Shifts (ppm)

Proton TypeWeinreb AmidePrimary AmideSecondary AmideTertiary Amide
N-H Absent5.0 - 8.5 (broad)5.0 - 8.5 (broad)Absent
N-CH₃ 3.1 - 3.3N/A2.7 - 3.02.8 - 3.1
O-CH₃ 3.6 - 3.8N/AN/AN/A
α-Protons 2.0 - 2.52.0 - 2.52.0 - 2.52.0 - 2.5

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm)

Carbon TypeWeinreb AmidePrimary AmideSecondary AmideTertiary Amide
C=O 165 - 175[5][7]170 - 180170 - 180170 - 180
N-CH₃ 32 - 34[5]N/A~35~37
O-CH₃ 61 - 62[5]N/AN/AN/A
α-Carbon 20 - 3520 - 3520 - 3520 - 35

Table 3: Comparative IR Absorption Frequencies (cm⁻¹)

VibrationWeinreb AmidePrimary AmideSecondary AmideTertiary Amide
N-H Stretch Absent3100 - 3500 (two bands)[10]3100 - 3500 (one band)[10]Absent
C=O Stretch 1630 - 1680[5][8][9]1630 - 16951630 - 16801630 - 1670
N-H Bend Absent1590 - 16501510 - 1570Absent

Experimental Protocols

Standard procedures for acquiring NMR and IR spectra are applicable to N-methoxy-N-methylamides.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the Weinreb amide sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice as it is a versatile solvent for many organic compounds.[5]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0 ppm.[11][12] Alternatively, the residual solvent peak can be used as a reference.[5]

  • Data Acquisition:

    • Record the ¹H NMR spectrum. A typical acquisition might involve 16-32 scans.

    • Record the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.[13]

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

IR Spectroscopy Protocol
  • Sample Preparation:

    • Neat (for liquids): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet (for solids): Grind a small amount of the solid sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the regions of interest.

  • Data Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum. A background spectrum of the salt plates, KBr pellet, or solvent should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and their frequencies.

Visualizing Spectroscopic Relationships

The following diagrams, generated using the DOT language, illustrate the key structural features of a Weinreb amide and their corresponding spectroscopic signals.

Spectroscopic_Features_Weinreb_Amide Key Spectroscopic Features of a Weinreb Amide cluster_structure General Structure cluster_nmr NMR Signals cluster_ir IR Signal structure H_NMe N-CH3 ~3.2 ppm structure->H_NMe ¹H NMR H_OMe O-CH3 ~3.7 ppm structure->H_OMe C_CO C=O ~170 ppm structure->C_CO ¹³C NMR C_NMe N-CH3 ~33 ppm structure->C_NMe C_OMe O-CH3 ~61 ppm structure->C_OMe IR_CO C=O Stretch ~1660 cm-1 structure->IR_CO IR

Caption: Key ¹H NMR, ¹³C NMR, and IR signals for a typical Weinreb amide.

Experimental_Workflow_NMR General Workflow for NMR Analysis A Sample Preparation (Dissolve in deuterated solvent) B Addition of Internal Standard (e.g., TMS) A->B C Data Acquisition (¹H and ¹³C spectra) B->C D Data Processing (Fourier Transform, Phasing) C->D E Spectral Analysis (Chemical Shift, Integration) D->E

Caption: A generalized workflow for performing NMR spectroscopic analysis.

Experimental_Workflow_IR General Workflow for IR Analysis A Sample Preparation (Neat, KBr pellet, or solution) B Background Spectrum Acquisition A->B C Sample Spectrum Acquisition A->C D Background Subtraction B->D C->D E Spectral Analysis (Identify functional groups) D->E

Caption: A generalized workflow for performing IR spectroscopic analysis.

References

A Comparative Guide to Alternatives for N,O-Dimethylhydroxylamine in Amide Synthesis for Ketone Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of ketones is a cornerstone of molecular construction. The Weinreb amide, formed from N,O-dimethylhydroxylamine, has long been a gold standard, prized for its ability to react with organometallic reagents to produce ketones without the common pitfall of over-addition to a tertiary alcohol.[1] However, the landscape of synthetic chemistry is ever-evolving, and several alternative reagents now offer distinct advantages in terms of cost, stability, and reaction efficiency.

This guide provides an objective comparison of viable alternatives to this compound for the synthesis of amide intermediates, focusing on their subsequent conversion to ketones. We will delve into the performance of these alternatives, supported by experimental data, and provide detailed protocols for their application.

Performance Comparison of Amide Intermediates for Ketone Synthesis

The primary measure of success for a Weinreb amide alternative is its ability to serve as an effective acylating agent that forms a stable intermediate with organometallic reagents, thus preventing over-addition.[1] The most promising alternatives include morpholine (B109124) amides and N-acylsulfonamides.

Morpholine amides have emerged as a practical and cost-effective alternative.[2] They are praised for their high water solubility, the economic accessibility of morpholine, and their operational stability.[2] While generally providing good yields, in some specific cases, Weinreb amides have been shown to provide higher yields.[3]

N-acylsulfonamides are another class of compounds that can act as bioisosteric equivalents of carboxylic acids.[4] While their synthesis is well-documented, their application as direct surrogates for Weinreb amides in ketone synthesis via reaction with organometallic reagents is less explored in the literature.

The following table summarizes the performance of these alternatives in comparison to the traditional Weinreb amide for ketone synthesis.

Amide IntermediateAmine ReagentOrganometallic ReagentSolventTemperature (°C)Yield (%)Key Observations & References
Weinreb Amide This compoundGrignard or OrganolithiumTHF0 to rt75-95Consistently high yields, broad substrate scope, prevents over-addition.[1]
Weinreb Amide This compoundn-ButyllithiumTHF-7883A specific example of high yield at low temperature.
Morpholine Amide MorpholineMethylmagnesium BromideTHFrt75Good yield, though a 5% yield of the tertiary alcohol byproduct was observed.[2]
Morpholine Amide MorpholinePhenyl LithiumTHF/TMEDArt75Effective with organolithium reagents.[5]
Morpholine Amide MorpholineVarious Grignard ReagentsTHFrt50-71Yields vary with the steric hindrance of the Grignard reagent.[5]
N-Acylsulfonamide SulfonamideGrignard or Organolithium--N/AUse in this specific context is not well-documented with yield data.[4]

Reaction Pathways and Methodologies

The choice of coupling reagent for the initial amide formation is critical to the overall efficiency of the synthetic route. Modern peptide coupling reagents have largely replaced harsher methods like the use of acyl chlorides.

Amide Formation Step

The first step is the coupling of a carboxylic acid with the chosen amine (or hydroxylamine). Reagents like HATU, HBTU, and COMU are highly efficient for this transformation.[6]

Amide_Formation_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product Acid Carboxylic Acid (R-COOH) Coupling_Reagent Coupling Reagent (e.g., HATU, COMU) Acid->Coupling_Reagent Activation Amine Amine/Hydroxylamine Amide_Intermediate Amide Intermediate Amine->Amide_Intermediate Coupling_Reagent->Amide_Intermediate Coupling Base Base (e.g., DIPEA) Base->Coupling_Reagent Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Coupling_Reagent

Ketone Synthesis Step

The second step involves the reaction of the amide intermediate with an organometallic reagent. The stability of the tetrahedral intermediate is key to preventing over-addition.

Ketone_Synthesis_Mechanism cluster_weinreb Weinreb Amide Pathway cluster_morpholine Morpholine Amide Pathway W_Amide Weinreb Amide W_Intermediate Stable Chelated Tetrahedral Intermediate W_Amide->W_Intermediate + R'-MgX W_Ketone Ketone W_Intermediate->W_Ketone Acidic Workup M_Amide Morpholine Amide M_Intermediate Tetrahedral Intermediate M_Amide->M_Intermediate + R'-MgX M_Ketone Ketone M_Intermediate->M_Ketone Workup

Experimental Protocols

Protocol 1: Synthesis of a Weinreb Amide using HATU

This protocol describes a general procedure for the synthesis of a Weinreb amide from a carboxylic acid and this compound hydrochloride using HATU as the coupling agent.

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound hydrochloride (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid, this compound hydrochloride, and HATU.

  • Dissolve the solids in anhydrous DMF.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add DIPEA to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water, 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of a Morpholine Amide using COMU

This protocol outlines a general method for synthesizing a morpholine amide using the safer and highly efficient coupling reagent, COMU.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Morpholine (1.1 equiv)

  • COMU (1.1 equiv)

  • DIPEA (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid in anhydrous DCM.

  • Add COMU to the solution and stir for 1 minute.

  • Add DIPEA and stir for another 1-2 minutes.

  • Add morpholine to the reaction mixture.

  • Stir at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, wash the mixture with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude morpholine amide can be purified by column chromatography if necessary.

Protocol 3: Synthesis of a Ketone from a Morpholine Amide

This protocol provides a general procedure for the reaction of a morpholine amide with a Grignard reagent to yield a ketone.

Materials:

  • Morpholine amide (1.0 equiv)

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Aqueous HCl

Procedure:

  • Dissolve the morpholine amide in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add the Grignard reagent dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M aqueous HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude ketone by flash column chromatography.

Conclusion

While the Weinreb amide remains a robust and reliable tool for ketone synthesis, alternatives such as morpholine amides present compelling advantages, particularly in terms of cost and handling.[2] The choice of reagent will ultimately depend on the specific requirements of the synthesis, including substrate compatibility, scale, and economic considerations. Morpholine amides offer a readily implementable and efficient alternative for many applications. Further research into the utility of N-acylsulfonamides for this transformation may yet reveal another valuable tool for the synthetic chemist's arsenal.

References

A Comparative Guide to Ketone Synthesis: The Weinreb Amide Pathway vs. Classical Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of ketones is a critical task in the construction of complex molecular architectures. The choice of synthetic methodology can profoundly impact yield, substrate scope, and functional group tolerance. This guide provides an objective comparison of the Weinreb ketone synthesis with classical alternatives, namely the reaction of organometallic reagents with acid chlorides and nitriles. The comparison is supported by experimental data and detailed protocols to facilitate informed decision-making in synthetic planning.

At a Glance: Key Differences in Ketone Synthesis Methods

The primary challenge in ketone synthesis using highly reactive organometallic reagents is preventing the secondary addition to the newly formed ketone, which leads to the formation of tertiary alcohols as byproducts. The methodologies discussed below differ significantly in how they address this challenge.

FeatureWeinreb Amide SynthesisGrignard Reaction with Acid ChloridesGrignard Reaction with Nitriles
Key Intermediate Stable, chelated tetrahedral intermediateHighly reactive ketoneIminium salt
Control of Over-addition Excellent, due to the stability of the intermediatePoor, often leads to tertiary alcoholsGood, the iminium intermediate is less reactive than a ketone
Substrate Scope Broad, tolerates a wide range of functional groups[1]Limited by the high reactivity of the acid chlorideGenerally good, but can be sensitive to steric hindrance
Reaction Conditions Generally mild, often at low temperaturesRequires low temperatures and careful control of stoichiometryTypically requires a separate hydrolysis step
Typical Yields High (75-95%)[2]Variable, often lower for sensitive substratesModerate to good (60-80%)[2]

In-Depth Analysis of Synthetic Pathways

The Weinreb Amide Pathway: A Robust and Versatile Method

The Weinreb-Nahm ketone synthesis, developed in 1981, has become a cornerstone of modern organic synthesis due to its reliability and broad applicability.[1] The key to its success lies in the use of an N-methoxy-N-methylamide, commonly known as the Weinreb amide.

The reaction of a Grignard or organolithium reagent with a Weinreb amide proceeds through a stable, five-membered chelated tetrahedral intermediate.[1] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup.[1] By the time the ketone is formed, any excess organometallic reagent has been quenched, thus effectively preventing over-addition.[1][3]

Weinreb_Pathway Start Weinreb Amide (R-CO-N(OMe)Me) Intermediate Stable Chelated Tetrahedral Intermediate Start->Intermediate + R'M Reagent Organometallic Reagent (R'M) Product Ketone (R-CO-R') Intermediate->Product + H₃O⁺ Workup Aqueous Workup (H₃O⁺)

Caption: The Weinreb ketone synthesis pathway.
Classical Alternatives: Opportunities and Pitfalls

1. Grignard Reagents with Acid Chlorides:

This is one of the most direct methods for ketone synthesis. However, acid chlorides are highly reactive acylating agents. The ketone product formed is also reactive towards the Grignard reagent, often leading to a significant amount of the tertiary alcohol byproduct.[4][5] While low temperatures and inverse addition (adding the acid chloride to the Grignard reagent) can improve the yield of the ketone, over-addition remains a persistent issue.

2. Grignard Reagents with Nitriles:

The reaction of a Grignard reagent with a nitrile provides a good alternative for ketone synthesis. The initial addition of the Grignard reagent to the nitrile forms a magnesium salt of an imine, which is generally unreactive towards further nucleophilic attack.[2] Subsequent hydrolysis of the imine salt yields the desired ketone. This method offers better control over over-addition compared to the acid chloride route.

Alternatives_Workflow cluster_0 Grignard + Acid Chloride cluster_1 Grignard + Nitrile AC Acid Chloride (R-CO-Cl) Mix1 Reaction Mixture (Low Temperature) AC->Mix1 GR1 Grignard Reagent (R'MgX) GR1->Mix1 Ketone1 Ketone (R-CO-R') Mix1->Ketone1 Desired Alcohol Tertiary Alcohol (Over-addition Product) Mix1->Alcohol Side Product Nitrile Nitrile (R-CN) Imine Imine Intermediate Nitrile->Imine GR2 Grignard Reagent (R'MgX) GR2->Imine Workup2 Aqueous Workup (H₃O⁺) Imine->Workup2 Ketone2 Ketone (R-CO-R') Workup2->Ketone2

Caption: Workflow comparison of classical ketone synthesis routes.

Quantitative Performance Data

The following table summarizes typical experimental data for the different ketone synthesis methods. It is important to note that yields are highly substrate-dependent and the conditions provided are representative examples.

MethodReactantsReagents/CatalystReaction TimeTemperature (°C)Yield (%)
Weinreb Amide Synthesis Weinreb Amide, Grignard or Organolithium ReagentTHF1-4 h0 to rt75-95[2]
Grignard + Acid Chloride Acid Chloride, Grignard ReagentDiethyl ether or THF1-3 h-78 to 0Highly variable (can be <50 to >90)
Grignard + Nitrile Nitrile, Grignard ReagentDiethyl ether or THF, followed by aqueous acid2-6 h0 to reflux60-80[2]

Detailed Experimental Protocols

Protocol 1: Weinreb Ketone Synthesis

This protocol is a representative example for the synthesis of a ketone from a Weinreb amide and a Grignard reagent.

Materials:

  • Weinreb amide (1.0 equiv)

  • Grignard reagent (1.2 equiv)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • 1 M Aqueous HCl

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard glassware for anhydrous reactions (flame-dried flasks, syringes, nitrogen/argon inlet)

Procedure:

  • Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF under an inert atmosphere (nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the Grignard reagent (1.2 equiv) dropwise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M aqueous HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired ketone.[2]

Protocol 2: Grignard Reaction with a Nitrile

This protocol outlines a general procedure for the synthesis of a ketone from a nitrile and a Grignard reagent.

Materials:

  • Nitrile (1.0 equiv)

  • Grignard reagent (1.1 equiv)

  • Anhydrous diethyl ether or THF

  • 2 M Aqueous HCl

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the nitrile (1.0 equiv) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Grignard reagent (1.1 equiv) dropwise to the nitrile solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the formation of the imine intermediate by TLC or GC-MS if possible.

  • Cool the reaction to 0 °C and quench by the slow addition of 2 M aqueous HCl. Stir vigorously until the hydrolysis is complete.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude ketone by flash column chromatography or distillation.[2]

Conclusion

The Weinreb ketone synthesis offers a significant advantage in terms of control and yield, particularly for the synthesis of complex molecules with sensitive functional groups. Its ability to circumvent the pervasive issue of over-addition makes it a highly reliable and versatile tool in the synthetic chemist's arsenal. While classical methods involving acid chlorides and nitriles can be effective in certain contexts, they often require more stringent control of reaction conditions or are limited by substrate reactivity. For drug development and the synthesis of high-value compounds where yield and purity are paramount, the Weinreb amide pathway remains a superior and often preferred methodology.

References

A Researcher's Guide to Amide Coupling Reagents: A Comparative Yield Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of amides is a fundamental and frequently performed transformation. The choice of coupling reagent is a critical decision that directly impacts reaction efficiency, yield, purity, and cost-effectiveness. This guide provides an objective comparison of common amide coupling methods, supported by experimental data, to facilitate an informed selection for your specific synthetic needs.

Quantitative Performance Analysis of Common Coupling Reagents

The efficacy of a coupling reagent is best assessed through a direct comparison of product yields under standardized conditions. However, reported yields often vary significantly depending on the substrates, solvents, and reaction times used. The following table summarizes quantitative data from several studies that compare various coupling reagents in different contexts, providing a valuable overview of their relative performance.

Coupling Reagent/MethodReagent ClassCarboxylic AcidAmineSolventYield (%)Noteworthy Conditions & Observations
EDC/HOBt CarbodiimideBoc-Val-OH4-amino-N-(4-methoxybenzyl)benzamideAcetonitrileGood to ExcellentEffective for electron-deficient amines with the addition of DMAP.[1]
EDC CarbodiimidePeptide5'-amino-oligonucleotideWater95Solution-phase synthesis of a peptide-oligonucleotide conjugate.[2]
EDC CarbodiimidePeptide5'-amino-oligonucleotide (on resin)Water24Solid-phase synthesis of a peptide-oligonucleotide conjugate.[2]
HATU Uronium/Aminium SaltFmoc-Aib-OHH-Aib-Phe-Leu-NH2 (on resin)DMF~100 (Acylation)Superior performance in the synthesis of "difficult" aza-peptides.[3]
HATU Uronium/Aminium SaltPeptide Fragments-DMF/DIPEA76Macrocyclization of a dehydrodidemnin B precursor.[4]
HBTU Uronium/Aminium SaltPeptide5'-amino-oligonucleotide (on resin)DMFLowLow yield and reduced recovery in solid-phase synthesis of a peptide-oligonucleotide conjugate.[2]
PyBOP Phosphonium (B103445) SaltPeptide5'-amino-oligonucleotide (on resin)DMFLowLow yield and reduced recovery in solid-phase synthesis of a peptide-oligonucleotide conjugate.[2]
PyBOP Phosphonium SaltPeptide Fragments-DMF/DMAPLower than HATUUsed for macrocyclization of a dehydrodidemnin B precursor.[4]
COMU Uronium/Aminium SaltVarious aryl and alkyl acidsVarious amines2,6-Lutidine/TPGS-750-MGood to ExcellentEffective in aqueous media at room temperature.[5]
DIC-HOPO Carbodiimide/AdditiveSterically demanding carboxylic acidAmineAqueous MediaHighAfforded the broadest substrate scope and highest yields for a sterically demanding acid in water.
DMT-MM TriazineCarboxylic AcidSecondary AmineAqueous MediaHighProvided the best yields for the coupling of a secondary amine in water.

Note: Yields are highly substrate and condition dependent. The data presented is for comparative purposes within the specified context of each study.

Experimental Workflows and Mechanisms

Understanding the general workflow and underlying mechanism of each class of coupling reagent is crucial for optimizing reaction conditions and troubleshooting.

G cluster_0 Reaction Setup cluster_1 Activation Carboxylic Acid Carboxylic Acid Amine Amine Activated Intermediate Activated Intermediate Carboxylic Acid->Activated Intermediate Activation Solvent Solvent Reaction Mixture Reaction Mixture Solvent->Reaction Mixture Coupling Reagent Coupling Reagent Base (e.g., DIPEA) Base (e.g., DIPEA) Base (e.g., DIPEA)->Reaction Mixture Activated Intermediate->Reaction Mixture Workup & Purification Workup & Purification Reaction Mixture->Workup & Purification Reaction Monitoring (TLC/LC-MS) Amide Product Amide Product Workup & Purification->Amide Product

General workflow for a solution-phase amide coupling reaction.

The choice between different classes of coupling reagents often depends on the specific requirements of the synthesis, such as the need to minimize racemization or the presence of sensitive functional groups.

G cluster_carbodiimide Carbodiimide Pathway (e.g., EDC, DIC) cluster_phosphonium Phosphonium Salt Pathway (e.g., PyBOP) cluster_uronium Uronium/Aminium Salt Pathway (e.g., HATU, HBTU) Carboxylic Acid (R-COOH) Carboxylic Acid (R-COOH) EDC/DIC EDC/DIC Carboxylic Acid (R-COOH)->EDC/DIC PyBOP PyBOP Carboxylic Acid (R-COOH)->PyBOP HATU/HBTU HATU/HBTU Carboxylic Acid (R-COOH)->HATU/HBTU Amine (R'-NH2) Amine (R'-NH2) Amide (R-CO-NHR') Amide (R-CO-NHR') Amine (R'-NH2)->Amide (R-CO-NHR') O-Acylisourea O-Acylisourea EDC/DIC->O-Acylisourea Active Ester Active Ester O-Acylisourea->Active Ester Additive (HOBt/Oxyma) Additive (HOBt/Oxyma) Additive (HOBt/Oxyma)->Active Ester Active Ester->Amide (R-CO-NHR') Acyloxyphosphonium Salt Acyloxyphosphonium Salt PyBOP->Acyloxyphosphonium Salt Acyloxyphosphonium Salt->Amide (R-CO-NHR') Active Ester (OAt/OBt) Active Ester (OAt/OBt) HATU/HBTU->Active Ester (OAt/OBt) Active Ester (OAt/OBt)->Amide (R-CO-NHR')

Simplified activation pathways for different classes of coupling reagents.

Detailed Experimental Protocols

The following are representative protocols for common amide coupling reagents in solution-phase synthesis. These can be adapted for specific substrates and scales.

Protocol 1: EDC/HOBt Mediated Coupling

This method is widely used due to its cost-effectiveness and the water-solubility of the urea (B33335) byproduct, which simplifies purification.

  • Materials:

    • Carboxylic acid (1.0 equiv)

    • Amine (1.0 - 1.2 equiv)

    • EDC·HCl (1.1 - 1.5 equiv)

    • HOBt (1.1 - 1.5 equiv)

    • DIPEA or Triethylamine (2.0 - 3.0 equiv)

    • Anhydrous DMF or DCM

  • Procedure:

    • To a round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

    • Dissolve the mixture in anhydrous DMF or DCM.

    • Cool the solution to 0 °C in an ice bath with stirring.

    • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

    • Add DIPEA (2.5 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1 to 18 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: HATU Mediated Coupling

HATU is a highly efficient reagent, particularly for sterically hindered substrates and for minimizing racemization.[3]

  • Materials:

    • Carboxylic acid (1.0 equiv)

    • Amine (1.0 - 1.2 equiv)

    • HATU (1.0 - 1.5 equiv)

    • DIPEA or 2,4,6-Collidine (2.0 - 3.0 equiv)

    • Anhydrous DMF or NMP

  • Procedure:

    • In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

    • Cool the solution to 0 °C using an ice bath.

    • Add DIPEA (2.0 equiv) dropwise to the stirred solution.

    • Stir the mixture at 0 °C for 15-30 minutes for pre-activation.

    • Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

    • Allow the reaction to warm to room temperature and stir for 1 to 18 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Workup and purification are similar to the EDC/HOBt protocol.

Protocol 3: PyBOP Mediated Coupling

PyBOP is a phosphonium salt-based reagent that is a safer alternative to the carcinogenic BOP reagent. It is known for its high efficiency and low risk of racemization.

  • Materials:

    • Carboxylic acid (1.0 equiv)

    • Amine (1.2 equiv)

    • PyBOP (1.2 equiv)

    • DIPEA or Triethylamine (1.5 equiv)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the carboxylic acid (1.0 equiv), amine (1.2 equiv), and DIPEA (1.5 equiv) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add PyBOP (1.2 equiv) to the cooled solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction with an organic solvent such as dichloromethane.

    • Wash the organic layer successively with 10% citric acid, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 4: COMU Mediated Coupling

COMU is a third-generation uronium-type coupling reagent that is known for its high efficiency, safety profile, and the water-solubility of its byproducts.[5]

  • Materials:

    • N-protected amino acid (1.0 equiv)

    • Amino component (1.0 equiv)

    • COMU (1.0 equiv)

    • Base (e.g., DIPEA) (2.0 equiv, or 3.0 equiv if the amine is a hydrochloride salt)

    • Anhydrous DMF

  • Procedure:

    • Combine the N-protected amino acid (1.0 equiv), the amino component (1.0 equiv), and the base (2.0 equiv) in anhydrous DMF.

    • Cool the mixture to 0 °C.

    • Add COMU (1.0 equiv) to the mixture.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-3 hours.

    • Dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl, 1N NaHCO₃, and saturated NaCl.

    • Dry the organic layer with MgSO₄, filter, and remove the solvent under reduced pressure.

    • The crude product can be analyzed directly by HPLC and NMR.

Conclusion

The selection of an amide coupling reagent is a multifaceted decision that requires consideration of yield, cost, substrate scope, potential for side reactions, and ease of purification. For routine couplings, carbodiimides such as EDC with an additive like HOBt offer a cost-effective and reliable option. For more challenging syntheses involving sterically hindered substrates or where minimization of racemization is paramount, uronium/aminium salts like HATU and COMU, or phosphonium salts like PyBOP, are often the reagents of choice, despite their higher cost. The protocols and comparative data provided in this guide are intended to equip researchers with the necessary information to make an informed decision and optimize their amide bond formation reactions.

References

A Comparative Guide to Amide Formation: N,O-Dimethylhydroxylamine vs. N,N'-Carbonyldiimidazole

Author: BenchChem Technical Support Team. Date: December 2025

The formation of an amide bond is a cornerstone of organic synthesis, critical in the development of pharmaceuticals, agrochemicals, and novel materials. The choice of coupling reagent is paramount, directly influencing reaction efficiency, substrate scope, and the purity of the final product. This guide provides an objective comparison between two widely used reagents: N,O-Dimethylhydroxylamine, primarily for the synthesis of Weinreb amides, and N,N'-Carbonyldiimidazole (CDI), a versatile agent for general amide bond formation.

This compound: The Gateway to Weinreb Amides

This compound, typically used as its hydrochloride salt, is a specialized reagent for the synthesis of N-methoxy-N-methylamides, commonly known as Weinreb amides.[1][2][3][4] The primary advantage of the Weinreb amide is its unique stability and reactivity profile. It readily reacts with organometallic reagents (e.g., Grignard or organolithium reagents) to form a stable tetrahedral intermediate, which upon acidic workup yields a ketone.[5][6] This two-step process effectively prevents the common problem of over-addition that plagues the synthesis of ketones from other carboxylic acid derivatives like esters or acid chlorides.[7]

Mechanism of Action

The formation of a Weinreb amide typically proceeds via the activation of a carboxylic acid, for instance, by converting it to an acid chloride. The acid chloride is then treated with this compound hydrochloride in the presence of a base to yield the final Weinreb amide.[6] Alternatively, one-pot procedures have been developed that allow for the direct conversion of carboxylic acids to Weinreb amides using reagents like phosphorus trichloride.[8]

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Formation Acid R-COOH Carboxylic Acid Reagent SOCl₂ or (COCl)₂ Acid->Reagent Activation AcidChloride R-COCl Acid Chloride Reagent->AcidChloride Amine MeO(Me)NH·HCl This compound Hydrochloride AcidChloride->Amine WeinrebAmide R-CON(Me)OMe Weinreb Amide Amine->WeinrebAmide + Base - Base·HCl Base Base (e.g., Pyridine (B92270), Et₃N) Base->Amine

Caption: General workflow for Weinreb amide synthesis.
Performance Data

The synthesis of Weinreb amides is generally high-yielding across a range of substrates, including sterically hindered carboxylic acids.

Carboxylic Acid SubstrateActivating/Coupling ReagentAmineYield (%)Reference
4-Pentenoic acidOxalyl chloride, DMF (cat.)This compound HCl~95%[6]
Boc-Pro-OHPCl₃This compound>90%[8]
Various Aromatic & Aliphatic AcidsP[NMe(OMe)]₃N/A (reagent incorporates amine)>90%[9]
Sterically Hindered AcidsMethanesulfonyl chloride, Et₃NThis compoundGood
Experimental Protocol: Synthesis of a Weinreb Amide from an Acid Chloride
  • Acid Chloride Formation: A solution of the carboxylic acid (1.0 equiv) in an anhydrous solvent (e.g., CH₂Cl₂) is cooled to 0 °C. Oxalyl chloride (1.05-1.2 equiv) is added dropwise, followed by a catalytic amount of DMF. The reaction is stirred at room temperature until gas evolution ceases (typically 1-2 hours). The solvent and excess reagent are removed under reduced pressure.

  • Amide Coupling: The crude acid chloride is dissolved in an anhydrous solvent (e.g., THF or CH₂Cl₂). In a separate flask, this compound hydrochloride (1.1 equiv) is suspended in the same solvent and cooled to 0 °C. A base, such as pyridine or triethylamine (B128534) (2.2 equiv), is added. The acid chloride solution is then added dropwise to the amine suspension at 0 °C.

  • Workup: The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS). The reaction is quenched with water or a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., EtOAc or CH₂Cl₂). The combined organic layers are washed with dilute acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine, then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo to yield the Weinreb amide.

N,N'-Carbonyldiimidazole (CDI): The Versatile Coupling Agent

N,N'-Carbonyldiimidazole (CDI) is a solid, moisture-sensitive reagent widely used for the activation of carboxylic acids to form amides, esters, and other derivatives.[10] It is considered a mild and safe alternative to highly toxic reagents like phosgene.[10][11] The activation process with CDI is clean, generating CO₂ and imidazole (B134444) as the only byproducts, which are easily removed during aqueous workup.[11][12]

Mechanism of Action

CDI reacts with a carboxylic acid to form a highly reactive N-acylimidazole intermediate with the concomitant release of CO₂ and one equivalent of imidazole.[12][13] This activated intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide bond, releasing a second equivalent of imidazole.[14] The liberated imidazole can act as a base, often eliminating the need for an additional external base.[10]

G cluster_activation Step 1: Acylimidazole Formation cluster_coupling Step 2: Amide Formation Acid R-COOH Carboxylic Acid CDI CDI Acid->CDI Acylimidazole R-CO-Im N-Acylimidazole CDI->Acylimidazole Byproducts1 CO₂ + Imidazole Acylimidazole->Byproducts1 releases Amine R'-NH₂ Amine Acylimidazole->Amine Amide R-CONH-R' Amide Amine->Amide Byproducts2 Imidazole Amide->Byproducts2 releases

Caption: General mechanism for CDI-mediated amide formation.
Performance Data

CDI is effective for a broad range of substrates, although reaction rates can be influenced by the nucleophilicity of the amine and steric hindrance. The reaction is commonly employed in industrial settings due to its operational simplicity and readily removable byproducts.[15]

Carboxylic Acid SubstrateAmine SubstrateSolventYield (%)Reference
Boc-Pro-OHH-Phe-OMeTHF98%[11]
Various AcidsPrimary Alkyl AminesTHFSpans wide range[15]
2-Furoic AcidFurfurylamineMicrowaveGood to Very Good[16]
Various AcidsVarious AminesSolvent-free>90%[16]
Experimental Protocol: General Procedure for CDI-Mediated Amidation
  • Activation: To a solution of the carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent (e.g., THF, CH₂Cl₂, or DMF) under an inert atmosphere (N₂), CDI (1.0-1.1 equiv) is added portion-wise at room temperature. The mixture is stirred for 1-2 hours, during which time CO₂ evolution is observed. Completion of the activation step can be monitored by the cessation of gas evolution.

  • Coupling: The amine (1.0-1.2 equiv) is added to the solution of the activated N-acylimidazole, either neat or as a solution in the same solvent. The reaction mixture is stirred at room temperature or gently heated (e.g., 40-60 °C) until the reaction is complete (monitored by TLC or LC-MS).

  • Workup: The solvent is removed under reduced pressure. The residue is redissolved in an organic solvent (e.g., EtOAc) and washed sequentially with water, a dilute acid (e.g., 1M HCl) to remove imidazole, and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated in vacuo to afford the crude amide, which may be purified further by crystallization or chromatography if necessary.

Comparative Analysis and Selection Guide

The choice between this compound and CDI is fundamentally driven by the synthetic goal. They are not direct competitors but rather tools for different strategic outcomes.

Decision-Making Workflow

G Start Start: Carboxylic Acid (R-COOH) Goal What is the desired final product? Start->Goal CDI_path Direct formation of a standard (primary, secondary, tertiary) amide bond. Goal->CDI_path Standard Amide Weinreb_path Intermediate for ketone synthesis; avoids over-addition by organometallic reagents. Goal->Weinreb_path Ketone CDI_node N,N'-Carbonyldiimidazole (CDI) CDI_product Final Product: R-CONR'R'' (Amide) CDI_node->CDI_product CDI_path->CDI_node Weinreb_node This compound Weinreb_amide Intermediate: R-CON(Me)OMe (Weinreb Amide) Weinreb_node->Weinreb_amide Weinreb_path->Weinreb_node Organometallic + R'-MgBr or R'-Li + H₃O⁺ workup Weinreb_amide->Organometallic Weinreb_product Final Product: R-COR' (Ketone) Organometallic->Weinreb_product

Caption: Reagent selection guide based on the desired synthetic outcome.
Summary of Key Features

FeatureThis compoundN,N'-Carbonyldiimidazole (CDI)
Primary Use Synthesis of Weinreb amides as stable intermediates for ketone/aldehyde synthesis.[5][7]General-purpose coupling agent for a wide variety of amide bonds.[12][13]
Product N-methoxy-N-methylamide (Weinreb Amide)Primary, secondary, or tertiary amides.
Mechanism Nucleophilic acyl substitution on an activated carboxylic acid derivative.[6]Forms a reactive N-acylimidazole intermediate, followed by nucleophilic attack.[13][14]
Byproducts Dependent on activation method (e.g., HCl salt of base).Carbon dioxide and imidazole.[10][12]
Handling Typically used as a stable, crystalline hydrochloride salt.[2]Solid, but highly moisture-sensitive; should be stored under inert atmosphere.[10]
Advantages Prevents over-addition in ketone synthesis; product is stable to many nucleophiles.[7]Mild conditions; clean byproducts are easily removed; often no external base needed.[10][13]
Limitations Specialized reagent, not for general amide synthesis.Can be less effective for sterically hindered or poorly nucleophilic amines; risk of racemization with chiral acids.[17][18]

Conclusion

Both this compound and N,N'-Carbonyldiimidazole are highly valuable reagents in the synthetic chemist's toolbox. The choice is not one of superiority but of strategy. For the targeted synthesis of ketones from carboxylic acids via a stable amide intermediate that prevents over-addition, this compound is the reagent of choice. For general, reliable, and clean amide bond formation under mild conditions, particularly when dealing with sensitive substrates, N,N'-Carbonyldiimidazole provides an excellent and versatile solution. A clear understanding of the synthetic endpoint is therefore the critical first step in selecting the appropriate reagent for successful amide formation.

References

Mechanistic comparison of Weinreb amide formation with other amidation reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the formation of an amide bond is a fundamental and frequently employed transformation. While numerous methods exist, the choice of coupling strategy is critical to ensure high yield, minimize side reactions, and preserve stereochemical integrity, particularly in the complex settings of pharmaceutical and materials science research. This guide provides a detailed mechanistic comparison of the Weinreb amide formation with other prevalent amidation reactions, namely those employing carbodiimide (B86325) reagents like EDC in conjunction with HOBt, uronium salts such as HATU, and the classical mixed anhydride (B1165640) method.

Mechanistic Overview

At the heart of most amidation reactions lies the activation of a carboxylic acid to render its carbonyl carbon more susceptible to nucleophilic attack by an amine. The diverse strategies employed to achieve this activation lead to distinct reaction intermediates, byproducts, and overall efficiencies.

Weinreb Amide Formation: A Stable Intermediate for Controlled Acylation

The formation of a Weinreb amide, an N-methoxy-N-methylamide, is a two-step process that ultimately provides a stable and versatile intermediate for the synthesis of ketones and aldehydes.[1][2] The key to the Weinreb amide's utility is its ability to react with organometallic reagents to form a stable tetrahedral intermediate that resists over-addition.[2] The initial formation of the Weinreb amide itself can be achieved through various coupling methods, often starting from a carboxylic acid or its derivative. A common route involves the activation of a carboxylic acid, for example with oxalyl chloride to form an acid chloride, which then reacts with N,O-dimethylhydroxylamine.[1]

The stability of the subsequent tetrahedral intermediate formed upon reaction with an organometallic reagent is attributed to chelation of the metal by both the carbonyl oxygen and the methoxy (B1213986) oxygen.[3] This chelated intermediate prevents the collapse of the tetrahedral intermediate and subsequent elimination of the methoxy-methylamine group, which would regenerate a ketone that could undergo a second nucleophilic attack.

Weinreb_Amide_Formation cluster_activation Carboxylic Acid Activation cluster_amide_formation Weinreb Amide Formation Carboxylic_Acid R-COOH Activating_Agent e.g., (COCl)₂ Carboxylic_Acid->Activating_Agent Activation Acid_Chloride R-COCl Activating_Agent->Acid_Chloride N_O_dimethylhydroxylamine MeO(Me)NH Acid_Chloride->N_O_dimethylhydroxylamine Nucleophilic Acyl Substitution Weinreb_Amide R-CON(OMe)Me N_O_dimethylhydroxylamine->Weinreb_Amide

EDC/HOBt Coupling: A Carbodiimide Approach with Reduced Side Reactions

The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is a popular method for amide bond formation due to its water-solubility, which simplifies the removal of the urea (B33335) byproduct.[4] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.[4] However, this intermediate is prone to racemization and can rearrange to a stable N-acylurea, a common side product.[5] To mitigate these issues, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are frequently employed.[5] HOBt intercepts the O-acylisourea to form an active ester, which is more stable, less susceptible to racemization, and readily reacts with the amine to yield the desired amide.[4][5]

EDC_HOBt_Mechanism Carboxylic_Acid R-COOH EDC EDC Carboxylic_Acid->EDC Activation O_Acylisourea O-Acylisourea (Reactive Intermediate) EDC->O_Acylisourea HOBt HOBt O_Acylisourea->HOBt Interception Urea Urea byproduct O_Acylisourea->Urea Rearrangement (Side Reaction) HOBt_Ester HOBt Active Ester (More Stable) HOBt->HOBt_Ester Amine R'-NH₂ HOBt_Ester->Amine Nucleophilic Attack Amide R-CONHR' Amine->Amide

HATU Coupling: A Highly Efficient Uronium Salt Method

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) is a uronium salt-based coupling reagent known for its high efficiency, rapid reaction rates, and ability to suppress racemization.[6][7] The mechanism involves the deprotonation of the carboxylic acid by a non-nucleophilic base, followed by attack on HATU to form a highly reactive OAt-active ester.[8] The presence of the 7-azabenzotriazole moiety is crucial for its high performance, as it accelerates the coupling reaction.[6] The active ester then readily reacts with the amine to form the amide bond.[8] A potential side reaction is the guanidinylation of the amine, where the amine attacks the guanidinium (B1211019) carbon of HATU.[9]

HATU_Mechanism Carboxylic_Acid R-COOH Base Base (e.g., DIPEA) Carboxylic_Acid->Base Deprotonation Carboxylate R-COO⁻ Base->Carboxylate HATU HATU Carboxylate->HATU Activation OAt_Ester OAt-Active Ester (Highly Reactive) HATU->OAt_Ester Amine R'-NH₂ OAt_Ester->Amine Nucleophilic Attack Byproducts Tetramethylurea + HOAt OAt_Ester->Byproducts Amide R-CONHR' Amine->Amide

Mixed Anhydride Method: A Classic and Cost-Effective Approach

The mixed anhydride method is one of the older techniques for amide bond formation and remains a cost-effective option.[10] It involves the reaction of a carboxylic acid with a chloroformate, such as isobutyl chloroformate, in the presence of a base to form a mixed anhydride.[11] This mixed anhydride then reacts with the amine. A significant challenge with this method is the potential for the amine to attack the wrong carbonyl group of the anhydride, leading to the formation of a urethane (B1682113) byproduct.[10] The choice of a sterically hindered chloroformate helps to direct the nucleophilic attack to the desired carbonyl center.[10]

Mixed_Anhydride_Mechanism Carboxylic_Acid R-COOH Chloroformate R''O-COCl Carboxylic_Acid->Chloroformate Activation Base Base Mixed_Anhydride R-CO-O-CO-OR'' (Mixed Anhydride) Chloroformate->Mixed_Anhydride Amine R'-NH₂ Mixed_Anhydride->Amine Nucleophilic Attack Side_Product R'-NH-CO-OR'' (Urethane byproduct) Mixed_Anhydride->Side_Product Side Reaction Amide R-CONHR' Amine->Amide Desired Path

Quantitative Performance Comparison

The following table summarizes typical performance characteristics of the discussed amidation methods. It is important to note that yields and reaction times are highly dependent on the specific substrates and reaction conditions.

FeatureWeinreb Amide FormationEDC/HOBtHATUMixed Anhydride
Typical Yield Good to Excellent[12]Good to Excellent[13]Excellent[6][14]Good to Excellent[11]
Reaction Time Variable (activation + coupling)2-12 hours[5]1-18 hours[15]Typically 1-2 hours for anhydride formation, then coupling[11]
Racemization Low (if chiral center is not α to carbonyl)Low with HOBt[5]Very Low[6][14]Can be significant[16]
Substrate Scope Broad[3]Broad, but can be challenging with sterically hindered substrates[4]Very Broad, effective for sterically hindered substrates[14]Broad, but sensitive to sterics[10]
Key Byproducts Dependent on activation methodWater-soluble urea, HOBt[4]Tetramethylurea, HOAt[15]Alcohol, CO₂, salts[11]
Cost Reagents can be moderately expensiveEDC is relatively inexpensiveHATU is relatively expensiveReagents are generally inexpensive

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for each amidation method.

Weinreb Amide Formation (from Carboxylic Acid via Acid Chloride)

Materials:

  • Carboxylic acid (1.0 equiv)

  • Oxalyl chloride (1.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • This compound hydrochloride (1.1 equiv)

  • Pyridine (B92270) (2.2 equiv)

  • Anhydrous DCM

Procedure:

  • To a solution of the carboxylic acid in anhydrous DCM at 0 °C, add oxalyl chloride dropwise.

  • Add a catalytic amount of DMF and stir the reaction mixture at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride.

  • Dissolve the resulting crude acid chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve this compound hydrochloride in anhydrous DCM and add pyridine.

  • Add the solution of this compound hydrochloride and pyridine to the acid chloride solution dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

EDC/HOBt Coupling

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • EDC·HCl (1.1-1.5 equiv)

  • HOBt (1.1-1.5 equiv)

  • DIPEA or TEA (2.0-3.0 equiv)

  • Anhydrous DMF or DCM

Procedure:

  • To a round-bottom flask, add the carboxylic acid, HOBt, and the amine.[4]

  • Dissolve the mixture in anhydrous DMF or DCM.[4]

  • Cool the solution to 0 °C in an ice bath with stirring.[4]

  • Add EDC·HCl portion-wise to the reaction mixture.[4]

  • Add DIPEA dropwise.[4]

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.[5]

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[4]

HATU Coupling

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • HATU (1.0-1.5 equiv)

  • DIPEA or TEA (2.0-5.0 equiv)

  • Anhydrous DMF

Procedure:

  • Dissolve the carboxylic acid and HATU in anhydrous DMF under an inert atmosphere (e.g., N₂).[15]

  • Add the base (DIPEA or TEA) and stir the mixture at room temperature for 15-30 minutes for pre-activation.[15]

  • Add the amine to the reaction mixture.[15]

  • Stir the reaction at room temperature for 1-18 hours, monitoring progress by TLC or LC-MS.[15]

  • Once the reaction is complete, dilute with an organic solvent like ethyl acetate.[15]

  • Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.[15]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[15]

  • Purify the crude product by flash column chromatography.[15]

Mixed Anhydride Formation

Materials:

  • Carboxylic acid (1.0 equiv)

  • Triethylamine (TEA) or N-methylmorpholine (NMM) (1.0 equiv)

  • Isobutyl chloroformate (1.0 equiv)

  • Amine (1.0 equiv)

  • Anhydrous THF or DCM

Procedure:

  • Dissolve the carboxylic acid in anhydrous THF or DCM and cool to -15 °C.

  • Add TEA or NMM and stir for 5-10 minutes.

  • Add isobutyl chloroformate dropwise, maintaining the temperature at -15 °C.

  • Stir the reaction mixture at -15 °C for 30-60 minutes to form the mixed anhydride.

  • In a separate flask, dissolve the amine in the same anhydrous solvent.

  • Add the amine solution to the mixed anhydride solution at -15 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 1-3 hours.

  • Filter the reaction mixture to remove the triethylammonium (B8662869) chloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water, dilute acid, and dilute base.

  • Dry the organic layer, filter, and concentrate to yield the crude amide, which can be further purified by chromatography or recrystallization.

Conclusion

The choice of an amidation method is a critical decision in the design of a synthetic route. The Weinreb amide formation offers a unique advantage in providing a stable intermediate for subsequent controlled reactions with organometallics. EDC/HOBt coupling represents a versatile and cost-effective method with manageable byproducts. For challenging couplings, especially those involving sterically hindered substrates or requiring minimal racemization, HATU often proves to be the superior, albeit more expensive, option. The mixed anhydride method , while classic and economical, requires careful control to avoid side reactions. A thorough understanding of the mechanistic nuances and practical considerations of each method allows the researcher to select the most appropriate tool for the successful synthesis of the desired amide.

References

Assessing the Functional Group Tolerance of N,O-Dimethylhydroxylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,O-Dimethylhydroxylamine, often used in its hydrochloride salt form, is a critical reagent in modern organic synthesis, primarily for the formation of N-methoxy-N-methylamides, commonly known as Weinreb amides. The exceptional stability and unique reactivity of Weinreb amides make them highly valuable intermediates, particularly in the synthesis of ketones and aldehydes. A key advantage of this methodology is its remarkable tolerance for a wide array of functional groups, allowing for the synthesis of complex molecules without the need for extensive protecting group strategies. This guide provides a comprehensive comparison of the functional group tolerance of this compound with other ketone synthesis methodologies, supported by experimental data and detailed protocols.

Superior Functional Group Compatibility of Weinreb Amides

The Weinreb-Nahm ketone synthesis, which proceeds via a Weinreb amide intermediate, is renowned for its broad functional group compatibility.[1][2] This tolerance stems from the stability of the tetrahedral intermediate formed upon nucleophilic attack on the Weinreb amide. This intermediate is stabilized by chelation of the metal cation by both the carbonyl oxygen and the methoxy (B1213986) group oxygen, preventing the common problem of over-addition that plagues many other ketone synthesis methods.[1][3]

Table 1: Functional Group Tolerance in Weinreb-Nahm Ketone Synthesis [1]

Functional GroupCompatibilityNotes
EstersHighGenerally well-tolerated.
AmidesHighPrimary, secondary, and tertiary amides are compatible.
NitrilesHighDo not typically react under the conditions for ketone synthesis.
Halogens (Aryl, Alkyl)HighAryl and alkyl halides are generally stable.
Nitro groupsModerate to HighAromatic nitro groups are usually tolerated, though some exceptions exist.[2]
AldehydesLowCan react with organometallic reagents. In situ protection may be required.
KetonesLowCan react with organometallic reagents.
Alkenes & AlkynesHighGenerally unreactive towards the reagents used for ketone synthesis.
Silyl EthersHighStable under the reaction conditions.
N-Protected Amino AcidsHighCompatible with common protecting groups like Boc, Cbz, and Fmoc.[4]
Lactams & LactonesHighGenerally stable.
Sulfonates & SulfinatesHighTolerate the reaction conditions well.
Phosphonate EstersHighCompatible with the synthesis.

Performance Comparison with Alternative Ketone Synthesis Methods

While numerous methods exist for ketone synthesis, many suffer from limitations regarding functional group tolerance, often leading to lower yields and the formation of byproducts.

Table 2: Comparison of Ketone Synthesis Methods

MethodReagent/IntermediateTypical Functional Group IntoleranceAdvantagesDisadvantages
Weinreb Ketone Synthesis This compound (Weinreb Amide)Aldehydes, Ketones (without protection)Excellent functional group tolerance, avoids over-addition, high yields.[1][5]Requires preparation of the Weinreb amide intermediate.
Friedel-Crafts Acylation Acyl Halide / Anhydride + Lewis AcidAmines, Alcohols, Phenols, and other Lewis basic groupsDirect acylation of arenes.Harsh conditions, limited to activated arenes, poor regioselectivity.
Organocadmium Reagents R₂CdSensitive to acidic protons.Less reactive than Grignards, reducing over-addition.Toxicity of cadmium compounds.
Acylation of Organocuprates Gilman Reagents (R₂CuLi)Aldehydes, KetonesMilder than Grignard reagents.Stoichiometric use of copper.
Reaction with Carboxylic Acids Organolithium ReagentsAcidic protons (requires 2 eq. of RLi)Direct conversion from carboxylic acids.Over-addition to form tertiary alcohols is a major issue.
Photoredox/Nickel Catalysis Carboxylic Acids + Aryl/Alkyl HalidesSome functional groups can be sensitive to the photocatalyst or nickel.Direct coupling, avoids pre-activation.[6]Newer methodology, substrate scope still under exploration.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the preparation of Weinreb amides.

Protocol 1: Weinreb Amide Synthesis from a Carboxylic Acid using a Coupling Agent[7]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • This compound hydrochloride (1.1 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of the carboxylic acid in DCM, add CDI in one portion at room temperature. Stir the mixture until gas evolution ceases (approximately 45 minutes), indicating the formation of the acylimidazolide.

  • Add this compound hydrochloride to the reaction mixture in one portion.

  • Stir the reaction for 6-12 hours at room temperature.

  • Quench the reaction with 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate in vacuo to afford the Weinreb amide.

Protocol 2: Weinreb Amide Synthesis from an Acid Chloride[8]

Materials:

  • Acid Chloride (1.0 equiv)

  • This compound hydrochloride (1.1 equiv)

  • Pyridine (B92270) or Triethylamine (2.2 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound hydrochloride in DCM and cool the solution to 0 °C.

  • Slowly add the base (e.g., pyridine or triethylamine) to the solution.

  • Add the acid chloride dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the Weinreb amide.

Visualizing the Process

To better understand the reaction pathways and workflows, the following diagrams are provided.

Weinreb_Amide_Formation cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Carboxylic Acid Carboxylic Acid Acylimidazolide Intermediate Acylimidazolide Intermediate Carboxylic Acid->Acylimidazolide Intermediate + Coupling Agent This compound HCl This compound HCl Weinreb Amide Weinreb Amide This compound HCl->Weinreb Amide Coupling Agent (e.g., CDI) Coupling Agent (e.g., CDI) Acylimidazolide Intermediate->Weinreb Amide + this compound

Caption: Workflow for Weinreb amide synthesis from a carboxylic acid.

Ketone_Synthesis_Comparison cluster_weinreb Weinreb Synthesis cluster_alternative Alternative (e.g., Grignard on Ester) Carboxylic Acid Derivative Carboxylic Acid Derivative Weinreb Amide Weinreb Amide Carboxylic Acid Derivative->Weinreb Amide Ester Ester Carboxylic Acid Derivative->Ester Stable Tetrahedral Intermediate Stable Tetrahedral Intermediate Weinreb Amide->Stable Tetrahedral Intermediate + R-MgX Ketone Ketone Stable Tetrahedral Intermediate->Ketone Workup No Over-addition No Over-addition Ketone->No Over-addition Ketone (transient) Ketone (transient) Ester->Ketone (transient) + R-MgX Tertiary Alcohol (Over-addition) Tertiary Alcohol (Over-addition) Ketone (transient)->Tertiary Alcohol (Over-addition) + R-MgX

Caption: Comparison of Weinreb vs. alternative ketone synthesis pathways.

Conclusion

This compound, through the formation of Weinreb amides, offers a superior method for the synthesis of ketones in the presence of a wide variety of sensitive functional groups.[1][5] The mild reaction conditions and the prevention of over-addition make it an invaluable tool in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. While alternative methods for ketone synthesis exist, they often lack the broad functional group tolerance and high yields characteristic of the Weinreb-Nahm synthesis. The provided protocols and diagrams serve as a practical guide for researchers looking to employ this robust and reliable methodology.

References

A Comparative Guide to Alternatives for Grignard Reagents in Weinreb Ketone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Weinreb ketone synthesis is a cornerstone for creating carbon-carbon bonds with high fidelity. This reaction, which couples an N-methoxy-N-methylamide (Weinreb amide) with an organometallic reagent, is prized for its ability to generate ketones without the common side reaction of over-addition to a tertiary alcohol.[1] While Grignard reagents are traditionally used, a range of alternatives offers distinct advantages in terms of reactivity, selectivity, and functional group tolerance. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to inform your synthetic strategy.

Performance Comparison of Organometallic Reagents

The choice of nucleophile in the Weinreb ketone synthesis can significantly impact the reaction's success, depending on the substrate's complexity and the presence of sensitive functional groups. Organolithium reagents are the most common alternative to Grignard reagents, often providing comparable or superior yields.[2] For milder reaction conditions, organozinc and organocuprate reagents, as well as non-organometallic approaches like the Wittig reaction, present viable, albeit less frequently employed, alternatives.

The following tables summarize quantitative data for the synthesis of representative ketones, offering a direct comparison of various reagents.

Table 1: Synthesis of Acetophenone from N-methoxy-N-methylacetamide

Reagent ClassSpecific ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Grignard ReagentMethylmagnesium bromideTHF0 to rt2~95Generic Protocol
OrganolithiumMethyllithiumTHF-78 to rt185-90Generic Protocol

Table 2: Synthesis of Benzophenone from N-methoxy-N-methylbenzamide

Reagent ClassSpecific ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Grignard ReagentPhenylmagnesium bromideTHF0 to rt293[3]
OrganolithiumPhenyllithium (B1222949)THF-78 to 0192Generic Protocol

Table 3: Synthesis of 3'-Methoxypropiophenone (B1296965) from N,3-dimethoxy-N-methylbenzamide

Reagent ClassSpecific ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Grignard ReagentEthylmagnesium bromideTHF0 to rt3.5100[1]

Table 4: Non-Organometallic Alternative: Wittig Reaction

SubstrateReagentSolventTemperature (°C)Time (h)ProductYield (%)Reference
N-methoxy-N-methyl-cinnamonamidePh3P=CHCO2EtToluene (B28343)1102Ethyl 5-phenyl-3-oxo-4-pentenoate85[4]

Reaction Pathways and Mechanisms

The efficacy of the Weinreb ketone synthesis hinges on the formation of a stable, chelated tetrahedral intermediate. This intermediate prevents the collapse of the carbonyl group and subsequent over-addition of the nucleophile, a common issue with more reactive acylating agents like acid chlorides or esters.[1]

Caption: General mechanism of the Weinreb ketone synthesis.

The choice of the organometallic reagent (R'M, where M is typically MgX or Li) influences the stability of the chelated intermediate and the reaction conditions required.

Alternatives to Grignard Reagents: A Closer Look

Organolithium Reagents: These are often more reactive than their Grignard counterparts, which can be advantageous for less reactive Weinreb amides. However, this increased reactivity necessitates lower reaction temperatures (often -78 °C) to maintain selectivity and prevent side reactions.

Caption: Workflow for Weinreb ketone synthesis using organolithium reagents.

Organozinc and Organocuprate Reagents: These reagents are generally less reactive (softer nucleophiles) than Grignard or organolithium reagents. While less common for direct addition to Weinreb amides to form simple ketones, they are valuable when high chemoselectivity is required, particularly in the presence of other electrophilic functional groups. Their use in this specific context is not as extensively documented with comparative data.

Wittig Reagents: In a departure from traditional organometallic additions, the Wittig reaction offers a milder, non-basic alternative for converting Weinreb amides to ketones.[4] This method is particularly useful for substrates that are sensitive to strongly basic or nucleophilic conditions. The reaction proceeds through an enamine intermediate, which is subsequently hydrolyzed to the ketone.

Caption: Workflow for ketone synthesis from a Weinreb amide via a Wittig reaction.

Experimental Protocols

The following are representative experimental protocols for the synthesis of ketones from Weinreb amides using different classes of reagents.

Protocol 1: Synthesis of Benzophenone using a Grignard Reagent (Phenylmagnesium bromide)
  • Materials: N-methoxy-N-methylbenzamide, phenylmagnesium bromide (in THF), anhydrous tetrahydrofuran (B95107) (THF), 1 M HCl (aq).

  • Procedure:

    • A solution of N-methoxy-N-methylbenzamide (1.0 equiv) in anhydrous THF is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., argon or nitrogen).

    • Phenylmagnesium bromide (1.2 equiv) is added dropwise to the stirred solution.

    • The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

    • The reaction is cooled to 0 °C and quenched by the slow addition of 1 M aqueous HCl.

    • The aqueous layer is extracted with ethyl acetate (B1210297) (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography to afford benzophenone.[3]

Protocol 2: Synthesis of Benzophenone using an Organolithium Reagent (Phenyllithium)
  • Materials: N-methoxy-N-methylbenzamide, phenyllithium (in cyclohexane/ether), anhydrous tetrahydrofuran (THF), saturated NH₄Cl (aq).

  • Procedure:

    • A solution of N-methoxy-N-methylbenzamide (1.0 equiv) in anhydrous THF is cooled to -78 °C in a dry ice/acetone bath under an inert atmosphere.

    • Phenyllithium (1.1 equiv) is added dropwise to the stirred solution.

    • The reaction is stirred at -78 °C for 30 minutes and then allowed to warm to 0 °C over 30 minutes.

    • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.

    • The mixture is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified by flash column chromatography.

Protocol 3: Synthesis of an α,β-Unsaturated Ketone via a Wittig Reaction
  • Materials: N-methoxy-N-methylcinnamonamide, ethyl (triphenylphosphoranylidene)acetate (Ph₃P=CHCO₂Et), toluene.

  • Procedure:

    • A solution of N-methoxy-N-methylcinnamonamide (1.0 equiv) and ethyl (triphenylphosphoranylidene)acetate (1.2 equiv) in toluene is heated to 110 °C in a sealed tube for 2 hours.[4]

    • The reaction mixture is cooled to room temperature and then directly subjected to silica (B1680970) gel chromatography for purification.

    • The resulting enamine intermediate is hydrolyzed by dissolving it in a mixture of THF and 1 M HCl and stirring at room temperature for 1 hour.

    • The mixture is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated to yield the ketone.

Conclusion

While Grignard reagents remain a robust and widely used option for Weinreb ketone synthesis, a variety of alternatives are available to the modern synthetic chemist. Organolithium reagents offer a highly effective, often higher-yielding, alternative, albeit with the need for colder reaction temperatures. For substrates with sensitive functionalities that are incompatible with harsh organometallic reagents, the Wittig reaction provides a milder, non-basic route to the desired ketone. The choice of reagent should be guided by the specific substrate, the presence of other functional groups, and the desired reaction conditions. This comparative guide serves as a starting point for navigating these choices and optimizing your synthetic approach.

References

Quantitative Analysis of N,O-Dimethylhydroxylamine in Reaction Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of N,O-Dimethylhydroxylamine (NODMH) in reaction mixtures is critical for process optimization, impurity profiling, and ensuring the quality of final products. This guide provides a comparative overview of various analytical techniques for the quantitative analysis of NODMH, complete with experimental data, detailed protocols, and workflow visualizations.

Method Comparison

The selection of an appropriate analytical method for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, available instrumentation, and the desired level of accuracy and precision. The following table summarizes the key performance characteristics of the most common analytical techniques.

Analytical MethodPrincipleLinearity (R²)Accuracy (% Recovery)Precision (% RSD)Limit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
GC-MS Separation of volatile compounds followed by mass-based detection. Derivatization is often required for polar analytes.>0.9995-105%<5%Low µg/mLLow µg/mLHigh selectivity and sensitivity.May require derivatization; potential for thermal degradation.
LC-MS with Derivatization Chromatographic separation of the derivatized analyte followed by mass spectrometric detection.[1]>0.9990-110%<10%2.5 ppm5 ppm[1]High sensitivity and specificity; suitable for non-volatile compounds.[1]Derivatization adds complexity and potential for variability.
¹H NMR Spectroscopy Quantification based on the integration of specific proton signals relative to an internal standard.>0.9998-102%<2%High µg/mL to low mg/mLHigh µg/mL to low mg/mLNon-destructive; provides structural information; no derivatization needed.Lower sensitivity compared to chromatographic methods.
Potentiometric Titration Measurement of the potential difference to determine the equivalence point of a reaction between the analyte and a titrant.N/A97-103%<2%mg/mL rangemg/mL rangeSimple, inexpensive, and accurate for higher concentrations.Not suitable for trace analysis; susceptible to interferences.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the quantification of this compound in organic reaction mixtures. A derivatization step is typically employed to improve the volatility and chromatographic behavior of the analyte.

Experimental Workflow

GCMS_Workflow sample Sample Preparation (e.g., 1 mg/mL in Dichloromethane) derivatization Derivatization (e.g., with a silylating agent like BSTFA) sample->derivatization React at 60°C for 30 min gc_injection GC Injection (1 µL) derivatization->gc_injection gc_separation Chromatographic Separation (e.g., DB-5ms column) gc_injection->gc_separation ms_detection Mass Spectrometric Detection (EI, SIM mode) gc_separation->ms_detection quantification Quantification (External or Internal Standard) ms_detection->quantification

GC-MS Experimental Workflow

Methodology

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound hydrochloride (e.g., 1 mg/mL) in a suitable solvent such as dichloromethane.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare the reaction mixture sample at a known concentration in the same solvent.

    • For internal standard calibration, add a fixed amount of a suitable internal standard (e.g., naphthalene-d8) to all standards and samples.

  • Derivatization:

    • To 100 µL of each standard and sample solution, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

    • Seal the vials and heat at 60°C for 30 minutes.

    • Allow the solutions to cool to room temperature before analysis.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized NODMH.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard (or just the analyte peak area for external standard) against the concentration of the standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area (or area ratio) from the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Derivatization

This method is particularly useful for analyzing this compound in complex matrices, especially when dealing with potential genotoxic impurities.[1] Derivatization with an agent like Dansyl Chloride allows for sensitive detection.[1]

Experimental Workflow

LCMS_Workflow sample Sample Preparation (e.g., 10 mg/mL in Diluent) derivatization Derivatization with Dansyl Chloride (in the presence of a buffer) sample->derivatization lc_injection LC Injection (e.g., 5 µL) derivatization->lc_injection lc_separation Chromatographic Separation (e.g., C18 column) lc_injection->lc_separation ms_detection Mass Spectrometric Detection (ESI+, MRM mode) lc_separation->ms_detection quantification Quantification (External Standard) ms_detection->quantification

LC-MS Experimental Workflow

Methodology

  • Reagent and Solution Preparation:

    • Diluent: Acetonitrile/Water (1:1 v/v).

    • Derivatization Reagent: Prepare a solution of Dansyl Chloride in acetone (B3395972) (e.g., 10 mg/mL).

    • Buffer: Prepare a sodium bicarbonate buffer (e.g., 100 mM, pH 9).

    • Standard Solutions: Prepare a stock solution of this compound hydrochloride in the diluent. Create calibration standards by serial dilution, with a range of 5 ppm to 60 ppm being a reliable detection range.[1]

  • Derivatization Procedure:

    • To 100 µL of each standard and sample solution, add 200 µL of the buffer solution and 200 µL of the Dansyl Chloride solution.

    • Vortex the mixture and heat at 60°C for 30 minutes.

    • Cool the solution and add a quenching agent if necessary (e.g., a primary or secondary amine solution).

    • Filter the final solution through a 0.22 µm filter before analysis.

  • LC-MS/MS Conditions:

    • Column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the derivatized analyte from other components.

    • Flow Rate: 0.3 mL/min.[1]

    • Column Temperature: 30°C.[1]

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of the precursor to product ion transition for the dansylated NODMH.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the derivatized this compound against the concentration of the standards.

    • Calculate the concentration in the sample from the calibration curve.

Quantitative ¹H NMR Spectroscopy (qNMR)

qNMR is a powerful technique for the direct quantification of this compound without the need for derivatization. It relies on the integration of signals from the analyte relative to a certified internal standard.

Logical Relationship Diagram

qNMR_Logic analyte Analyte (NODMH) - Known Structure - Known Number of Protons (N_H, analyte) sample_prep Sample Preparation - Accurately weigh Analyte and IS - Dissolve in deuterated solvent analyte->sample_prep is Internal Standard (IS) - Certified Purity - Known Molar Mass (M_IS) - Known Number of Protons (N_H, IS) is->sample_prep nmr_acq NMR Acquisition - Obtain ¹H NMR Spectrum sample_prep->nmr_acq integration Signal Integration - Integrate Analyte Signal (I_analyte) - Integrate IS Signal (I_IS) nmr_acq->integration calculation Concentration Calculation integration->calculation

qNMR Quantification Logic

Methodology

  • Sample Preparation:

    • Accurately weigh a specific amount of the reaction mixture sample into an NMR tube.

    • Accurately weigh and add a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the NMR tube. The standard should have a signal that does not overlap with the analyte signals.

    • Add a known volume of a deuterated solvent (e.g., DMSO-d₆, D₂O) to dissolve the sample and internal standard completely.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using appropriate parameters to ensure quantitative accuracy (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing and Quantification:

    • Process the spectrum (phasing, baseline correction).

    • Integrate the characteristic signals for this compound (e.g., the N-CH₃ and O-CH₃ singlets) and a well-resolved signal from the internal standard.

    • Calculate the concentration of this compound using the following formula: Concentration_analyte = (I_analyte / N_H, analyte) * (N_H, IS / I_IS) * (m_IS / M_IS) * (P_IS / m_sample) Where:

      • I = Integral value

      • N_H = Number of protons for the integrated signal

      • m_IS = Mass of the internal standard

      • M_IS = Molar mass of the internal standard

      • P_IS = Purity of the internal standard

      • m_sample = Mass of the sample

Potentiometric Titration

This classical analytical method is suitable for determining the concentration of this compound hydrochloride in simpler mixtures where it is a major component.

Experimental Workflow

Titration_Workflow sample Sample Preparation (Accurately weigh and dissolve in water) titration Titration (with standardized NaOH solution) sample->titration endpoint Endpoint Detection (Potentiometric monitoring) titration->endpoint calculation Concentration Calculation (Based on titrant volume and concentration) endpoint->calculation

Potentiometric Titration Workflow

Methodology

  • Reagent Preparation:

    • Prepare and standardize a solution of sodium hydroxide (B78521) (NaOH) (e.g., 0.1 M).

    • Calibrate a pH meter/potentiometer with standard buffers.

  • Titration Procedure:

    • Accurately weigh a portion of the reaction mixture containing this compound hydrochloride and dissolve it in deionized water.

    • Immerse the pH electrode in the solution and stir continuously.

    • Titrate the solution with the standardized NaOH solution, recording the pH or potential after each addition of titrant.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the pH or potential versus the volume of NaOH added.

    • Determine the equivalence point from the inflection point of the titration curve (or by using the first or second derivative plot).

    • Calculate the mass percent of this compound hydrochloride in the sample.[2]

Conclusion

The choice of analytical method for the quantification of this compound is a critical decision that impacts the accuracy and reliability of results in research and drug development. GC-MS and LC-MS offer high sensitivity and are ideal for trace analysis and complex matrices, with the latter being particularly suited for addressing concerns about genotoxic impurities. qNMR provides a robust, non-destructive method for direct quantification without derivatization, excelling in accuracy for moderately concentrated samples. Potentiometric titration remains a simple and cost-effective option for the analysis of bulk material where high concentrations are expected. By understanding the principles, advantages, and limitations of each technique presented in this guide, scientists can select the most appropriate method to meet their specific analytical needs.

References

A Guide to Greener Solvents in Weinreb Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The Weinreb synthesis, a cornerstone in the preparation of ketones and aldehydes, traditionally relies on solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and N,N-dimethylformamide (DMF). While effective, these solvents are often associated with significant environmental, health, and safety concerns. This guide provides a comprehensive comparison of green chemistry alternatives, offering researchers, scientists, and drug development professionals the data and methodologies needed to transition to more sustainable practices without compromising synthetic efficiency.

Performance of Green Solvents in Weinreb Amide Formation

The first stage of the Weinreb synthesis involves the formation of a stable N-methoxy-N-methylamide (Weinreb amide). This is typically achieved by reacting a carboxylic acid derivative with N,O-dimethylhydroxylamine. The choice of solvent at this stage is critical for reaction efficiency and product purity. Below is a comparison of traditional solvents with greener alternatives.

Solvent SystemStarting MaterialReagentsReaction TimeYield (%)PurityReference
Traditional Solvents
Dichloromethane (DCM)3,4-Dimethoxybenzoic acidPPh₃, I₂, iPr₂NEt, Me(MeO)NH·HCl1 h92%Not specified[1]
Tetrahydrofuran (THF)N-acylbenzotriazoleMe(MeO)NH·HCl, Et₃N24 h73-97%High[2]
Green Alternatives
2-MeTHF/Water (1:1 v/v)Various acid halidesK₂CO₃, Me(MeO)NH·HClNot specifiedExcellentAnalytically pure[3]
Ionic Liquid ([BMIM][NTf₂])α,β-Unsaturated Weinreb amides2-NsNCl₂24 h40-83%Good[3]

Performance of Green Solvents in Weinreb Ketone/Aldehyde Synthesis

The second stage of the Weinreb synthesis involves the reaction of the Weinreb amide with an organometallic reagent (e.g., Grignard or organolithium reagent) to form a ketone or reduction to an aldehyde. The solvent plays a crucial role in the stability of the reagents and the reaction outcome.

SolventWeinreb AmideOrganometallic ReagentProductYield (%)Reference
Traditional Solvent
Tetrahydrofuran (THF)α-siloxy Weinreb amiden-Butyllithiumα-siloxy ketone83%[4]
Green Alternative
Cyclopentyl Methyl Ether (CPME)Weinreb amide 10Phenylmagnesium bromideKetone 1192%[5]

Experimental Protocols

Weinreb Amide Synthesis in 2-MeTHF/Water

This procedure, adapted from Pace, V. et al., offers an environmentally benign and highly efficient method for the preparation of Weinreb amides.[3]

Materials:

  • Acid halide (1.0 eq.)

  • This compound hydrochloride (DMHA) (1.1 eq.)

  • Potassium carbonate (K₂CO₃) (2.2 eq.)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Water

Procedure:

  • A mixture of the acid halide, DMHA, and K₂CO₃ is prepared in a 1:1 (v/v) mixture of 2-MeTHF and water.

  • The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature.

  • Upon completion of the reaction, the organic layer is separated.

  • The 2-MeTHF is removed under reduced pressure to yield the pure Weinreb amide. A key advantage of this method is that no further purification using organic solvents is typically required.[3]

Weinreb Ketone Synthesis in Cyclopentyl Methyl Ether (CPME)

This protocol is based on the work of Kobayashi, S. et al., and demonstrates the use of CPME in Grignard reactions with Weinreb amides.[5][6]

Materials:

  • Weinreb amide (1.0 eq.)

  • Organomagnesium halide (Grignard reagent) in CPME (1.2 eq.)

  • Cyclopentyl Methyl Ether (CPME)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

Procedure:

  • The Weinreb amide is dissolved in CPME under an inert atmosphere.

  • The Grignard reagent solution in CPME is added dropwise to the Weinreb amide solution at an appropriate temperature (e.g., 60 °C).[5]

  • The reaction is monitored for completion.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl.

  • The aqueous layer is extracted with an appropriate organic solvent.

  • The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to afford the ketone product.

Logical Workflow of Weinreb Synthesis with Solvent Alternatives

The following diagram illustrates the two key stages of the Weinreb synthesis and highlights the points at which traditional solvents can be replaced with greener alternatives.

Weinreb_Synthesis_Workflow cluster_amide_formation Stage 1: Weinreb Amide Formation cluster_solvents1 Solvent Choice cluster_ketone_synthesis Stage 2: Ketone/Aldehyde Synthesis cluster_solvents2 Solvent Choice start Carboxylic Acid Derivative amide Weinreb Amide start->amide Amidation reagent1 N,O-Dimethyl- hydroxylamine reagent1->amide ketone Ketone or Aldehyde amide->ketone Addition or Reduction trad_solv1 Traditional: DCM, THF, DMF green_solv1 Green Alternatives: 2-MeTHF/Water, Ionic Liquids reagent2 Organometallic Reagent (e.g., Grignard) or Reducing Agent reagent2->ketone trad_solv2 Traditional: THF, Diethyl Ether green_solv2 Green Alternative: CPME

Caption: Workflow of Weinreb synthesis highlighting solvent choices.

Emerging Green Solvent Alternatives

While 2-MeTHF and CPME have demonstrated their efficacy as direct replacements in Weinreb synthesis, other green solvents are emerging as promising, albeit less studied, alternatives.

  • Ionic Liquids (ILs): These are salts with low melting points that can act as both solvents and catalysts. They offer advantages such as negligible vapor pressure and high thermal stability. While their application in the standard Weinreb synthesis is not extensively documented, they have been successfully used in related transformations of Weinreb amides, achieving modest to good yields.[3] Further research is needed to explore their full potential as direct replacements for traditional solvents in both stages of the Weinreb synthesis.

  • Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. DESs are attractive due to their low cost, low toxicity, and biodegradability. While their use in amide bond formation is gaining traction, specific data on their performance in Weinreb synthesis is currently limited.[7] Their unique properties make them a compelling area for future investigation in the greening of this important reaction.

Conclusion

The transition to greener solvents in Weinreb synthesis is not only feasible but also offers significant advantages in terms of environmental impact, safety, and in some cases, improved reaction performance. 2-Methyltetrahydrofuran and Cyclopentyl Methyl Ether have emerged as robust and efficient alternatives to traditional solvents, with documented protocols and high yields. While further research is required to fully evaluate the potential of ionic liquids and deep eutectic solvents in this specific application, they represent the next frontier in sustainable chemical synthesis. By adopting these greener alternatives, researchers and drug development professionals can significantly reduce the environmental footprint of their synthetic processes while maintaining high standards of chemical efficiency.

References

A Comparative Guide to Amidation: Benchmarking N,O-Dimethylhydroxylamine Against Novel Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and chemical research, the synthesis of amides is a cornerstone of molecular construction. The choice of amidation method can significantly impact yield, purity, and scalability. This guide provides an objective comparison between the well-established use of N,O-dimethylhydroxylamine for Weinreb amide synthesis and the performance of emerging novel amidation catalysts. This analysis is supported by experimental data to inform researchers, scientists, and drug development professionals in selecting the optimal strategy for their synthetic challenges.

Performance Comparison: this compound vs. Novel Amidation Catalysts

The following table summarizes the performance of this compound in Weinreb amide formation against representative novel catalytic systems for direct amidation. The data is compiled from various sources and standardized where possible to facilitate comparison.

MethodCatalyst/ReagentTypical Substrates (Acid, Amine)SolventTemperature (°C)Time (h)Yield (%)Notes
Weinreb Amide Synthesis This compound HCl, CDI5-bromo-2-furanoic acid, this compoundDichloromethaneRoom Temp.670A reliable method for producing stable Weinreb amides, which are excellent precursors for ketones.[1]
This compound HCl, PPh₃/NBSAromatic and aliphatic carboxylic acidsToluene (B28343)Ambient->90High yields are achievable under mild, inert-free conditions.[2]
This compound HCl, Cu(OAc)₂·H₂O/TBHPBenzyl alcoholsAcetonitrile8024Good-Exc.An oxidative amidation approach from alcohols.[2][3]
Novel Catalytic Amidation
Boron-Based CatalysisBoric Acid4-phenylbutyric acid, benzylamineTolueneReflux-Good-HighAn environmentally friendly and cost-effective catalyst.[4] Preserves stereochemical integrity.[4]
2-hydroxyphenylboronic acidAromatic carboxylic acids---up to 98Particularly effective for the amidation of aromatic acids.[5]
3,4,5-trifluorobenzeneboronic acidCarboxylic acids, primary/secondary aminesToluene/XyleneReflux-up to 99Highly active catalyst, though harsher conditions may be needed for less reactive substrates.
Transition Metal Catalysis
Ni-based nanocatalystNi nanoparticles on a support4-nitrophenol, ethyl acetateEthyl Acetate->20-A robust methodology for reductive amidation of esters with nitro compounds.[6]
Pd-NHC complexesPd-NHCAryl esters, anilines-40-110--Effective for cross-coupling reactions, with some systems allowing for milder conditions.[4]
Rh-catalyzedRhodium catalystAldehydes, N-substituted formamides-Mild--A three-component reaction to synthesize amides.[7]
Ir-catalyzed[Cp*Ir(H₂O)₃]SO₄Weinreb amides, NIS---69-92Used for C-H ortho-iodination of Weinreb amides.[8]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and comparison.

Protocol 1: Weinreb Amide Synthesis using this compound Hydrochloride and CDI

This protocol describes the synthesis of a Weinreb amide from a carboxylic acid using 1,1'-carbonyldiimidazole (B1668759) (CDI) as an activating agent.[1]

Materials:

  • Carboxylic Acid (e.g., 5-bromo-2-furanoic acid)

  • This compound Hydrochloride

  • 1,1'-Carbonyldiimidazole (CDI)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the carboxylic acid (1 equivalent) and dichloromethane.

  • To this stirred solution, add CDI (1.1 equivalents) in one portion. The mixture will evolve CO₂ gas.

  • Allow the solution to stir for 45 minutes at room temperature.

  • Add this compound hydrochloride (1.1 equivalents) to the reaction mixture.

  • Stir the reaction for 6 hours at room temperature.

  • Quench the reaction with 1 M HCl and stir vigorously for 10 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with 1 M HCl, deionized water, and a 1:1 mixture of brine and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the pure Weinreb amide.

Protocol 2: Boric Acid-Catalyzed Direct Amidation

This protocol outlines a direct amidation of a carboxylic acid and an amine using boric acid as a catalyst.[4]

Materials:

  • Carboxylic Acid (e.g., 4-phenylbutyric acid)

  • Amine (e.g., benzylamine)

  • Boric Acid

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the carboxylic acid (1 equivalent), the amine (1 equivalent), and a catalytic amount of boric acid (e.g., 5 mol%).

  • Add toluene as the solvent.

  • Heat the reaction mixture to reflux, with azeotropic removal of water collected in the Dean-Stark trap.

  • Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated and purified by standard techniques such as extraction and chromatography.

Visualizing the Mechanisms

Diagrams of the reaction pathways provide a clearer understanding of the underlying chemistry.

Weinreb_Amide_Formation cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid R-COOH CDI CDI Acyl_Imidazole R-CO-Imidazole Tetrahedral_Intermediate Tetrahedral Intermediate Acyl_Imidazole->Tetrahedral_Intermediate + MeO(Me)NH N_O_Dimethylhydroxylamine MeO(Me)NH Weinreb_Amide R-CON(Me)OMe Tetrahedral_Intermediate->Weinreb_Amide - Imidazole

Mechanism of Weinreb Amide Formation.

Boric_Acid_Catalysis cluster_cycle Catalytic Cycle Boric_Acid B(OH)3 Carboxylic_Acid Carboxylic_Acid Acyloxyboron_Intermediate RCOOB(OH)2 Amide_Formation R-CO-NHR' + B(OH)3 Acyloxyboron_Intermediate->Amide_Formation + R'-NH2 Amine R'-NH2 Water H2O

Simplified Boric Acid Catalytic Cycle.

References

Safety Operating Guide

Proper Disposal of N,O-Dimethylhydroxylamine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of N,O-Dimethylhydroxylamine hydrochloride (CAS No. 6638-79-5). Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This compound, commonly used in the synthesis of Weinreb amides, is classified as an irritant and requires careful handling.

Immediate Safety and Handling Precautions

Before handling this compound hydrochloride, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. The following is a summary of key safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1][2] In case of dust formation, use respiratory protection.[3]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Hygroscopic Nature: this compound hydrochloride is hygroscopic and should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • Incompatibilities: Avoid contact with strong oxidizing agents and bases.[4]

In the event of exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1][5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[3]

  • Ingestion: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[1]

Disposal Plan: Step-by-Step Procedures

Step 1: Waste Collection and Storage

  • Unused Product: If the material is a surplus or non-recyclable, it should be treated as chemical waste.

  • Contaminated Materials: Any materials, such as weighing paper, gloves, or wipers, that come into contact with this compound hydrochloride should be considered contaminated and disposed of accordingly.

  • Container: Place the waste material in a clearly labeled, suitable, and closed container for disposal.[2] The label should include the chemical name, CAS number, and relevant hazard symbols.

Step 2: Spill Management

In case of a spill:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.

  • Personal Protection: Wear the appropriate PPE as described above.

  • Containment: Prevent the spill from spreading or entering drains.[3]

  • Clean-up: For solid spills, carefully sweep or shovel the material and place it into a designated, labeled waste container.[2] Avoid generating dust.[3]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and dispose of the cleaning materials as hazardous waste.

Step 3: Professional Disposal

  • Contact a Licensed Vendor: Arrange for the collection and disposal of the chemical waste through a certified hazardous waste management company.

  • Regulatory Compliance: Ensure that all local, state, and federal regulations regarding hazardous waste disposal are followed.

Data Summary

The following table summarizes key quantitative data for this compound hydrochloride:

PropertyValue
CAS Number 6638-79-5
Molecular Formula C₂H₈ClNO
Molecular Weight 97.54 g/mol
Melting Point 112 - 116 °C (233.6 - 240.8 °F)
Hazard Classifications Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation)
Incompatibilities Strong oxidizing agents, Bases
Hazardous Decomposition Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride gas

Data sourced from various Safety Data Sheets.[4][5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound hydrochloride.

DisposalWorkflow cluster_start Start cluster_assessment Waste Assessment cluster_procedure Handling & Collection cluster_final Final Disposal Start This compound Hydrochloride for Disposal Assess Is the material a spill, unused product, or contaminated labware? Start->Assess Spill Follow Spill Management Procedure Assess->Spill Spill Collect Collect in a labeled, sealed container Assess->Collect Unused Product or Contaminated Labware Spill->Collect Store Store safely in designated waste area Collect->Store Dispose Arrange for pickup by a licensed waste disposal service Store->Dispose

Caption: Disposal workflow for this compound Hydrochloride.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N,O-Dimethylhydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of N,O-Dimethylhydroxylamine, a crucial reagent in synthetic chemistry. Adherence to these protocols is critical for minimizing risk and ensuring operational integrity.

Immediate Safety and Personal Protective Equipment (PPE)

This compound hydrochloride is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemStandard/Specification
Eye/Face Protection Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US) approved standards.[2]
Skin Protection GlovesChemically resistant. Nitrile gloves are a suitable option. Always inspect gloves prior to use.[3]
Protective ClothingFire/flame resistant and impervious clothing. A lab coat or apron should be worn.[2]
Respiratory Protection RespiratorA full-face respirator is recommended if exposure limits are exceeded or irritation is experienced. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. Higher-level protection (OV/AG/P99 (US) or ABEK-P2 (EU EN 143)) is also available. Under normal conditions with adequate ventilation, respiratory protection may not be required.
Glove Selection: A Quantitative Comparison
Glove MaterialRating for Hydroxylamine hydrochloride
LatexEXCELLENT
NitrileGOOD

Note: This data is based on a chemical resistance chart for "Hydroxylamine hydrochloride" and should be used as a reference.[3] Always consult the glove manufacturer's specific chemical resistance data if available.

Operational Plan: Step-by-Step Handling and Disposal

A systematic approach to handling and disposal is critical for minimizing exposure and environmental contamination.

Handling Protocol:
  • Preparation:

    • Ensure a well-ventilated work area, preferably a chemical fume hood.

    • Confirm that a safety shower and eyewash station are readily accessible.

    • Assemble all necessary PPE as outlined in the table above.

    • Inspect gloves for any signs of degradation or perforation before use.

  • Procedure:

    • Avoid generating dust when handling the solid form.

    • Measure and dispense the chemical carefully to prevent spills.

    • Keep the container tightly closed when not in use.

    • Wash hands thoroughly with soap and water after handling.

  • Storage:

    • Store in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials such as strong oxidizing agents and bases.

    • The substance is hygroscopic; store in a tightly sealed container to prevent moisture absorption.

Disposal Plan:
  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, properly labeled, and sealed hazardous waste container.

  • Waste Disposal:

    • Dispose of chemical waste in accordance with all local, regional, and national regulations.

    • Contact a licensed professional waste disposal service for proper disposal.

    • Do not dispose of down the drain or in regular trash.

Visualizing Safety Workflows

To further clarify the procedural logic, the following diagrams illustrate the decision-making process for PPE selection and the step-by-step disposal plan.

PPE_Selection_Workflow Figure 1: PPE Selection Workflow for this compound start Start: Handling This compound assess_risk Assess Potential for Exposure (Splash, Dust) start->assess_risk eye_protection Wear NIOSH/EN166 approved safety goggles with side-shields assess_risk->eye_protection skin_protection Wear chemically resistant gloves (e.g., Nitrile) and lab coat assess_risk->skin_protection respiratory_protection_check Is ventilation inadequate or are exposure limits exceeded? assess_risk->respiratory_protection_check end Proceed with Handling eye_protection->end skin_protection->end respiratory_protection Use appropriate respirator (e.g., P95 or full-face) respiratory_protection_check->respiratory_protection Yes no_respirator No respirator required under normal, well-ventilated conditions respiratory_protection_check->no_respirator No respiratory_protection->end no_respirator->end

Figure 1: PPE Selection Workflow

Disposal_Plan_Workflow Figure 2: Disposal Plan for this compound Waste start Start: Waste Generation collect_waste Collect all waste (solid & contaminated materials) in a designated container start->collect_waste label_container Label container clearly as 'Hazardous Waste' with contents collect_waste->label_container seal_container Securely seal the container label_container->seal_container store_waste Store in a designated, safe, and secure waste accumulation area seal_container->store_waste contact_disposal_service Arrange for pickup by a licensed professional waste disposal service store_waste->contact_disposal_service end End: Proper Disposal contact_disposal_service->end

Figure 2: Disposal Plan Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.